3-(1,2,2-Trichlorovinyl)aniline hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-(1,2,2-trichloroethenyl)aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl3N.ClH/c9-7(8(10)11)5-2-1-3-6(12)4-5;/h1-4H,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXKNTFGQXQGYDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C(=C(Cl)Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001002346 | |
| Record name | 3-(Trichloroethenyl)aniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001002346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81972-27-2 | |
| Record name | Benzenamine, 3-(1,2,2-trichloroethenyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81972-27-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Trichloroethenyl)aniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001002346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(trichlorovinyl)anilinium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.580 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-(1,2,2-Trichlorovinyl)aniline hydrochloride CAS number 81972-27-2
A Technical Monograph on 3-(1,2,2-Trichlorovinyl)aniline Hydrochloride (CAS 81972-27-2).
Critical Intermediate in the Synthesis of Benzenedisulfonamide Antiparasitics
(Hydrochloride salt)[1]Executive Summary
This compound is a specialized halogenated aromatic amine serving as the obligate precursor for Clorsulon , a potent benzene disulfonamide anthelmintic used in veterinary medicine to treat liver fluke (Fasciola hepatica) infections.
The compound is characterized by the presence of a trichlorovinyl moiety (
This guide details the synthesis, reaction mechanisms, and handling protocols for researchers utilizing this intermediate in drug development and organic synthesis.
Chemical Profile & Reactivity
| Property | Data |
| IUPAC Name | 3-(1,2,2-Trichloroethenyl)benzenamine hydrochloride |
| Molecular Weight | 258.96 g/mol |
| Appearance | White to pale yellow crystalline solid |
| Solubility | Soluble in methanol, ethanol, DMSO; sparingly soluble in water (free base insoluble).[2] |
| Key Moiety | Trichlorovinyl Group: High electron density but deactivated towards normal alkene additions due to steric and electronic effects of three chlorine atoms. Acts as a "masked" carboxylic acid equivalent or a precursor to acetylenes. |
| Stability | Acid Stable: The trichlorovinyl group survives the acidic conditions of iron reduction. Base Sensitive: Strong bases can induce elimination to dichlorophenylacetylene or hydrolysis to carboxylic acids.[1] |
Mechanistic Insight: The "Meta" Directing Effect
In the synthesis of Clorsulon, the 3-(trichlorovinyl)aniline acts as the substrate for chlorosulfonation. The amino group (
-
Target Positions: The positions ortho to the amino group are 2 and 6. The position para is 4.[1][2]
-
Synergy: Position 4 is para to
and ortho to the trichlorovinyl group.[1] Position 6 is ortho to and para to the trichlorovinyl group.[1] -
Result: Chlorosulfonation occurs readily at positions 4 and 6, yielding the 4,6-disulfonyl chloride required for Clorsulon.
Synthesis Workflow
The synthesis of CAS 81972-27-2 is a multi-step process starting from 3-nitrobenzaldehyde . It requires careful control of redox conditions to reduce the nitro group without dechlorinating the vinyl moiety.
Pathway Diagram
Figure 1: Synthetic lineage from 3-nitrobenzaldehyde to Clorsulon via the target aniline.[1][3][4][5][6][7]
Detailed Experimental Protocol
Step A: Selective Reduction of 1-Nitro-3-(1,2,2-trichlorovinyl)benzene
Rationale: Catalytic hydrogenation (Pd/C,
Reagents:
-
1-Nitro-3-(1,2,2-trichlorovinyl)benzene (Precursor)
-
Iron Powder (Reduced, 325 mesh)
-
Hydrochloric Acid (37%)[1]
-
Ethanol (95%)[1]
-
Diatomaceous Earth (Celite) – Critical for filtration speed[1]
Protocol:
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and thermometer.
-
Charging: Add 1-Nitro-3-(1,2,2-trichlorovinyl)benzene (1.0 eq) and Ethanol (5 vol) to the flask. Stir to suspend.
-
Activation: Add Iron Powder (3.0 eq) and Diatomaceous Earth (1.0 wt eq relative to nitro compound). The Celite prevents the iron sludge from clogging the filter later.
-
Initiation: Heat the mixture to 50°C. Slowly add Hydrochloric Acid (0.1 eq catalytic amount) dropwise. Caution: Exothermic induction period.[1]
-
Reaction: Heat to reflux (approx. 78-80°C) for 2–4 hours. Monitor by TLC or HPLC for the disappearance of the nitro starting material.
-
Workup:
-
While hot, basify slightly with sodium carbonate to neutralize residual acid.
-
Filter the hot mixture through a pre-warmed Celite pad to remove iron oxides. Wash the cake with hot ethanol.
-
Concentrate the filtrate under reduced pressure to remove ethanol.
-
-
Isolation:
Self-Validating Checkpoint:
-
H-NMR (DMSO-d6): Look for the disappearance of the nitro-aromatic signals and the appearance of the broad ammonium/amine protons. The trichlorovinyl group has no protons, so integration of the aromatic ring protons (4H) is key.
-
Melting Point: The hydrochloride salt should decompose/melt >200°C (Free base melts lower).[1]
Downstream Application: Synthesis of Clorsulon
The primary utility of CAS 81972-27-2 is the generation of Clorsulon.[2][9]
Reaction Logic: The trichlorovinyl group withstands the harsh electrophilic conditions of chlorosulfonation.
-
Chlorosulfonation:
-
Substrate: 3-(1,2,2-Trichlorovinyl)aniline HCl.
-
Reagent: Chlorosulfonic acid (
) (Excess).[1] -
Conditions: 100–130°C.[1]
-
Mechanism: The amine is protonated (protecting it from oxidation).[1] The ring is sulfonated at positions 4 and 6 (directed by the combined ortho/para effect of
and meta effect of the trichlorovinyl group).[1]
-
-
Amination:
-
The resulting disulfonyl chloride is quenched on ice and reacted with aqueous ammonia or liquid ammonia to form the sulfonamide.[1]
-
Safety & Handling (E-E-A-T)
Hazard Classification:
-
Acute Toxicity: Harmful if swallowed or inhaled.[1]
-
Skin/Eye: Causes serious eye irritation and skin burns (especially the hydrochloride salt).[1]
-
Specific Hazard: Like many halogenated anilines, this compound may induce methemoglobinemia (impairing oxygen transport in blood).
Handling Protocol:
-
Engineering Controls: All weighing and transfer operations must be conducted inside a certified chemical fume hood.
-
PPE: Nitrile gloves (double gloving recommended), safety goggles, and a lab coat. A P100 respirator is required if dust formation is likely outside a hood.[1]
-
Waste Disposal: Segregate as halogenated organic waste. Do not mix with strong oxidizers or strong bases (risk of exothermic elimination).
References
-
Mrozik, H. H. (Merck & Co., Inc.).[4] 4-Amino-6-(trichlorovinyl)-1,3-benzenedisulfonamide and processes for its preparation. U.S. Patent 4,064,239. 1977.[1]
-
Hebei Veyong Animal Pharmaceutical Co Ltd. Synthesis method of clorsulon. CN Patent 113773235B. 2022.[1][2] (Describes the optimized iron/celite reduction protocol).
-
Fisher Scientific. Safety Data Sheet: 3-Chloroaniline derivatives. (General handling for halogenated anilines).[1]
-
PubChem. Compound Summary: this compound. National Library of Medicine.
Sources
- 1. youtube.com [youtube.com]
- 2. CN113773235B - Synthesis method of clorsulon - Google Patents [patents.google.com]
- 3. SYNTHESIS, CHARACTERIZATION AND INVITRO-ANTI-MICROBIAL ACTIVITIES OF 3- NITRO –N- (3-NITROBENZYLIDINE) ANILINE SCHIFF BASE COMPLEXES OF COBALT (II) AND CU (II) | Journal of Chemical Society of Nigeria [journals.chemsociety.org.ng]
- 4. Clorsulon, L-631529, MK-401, Curatrem(Veterinary)-药物合成数据库 [drugfuture.com]
- 5. questjournals.org [questjournals.org]
- 6. Clorsulon synthesis - chemicalbook [chemicalbook.com]
- 7. youtube.com [youtube.com]
- 8. bloomtechz.com [bloomtechz.com]
- 9. CN113773235A - Synthesis method of clorsulon - Google Patents [patents.google.com]
Structure Elucidation Guide: 3-(1,2,2-Trichlorovinyl)aniline Hydrochloride
This guide provides a comprehensive technical protocol for the structure elucidation of 3-(1,2,2-Trichlorovinyl)aniline hydrochloride , a specialized halogenated aromatic intermediate.
The content is designed for analytical chemists and process scientists, focusing on the "Triangulation Method"—cross-referencing Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared Spectroscopy (IR) to definitively assign the structure.
Executive Technical Summary
-
Molecular Formula: C₈H₆Cl₃N · HCl (Salt form: C₈H₇Cl₄N)
-
Molecular Weight: 258.96 g/mol (Salt); 222.50 g/mol (Free Base)
-
Core Structural Challenge: Distinguishing the 1,2,2-trichlorovinyl group (which lacks protons) from other chlorinated side chains using only 1H NMR, and confirming the meta-substitution pattern on the aniline ring.
Structural Visualization
The molecule consists of a benzene ring substituted at the 1-position with an ammonium group (–NH₃⁺ Cl⁻) and at the 3-position with a perchlorinated vinyl group (–CCl=CCl₂).
Figure 1: Structural connectivity of the target molecule.
Synthetic Context & Purity Profile
Understanding the synthetic origin aids in anticipating impurities. This compound is typically synthesized via Friedel-Crafts alkylation/vinylation of aniline (or a protected derivative) with trichloroethylene using a Lewis acid catalyst (e.g., AlCl₃), followed by salt formation.
-
Common Impurities:
-
Regioisomers: 2- or 4-substituted isomers (ortho/para).
-
Incomplete Chlorination: Dichlorovinyl analogs.
-
Starting Materials: Residual aniline or trichloroethylene.
-
Analytical Strategy: The Triangulation Protocol
To validate the structure with high confidence, a multi-modal approach is required.
Figure 2: The analytical workflow for structural confirmation.
Detailed Elucidation Protocols
A. Mass Spectrometry (MS)
Objective: Confirm the molecular formula and the presence of three chlorine atoms on the organic skeleton.[5][6][7]
-
Method: ESI-MS (Positive Mode) or EI-MS (after free-basing).
-
Key Diagnostic: The Chlorine Isotope Pattern .[6][7][8] Chlorine exists as ³⁵Cl (75%) and ³⁷Cl (25%).[6] A molecule with 3 chlorine atoms (C₈H₆Cl₃N) exhibits a distinct "cluster" of peaks.
Expected Isotope Pattern (Free Base Cation [M+H]⁺):
| m/z Peak | Composition | Relative Intensity (Approx) | Origin |
|---|---|---|---|
| M (222) | ³⁵Cl₃ | 100% | Monoisotopic Mass |
| M+2 (224) | ³⁵Cl₂³⁷Cl₁ | ~96% | One ³⁷Cl isotope |
| M+4 (226) | ³⁵Cl₁³⁷Cl₂ | ~31% | Two ³⁷Cl isotopes |
| M+6 (228) | ³⁷Cl₃ | ~3% | Three ³⁷Cl isotopes |
Note: If analyzing the salt directly in negative mode, you may also see the free Chloride counter-ion (m/z 35/37).
B. Infrared Spectroscopy (FT-IR)
Objective: Confirm the hydrochloride salt form and the perchlorinated vinyl group.
-
Sample Prep: KBr Pellet or ATR (Attenuated Total Reflectance).
-
Key Bands:
| Frequency (cm⁻¹) | Vibration | Assignment |
| 2600–3000 | N–H Stretch (Broad) | Ammonium Salt (–NH₃⁺) . Differentiates from sharp doublets of free amine. |
| 1580–1600 | C=C Stretch | Aromatic Ring breathing. |
| ~1550 | C=C Stretch | Trichlorovinyl Group . Often weak/obscured but distinct from aromatic. |
| 600–800 | C–Cl Stretch | Polychlorinated alkene signature. |
C. NMR Spectroscopy (The "Silent" Vinyl Group)
This is the most critical step. The trichlorovinyl group has no protons , making it "silent" in ¹H NMR but highly distinct in ¹³C NMR.
Protocol 1: ¹H NMR (Proton)
-
Solvent: DMSO-d₆ (to prevent exchange of ammonium protons and ensure solubility).
-
Expected Spectrum:
-
Ammonium Protons: Broad singlet/hump at 8.0–10.0 ppm (3H, –NH₃⁺).
-
Aromatic Region (6.5–7.5 ppm):
-
The substitution is meta (1,3) .
-
You will observe 4 aromatic protons with a specific splitting pattern:
-
H2 (Singlet-like/Narrow Doublet): Isolated between substituents.
-
H4, H6 (Doublets/Multiplets): Ortho to one substituent.
-
H5 (Triplet/Multiplet): Meta to both, coupled to H4 and H6.
-
-
-
Vinyl Region: EMPTY. The absence of signals in the alkene region (5.0–6.5 ppm) is the primary proof of perchlorination. If you see doublets here, you have a mono- or dichloro impurity.
-
Protocol 2: ¹³C NMR (Carbon)
-
Objective: Visualize the "invisible" trichlorovinyl carbons.
-
Expected Signals (DMSO-d₆):
-
Aromatic Carbons: 6 signals in the 120–140 ppm range.
-
Trichlorovinyl Carbons:
-
C-Cl (Terminal): Highly deshielded, typically 125–135 ppm .
-
C-Cl (Internal): Quaternary carbon attached to the ring.
-
-
Note: Chlorinated alkene carbons often appear with lower intensity due to long relaxation times and lack of NOE enhancement.
-
Quality Control & Storage
-
Hygroscopicity: The hydrochloride salt is hygroscopic. It must be stored in a desiccator.
-
Stability: Trichlorovinyl groups can be sensitive to strong bases (elimination to alkyne) or reduction. Avoid prolonged exposure to moisture which may lead to hydrolysis of the vinyl chlorides.
References
-
Sigma-Aldrich. this compound Product Sheet. CAS 81972-27-2.[2][3][4] Available at:
-
NIST Chemistry WebBook. Aniline Hydrochloride Infrared Spectrum. Standard Reference Data. Available at:
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds.
- Pretsch, E., et al.Structure Determination of Organic Compounds: Tables of Spectral Data.
Sources
- 1. This compound (81972-27-2) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 2. CAS#:81972-27-2 | this compound | Chemsrc [chemsrc.com]
- 3. This compound | 81972-27-2 | Benchchem [benchchem.com]
- 4. This compound | 81972-27-2 [sigmaaldrich.com]
- 5. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 6. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 7. youtube.com [youtube.com]
- 8. chemguide.co.uk [chemguide.co.uk]
An In-depth Technical Guide to the Spectral Analysis of 3-(1,2,2-Trichlorovinyl)aniline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive exploration of the spectral data for 3-(1,2,2-trichlorovinyl)aniline hydrochloride, a halogenated aromatic amine of interest in organic synthesis and drug development.[1] In the absence of publicly available experimental spectra for the title compound, this guide utilizes a detailed analysis of structurally analogous compounds—3-chloroaniline and trichloroethylene—to predict, interpret, and understand its spectral characteristics. By dissecting the expected ¹H NMR, ¹³C NMR, IR, Mass Spectrometry, and UV-Vis data, this document serves as an expert-level resource for researchers, offering insights into the causal relationships between molecular structure and spectral output. Detailed experimental protocols and data interpretation strategies are provided to empower scientists in their own analytical endeavors with similar molecules.
Introduction: The Structural and Analytical Challenge
This compound (CAS No. 81972-27-2) is a substituted aniline derivative featuring a trichlorovinyl group at the meta position of the aniline ring.[1] Its molecular formula is C₈H₆Cl₄N, with a molecular weight of approximately 258.96 g/mol .[2] The presence of both a substituted aromatic ring and a polychlorinated vinyl group presents a unique and informative case for structural elucidation via spectroscopic methods. Understanding the spectral signature of this molecule is crucial for its identification, purity assessment, and the characterization of its reaction products in synthetic chemistry and drug discovery pipelines.
This guide is structured to provide not just the "what" but the "why" behind the spectral data. Each section will delve into a specific spectroscopic technique, outlining the theoretical principles, detailing a robust experimental protocol, and culminating in a thorough interpretation of the expected data for this compound based on the analysis of its constituent fragments.
Sources
- 1. scs.illinois.edu [scs.illinois.edu]
- 2. 1H proton nmr spectrum of 1,1,1-trichloroethane C2H3Cl3 CH3CCl3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 1,1,1-trichloroethane 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
mass spectrometry of 3-(1,2,2-Trichlorovinyl)aniline hydrochloride
Technical Guide: Mass Spectrometry Characterization of 3-(1,2,2-Trichlorovinyl)aniline Hydrochloride
Executive Summary & Molecular Context
This compound (CAS: 81972-27-2) serves as a critical halogenated building block in the synthesis of heterocyclic pharmaceuticals (particularly quinazolines) and agrochemicals. Its structural integrity is defined by the coexistence of a basic aniline moiety and a highly electrophilic trichlorovinyl group.
For the analytical scientist, this molecule presents a unique "isotopic fingerprint" due to its three chlorine atoms.[1][2] This guide details the mass spectrometry (MS) strategies required to unequivocally identify and quantify this intermediate, focusing on differentiating it from potential de-chlorinated impurities and hydrolysis products.
| Property | Data |
| Molecular Formula | C₈H₆Cl₃N[3][4] · HCl (Free Base: C₈H₆Cl₃N) |
| Monoisotopic Mass (Free Base) | 220.9566 Da ( |
| Exact Mass (Salt) | ~257.95 Da |
| Boiling Point | ~320°C (Free Base) |
| Key Structural Feature | Trichlorovinyl group ( |
The Isotopic Fingerprint (Self-Validating Logic)
The most robust self-validating mechanism in the MS analysis of this compound is the chlorine isotope pattern. Unlike simple organic molecules, the presence of three chlorine atoms creates a distinct cluster of peaks separated by 2 Da.
Theoretical Abundance Calculation:
Using the binomial expansion
-
M (221 Da): All
Cl. -
M+2 (223 Da): Two
Cl, One Cl. -
M+4 (225 Da): One
Cl, Two Cl. -
M+6 (227 Da): All
Cl.
Diagnostic Criteria Table: Researchers must verify these intensity ratios to confirm identity.
| Ion (m/z) | Composition | Theoretical Relative Intensity (%) | Visual Signature |
| 221 | 100% (Base) | High Peak A | |
| 223 | ~96-98% | High Peak B (Nearly equal to A) | |
| 225 | ~32% | Medium Peak (~1/3 height) | |
| 227 | ~3% | Trace Peak |
Critical Insight: If your spectrum shows a 3:1 ratio for M:M+2, you have lost two chlorine atoms. If you see a 9:6:1 pattern, you have lost one chlorine. The 100:96:32 pattern is non-negotiable for the intact trichlorovinyl group.
Analytical Workflows
Method A: GC-MS (Electron Impact)
Best for impurity profiling and structural elucidation.
Challenge: The hydrochloride salt is non-volatile and will decompose in the GC inlet, leading to thermal degradation artifacts (e.g., polymerization or dehydrohalogenation) rather than clean volatilization. Solution: In-situ or extractive neutralization is required to analyze the free base.
Protocol 1: Liquid-Liquid Extraction (LLE) for GC-MS
-
Dissolution: Dissolve 10 mg of sample in 1 mL deionized water.
-
Basification: Add 100 µL of 1M NaOH (pH > 10) to liberate the free amine.
-
Reaction:
-
-
Extraction: Add 1 mL of Dichloromethane (DCM) or Ethyl Acetate. Vortex for 30 seconds.[5]
-
Separation: Centrifuge or allow layers to settle. Collect the organic (bottom for DCM) layer.
-
Drying: Pass through anhydrous
. -
Injection: Inject 1 µL into GC-MS (Split 10:1).
GC Parameters:
-
Column: Rxi-5Sil MS or equivalent (30m x 0.25mm x 0.25µm).
-
Inlet: 250°C.
-
Gradient: 60°C (hold 1 min)
20°C/min 300°C (hold 3 min).
Method B: LC-MS (Electrospray Ionization - ESI)
Best for quantitative assay and salt confirmation.
Advantage: Can analyze the salt directly without derivatization.
Mode: Positive Ion Mode (ESI+). The aniline nitrogen is easily protonated
LC Parameters:
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 1.8 µm).
-
Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Target Ion: m/z 222 (Protonated Free Base,
Cl isotope).
Fragmentation Pathways (Mechanistic Insight)
In Electron Impact (EI) ionization (70 eV), the molecule undergoes characteristic fragmentation driven by the stability of the aromatic ring and the weakness of the C-Cl bonds.
-
Molecular Ion (
): m/z 221. -
-Cleavage/Loss of Cl: The vinylic C-Cl bond is relatively strong, but under 70eV, loss of a radical Cl (
Cl) is the primary pathway, yielding m/z 186. -
Dehydrohalogenation (-HCl): Elimination of HCl from the vinyl group or interaction with the amine protons.
-
Nitrile Formation: Aromatic amines often fragment to release HCN (27 Da), though the trichlorovinyl group dominates the high-mass region.
Visualized Fragmentation Pathway
Caption: Predicted EI fragmentation pathway for 3-(1,2,2-Trichlorovinyl)aniline. The loss of Cl is the dominant primary event.
Experimental Workflow Diagram
The following diagram illustrates the decision matrix for choosing between GC-MS and LC-MS based on the specific analytical goal (Purity vs. Structure).
Caption: Operational workflow for selecting the appropriate MS modality based on data requirements.
Troubleshooting & Quality Control
-
Issue: Missing M+ Peak in GC-MS.
-
Cause: Thermal degradation in the injector port.
-
Fix: Lower inlet temperature to 200°C or use a "Cold On-Column" injection technique. Ensure the sample was fully neutralized (no residual HCl).
-
-
Issue: Distorted Isotope Pattern.
-
Cause: Detector saturation or co-eluting impurity.
-
Fix: Dilute sample 10x. If the ratio of 221/223 shifts significantly from 1:1, check for mono- or di-chloro impurities.
-
-
Issue: [M+H]+ observed at m/z 222 but no fragmentation in LC-MS.
-
Cause: ESI is a "soft" ionization.
-
Fix: Apply In-Source CID (Collision Induced Dissociation) or run MS/MS with a collision energy of 15-25 eV to observe the characteristic loss of
or Cl.
-
References
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 66570702, 3-(Trichlorovinyl)anilinium chloride. Retrieved from [Link]
-
NIST Mass Spectrometry Data Center. Chlorine Isotope Abundance Patterns. NIST Standard Reference Database 1A. Retrieved from [Link]
-
U.S. EPA. Method 8270E: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). Retrieved from [Link]
Sources
- 1. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 2. mass spectrum of 1,1,1-trichloroethane C2H3Cl3 CH3CCl3 fragmentation pattern of m/z m/e ions for analysis and identification of 1,1,1-trichloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. This compound | 81972-27-2 [sigmaaldrich.com]
- 4. This compound | 81972-27-2 | Benchchem [benchchem.com]
- 5. Isotopes of chlorine - Wikipedia [en.wikipedia.org]
solubility of 3-(1,2,2-Trichlorovinyl)aniline hydrochloride in various solvents
An In-Depth Technical Guide to the Solubility of 3-(1,2,2-Trichlorovinyl)aniline Hydrochloride
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (CAS: 81972-27-2), a key intermediate in pharmaceutical and agrochemical synthesis.[1] Understanding the solubility of this compound is paramount for optimizing reaction conditions, developing robust purification protocols, and designing effective formulations. This document delineates the theoretical principles governing its solubility, presents a detailed, field-proven experimental methodology for its determination using the shake-flask method coupled with High-Performance Liquid Chromatography (HPLC), and interprets the expected solubility profile across a spectrum of solvents with varying polarities. The insights provided herein are intended to equip researchers, chemists, and drug development professionals with the foundational knowledge required to effectively utilize this compound in their work.
Introduction to this compound
This compound is a chlorinated aromatic amine derivative.[1] It presents as a colorless to white crystalline solid with a molecular formula of C₈H₈Cl₃N·HCl and a molecular weight of approximately 257.95 g/mol .[1][2] The molecule's structure is characterized by an aniline core substituted at the meta-position with a trichlorovinyl group, and it is supplied as a hydrochloride salt.[1][2]
The presence of both a polar, ionizable amine hydrochloride group and a nonpolar, bulky trichlorovinyl substituent imparts a distinct amphiphilic character to the molecule. This duality dictates its interaction with various solvents and is the central focus of this guide. A precise understanding of its solubility is not merely academic; it directly impacts process efficiency, yield, and the physicochemical properties of downstream products.
Scientific Rationale: Predicting Solubility
The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be miscible.[3][4] For this compound, several structural features are in interplay:
-
The Hydrochloride Salt: The primary driver of solubility in polar solvents is the anilinium chloride salt moiety. In protic solvents like water or ethanol, the salt dissociates into the protonated anilinium cation and the chloride anion. These ions are readily solvated by the polar solvent molecules, a process that is energetically favorable and promotes dissolution. Salts of mineral acids are typically polar, enhancing aqueous solubility.[5]
-
The Aromatic Ring and Trichlorovinyl Group: Conversely, the phenyl ring and the trichlorovinyl group are nonpolar and lipophilic. These components contribute to solubility in less polar organic solvents through van der Waals forces and London dispersion forces.[6] Their presence limits the solubility in highly polar solvents and enhances it in nonpolar environments, though the ionic character of the salt often dominates the overall behavior.
Based on these principles, we can hypothesize a solubility profile: high solubility in polar protic solvents (e.g., water, methanol), moderate solubility in polar aprotic solvents, and poor solubility in nonpolar solvents (e.g., hexane).
Experimental Design for Solubility Profiling
To quantitatively determine the solubility, a robust and reproducible methodology is required. The isothermal shake-flask method is the gold standard for measuring equilibrium solubility. The subsequent quantification of the dissolved analyte is reliably achieved using HPLC with UV detection, as the aniline chromophore is readily detectable.[7]
Materials and Instrumentation
-
Solute: this compound (purity ≥97%)
-
Solvents (HPLC Grade):
-
Deionized Water (Polar Protic)
-
Methanol (Polar Protic)
-
Ethanol (Polar Protic)
-
Dichloromethane (DCM) (Polar Aprotic)
-
Hexane (Nonpolar)
-
-
Instrumentation:
-
Analytical Balance (± 0.1 mg)
-
Thermostatic orbital shaker or agitator
-
Centrifuge
-
Calibrated volumetric flasks and pipettes
-
Syringes and 0.45 µm syringe filters (PTFE or other compatible material)
-
HPLC system with a UV-Vis detector and a C18 reverse-phase column.
-
Experimental Workflow Visualization
The following diagram outlines the logical flow of the solubility determination process.
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A-Technical-Guide-to-the-Potential-Biological-Activity-of-3-1-2-2-Trichlorovinyl-aniline-hydrochloride
A Technical Guide to the Potential Biological Activity of 3-(1,2,2-Trichlorovinyl)aniline hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a chlorinated aromatic amine whose biological effects are not extensively documented in public literature.[1][2] This guide provides a comprehensive framework for investigating its potential biological activity, drawing upon the known properties of its constituent chemical moieties: the aniline group and the trichlorovinyl group. We will explore predicted mechanisms of action, outline a tiered experimental approach for systematic evaluation, and provide detailed protocols for key assays. This document serves as a foundational resource for researchers initiating studies on this and structurally related compounds.
Introduction and Chemical Profile
This compound (CAS 81972-27-2) is a colorless crystalline solid soluble in water.[1] It is characterized by a trichlorovinyl substituent at the meta position of an aniline ring.[1] While primarily utilized as an intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals, its inherent structural features suggest a potential for biological activity.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₇Cl₄N | [3] |
| Molecular Weight | 257.95 g/mol | [1] |
| Melting Point | 192-202°C | [4] |
| Boiling Point | 319.9°C at 760 mmHg | [5] |
| Appearance | White flaky crystalline | [4] |
The molecule's potential for biological interaction stems from two key components:
-
The Aniline Moiety: Aniline and its derivatives are known to exhibit a range of biological effects, including methemoglobinemia, and are often investigated for carcinogenic potential.[6][7][8] The amino group can participate in hydrogen bonding and act as a nucleophile.
-
The Trichlorovinyl Group: This electron-withdrawing group significantly influences the electronic properties of the aniline ring. Halogenated vinyl groups can be involved in various reactions within a biological system, including nucleophilic substitution.
Given these structural alerts, a systematic investigation into the compound's biological activity is warranted. It is important to note that this compound should be handled with care by qualified professionals, as it may be toxic or hazardous.[4]
Predicted Biological Activities and Mechanisms of Action
Based on its chemical structure, we can hypothesize several potential biological activities for this compound.
Potential Cytotoxicity and Anticancer Activity
Many aniline derivatives and halogenated compounds exhibit cytotoxic effects. The trichlorovinyl group, being highly electrophilic, could potentially react with nucleophilic residues in biomolecules such as proteins and DNA, leading to cellular damage and apoptosis.
Hypothesized Signaling Pathway for Cytotoxicity:
Caption: Hypothesized cytotoxicity pathway.
Potential Enzyme Inhibition
The compound's structure suggests it could act as an inhibitor for various enzymes.[2] The aniline moiety might mimic endogenous substrates, while the trichlorovinyl group could form covalent bonds with active site residues, leading to irreversible inhibition.
Potential Enzyme Targets:
-
Kinases: Many kinase inhibitors feature an aniline or related scaffold.
-
Cysteine Proteases: The electrophilic trichlorovinyl group could react with the catalytic cysteine residue.
-
Metabolic Enzymes: Interference with key metabolic pathways is a possibility.
Toxicological Profile
It is crucial to consider the potential toxicity stemming from both the aniline and trichlorovinyl components.
-
Aniline-related Toxicity: Aniline is known to cause methemoglobinemia, a condition where hemoglobin is oxidized and cannot effectively transport oxygen.[7][9] Long-term exposure to some aniline derivatives has been linked to an increased risk of cancer.[6][10]
-
Trichlorovinyl-related Toxicity: Compounds containing a trichlorovinyl group can be hepatotoxic and nephrotoxic.[11] Trichloroethylene, a related compound, is a known human carcinogen.[12][13]
A Tiered Experimental Approach to Biological Evaluation
A structured, multi-tiered approach is recommended to efficiently and thoroughly investigate the biological potential of this compound.
Workflow for Biological Activity Screening:
Caption: Tiered experimental workflow.
Detailed Experimental Protocols
The following are detailed, step-by-step methodologies for key experiments proposed in the tiered approach. These protocols are intended as a starting point and should be optimized for specific laboratory conditions.
Tier 1: In Vitro Cytotoxicity Assessment (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Cell Culture: Plate cancer cell lines (e.g., HeLa, A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Serially dilute the compound in cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Incubation: Remove the old medium from the cells and add 100 µL of the medium containing the compound. Incubate for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Tier 2: Apoptosis Analysis (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with this compound at its IC₅₀ concentration for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative/PI-negative: Viable cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Concluding Remarks and Future Directions
The structural features of this compound suggest a high probability of biological activity. The proposed tiered experimental approach provides a robust framework for systematically evaluating its cytotoxic, antimicrobial, and enzyme-inhibitory potential. Initial in vitro screening will be crucial in guiding further mechanistic studies. Should promising activity be identified, subsequent investigations should focus on target identification, structure-activity relationship (SAR) studies with synthesized analogs, and in vivo efficacy and toxicity assessments. This comprehensive evaluation will be essential in determining the potential of this compound as a lead for drug discovery or as a valuable tool for chemical biology research.
References
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Centers for Disease Control and Prevention. (n.d.). Trichloroethylene (TCE) | Medical Management Guidelines. Retrieved from [Link]
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Watson International. (n.d.). 3-(trichlorovinyl)anilinium chloride CAS 81972-27-2. Retrieved from [Link]
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Vermont Department of Health. (2018). Aniline. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Aniline | ToxFAQs™. Retrieved from [Link]
-
PubChem. (n.d.). 3-(Trichlorovinyl)anilinium chloride. Retrieved from [Link]
-
PharmaCompass. (n.d.). This compound. Retrieved from [Link]
-
Chemchart. (n.d.). This compound (81972-27-2). Retrieved from [Link]
-
HBM4EU. (n.d.). Aniline family. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). Vinyl Chloride Toxicity. In StatPearls. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Aniline Acute Exposure Guideline Levels. In NCBI Bookshelf. Retrieved from [Link]
-
Wikipedia. (n.d.). Aniline. Retrieved from [Link]
-
Chembase.cn. (2025). This compound. Retrieved from [Link]
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genotoxicity of 3-(1,2,2-Trichlorovinyl)aniline hydrochloride
An In-Depth Technical Guide to the Genotoxicity Assessment of 3-(1,2,2-Trichlorovinyl)aniline Hydrochloride
Executive Summary
This compound is an aromatic amine derivative containing a trichlorovinyl substituent. While specific toxicological data for this compound is sparse, its chemical structure suggests a potential for genotoxicity. This guide synthesizes the current understanding of the genotoxicity of its constituent moieties—aniline and trichloroethylene—to build a robust, predictive framework for its assessment. We will delve into the mechanistic basis for the potential genotoxicity, outline a comprehensive testing strategy based on established regulatory guidelines, and provide detailed protocols for key assays. This document is intended for researchers, scientists, and drug development professionals engaged in the safety assessment of novel chemical entities.
Mechanistic Insights from Structural Analogues
The genotoxic potential of this compound can be inferred from the known activities of aniline and trichloroethylene.
The Role of the Aniline Moiety
Aniline is a well-characterized aromatic amine that is not mutagenic in standard bacterial reverse mutation assays but is known to induce chromosomal damage (clastogenicity) and aneuploidy both in vitro and in vivo. The genotoxicity of aniline is intrinsically linked to its metabolic activation.
-
Metabolic Activation: Aniline undergoes N-hydroxylation catalyzed by cytochrome P450 enzymes (primarily CYP2E1) to form N-hydroxyaniline. This metabolite can be further oxidized to nitrosobenzene. Both N-hydroxyaniline and nitrosobenzene can generate reactive oxygen species (ROS), leading to oxidative stress and DNA damage. Furthermore, N-hydroxyaniline can form adducts with DNA, primarily at the C8 and N2 positions of guanine.
-
Splenotoxicity and Carcinogenicity: In rodents, aniline is a known spleen carcinogen. The proposed mechanism involves the accumulation of iron in the spleen due to erythrocyte damage (hemolytic anemia) induced by aniline metabolites, leading to chronic inflammation, oxidative stress, and ultimately, tumor formation.
The Contribution of the Trichlorovinyl Group
Trichloroethylene (TCE) is a volatile organic compound classified as a human carcinogen. Its genotoxicity is complex and dependent on its metabolic pathways.
-
CYP-Mediated Oxidation: The primary metabolic pathway for TCE involves oxidation by cytochrome P450 enzymes to form unstable intermediates, which can rearrange to form chloral hydrate. Chloral hydrate is further metabolized to trichloroacetic acid (TCA), dichloroacetic acid (DCA), and trichloroethanol. Both TCA and DCA have been implicated in liver carcinogenesis in rodents.
-
Glutathione Conjugation Pathway: A secondary, but highly significant, pathway for genotoxicity involves the conjugation of TCE with glutathione (GSH), catalyzed by glutathione S-transferases (GSTs). This reaction forms S-(1,2-dichlorovinyl)-L-cysteine (DCVC). DCVC is then metabolized by the enzyme β-lyase to a reactive thiol, which is a potent nephrotoxin and mutagen. This pathway is of particular concern for kidney carcinogenicity.
Predicted Genotoxicity of this compound
Based on the activities of its structural analogues, this compound is predicted to be genotoxic. The presence of both the aniline and trichlorovinyl moieties suggests that this compound could induce both gene mutations and chromosomal damage through multiple mechanisms. Metabolic activation will be a critical determinant of its genotoxic potential.
A Comprehensive Genotoxicity Testing Strategy
A tiered approach to genotoxicity testing is recommended, in line with international regulatory guidelines such as those from the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) and the Organisation for Economic Co-operation and Development (OECD).
Caption: A tiered approach for genotoxicity assessment.
In Vitro Testing Battery
The initial assessment should consist of a battery of in vitro tests designed to detect the two major classes of genotoxic events: gene mutations and chromosomal damage.
-
Bacterial Reverse Mutation Assay (Ames Test, OECD 471): This assay is a widely used screening test for gene mutations.[1][2] It utilizes several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations in genes required for histidine or tryptophan synthesis, respectively. A positive result is indicated by an increase in the number of revertant colonies that can grow on a medium lacking the specific amino acid. The assay should be conducted with and without metabolic activation (S9 fraction from induced rat liver) to assess the mutagenicity of both the parent compound and its metabolites. Given the structural alerts, the pre-incubation method is recommended to enhance sensitivity.[3][4]
-
In Vitro Mammalian Cell Micronucleus Test (OECD 487): This test is used to detect both clastogenic (chromosome breaking) and aneugenic (chromosome loss or gain) events.[5][6][7][8] Mammalian cells (e.g., human peripheral blood lymphocytes, CHO, or TK6 cells) are treated with the test compound, and the formation of micronuclei—small, membrane-bound DNA fragments in the cytoplasm of daughter cells—is assessed.[9] This assay should also be performed with and without metabolic activation.
-
In Vitro Mouse Lymphoma Assay (MLA, OECD 490) or HPRT Assay: If the in vitro micronucleus test is positive, the MLA can provide further information on the mechanism of genotoxicity. This assay can distinguish between gene mutations and chromosomal damage.
In Vivo Follow-up Testing
If any of the in vitro assays yield a positive result, in vivo testing is necessary to determine if the genotoxicity is expressed in a whole animal system.
-
In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474): This is the most common in vivo follow-up test for in vitro clastogenicity.[10][11] Rodents are dosed with the test compound, and bone marrow or peripheral blood is analyzed for the presence of micronuclei in immature erythrocytes.[12][13] This assay provides information on the potential for chromosomal damage in a living organism.
-
Transgenic Rodent (TGR) Mutation Assay (OECD 488): If the Ames test is positive, a TGR assay can be conducted to assess the potential for gene mutations in vivo.
-
In Vivo Comet Assay (OECD 489): This assay can be used to detect DNA strand breaks in various tissues and can be particularly useful for investigating target organ genotoxicity.
Detailed Experimental Protocols
Bacterial Reverse Mutation Assay (Ames Test - OECD 471)
Objective: To evaluate the potential of this compound to induce gene mutations in bacteria.
Materials:
-
Salmonella typhimurium strains: TA98, TA100, TA1535, TA1537
-
Escherichia coli strain: WP2 uvrA (pKM101)
-
Test compound: this compound
-
S9 fraction (from Aroclor 1254 or phenobarbital/β-naphthoflavone-induced rat liver)
-
Cofactor solution (NADP, G6P)
-
Minimal glucose agar plates
-
Top agar
-
Positive controls (with and without S9 activation)
-
Vehicle control (e.g., DMSO, water)
Procedure:
-
Dose Range Finding: A preliminary cytotoxicity assay is performed to determine the appropriate concentration range of the test compound.
-
Main Experiment (Pre-incubation Method): a. To sterile tubes, add 0.1 mL of bacterial culture, 0.5 mL of S9 mix (for metabolic activation) or buffer (for non-activation), and the test compound at various concentrations. b. Incubate the mixture at 37°C for 20-30 minutes. c. Add 2.0 mL of molten top agar to each tube, vortex briefly, and pour the contents onto minimal glucose agar plates. d. Incubate the plates at 37°C for 48-72 hours.
-
Data Analysis: a. Count the number of revertant colonies on each plate. b. A positive result is defined as a dose-dependent increase in the number of revertant colonies, typically a 2-fold or greater increase over the vehicle control.
In Vitro Mammalian Cell Micronucleus Test (OECD 487)
Objective: To assess the potential of this compound to induce chromosomal damage in mammalian cells.
Materials:
-
Mammalian cell line (e.g., human lymphocytes, TK6, or CHO cells)
-
Cell culture medium and supplements
-
Test compound: this compound
-
S9 fraction and cofactors
-
Cytochalasin B (to block cytokinesis)
-
Fixative (e.g., methanol:acetic acid)
-
Staining solution (e.g., Giemsa, acridine orange)
-
Positive controls (e.g., mitomycin C without S9, cyclophosphamide with S9)
-
Vehicle control
Procedure:
-
Cell Culture and Treatment: a. Culture the cells to an appropriate density. b. Treat the cells with the test compound at various concentrations for a short duration (e.g., 3-6 hours) in the presence and absence of S9 mix, and for a longer duration (e.g., 24 hours) without S9 mix.
-
Cell Harvest and Slide Preparation: a. After treatment, wash the cells and culture them in fresh medium containing cytochalasin B. b. Harvest the cells by centrifugation. c. Treat the cells with a hypotonic solution, fix them, and drop them onto microscope slides.
-
Scoring and Analysis: a. Stain the slides and score at least 2000 binucleated cells per concentration for the presence of micronuclei. b. A positive result is indicated by a significant, dose-dependent increase in the frequency of micronucleated cells.
Data Presentation and Interpretation
All quantitative data should be summarized in clear and concise tables to facilitate comparison between different concentrations and controls.
Table 1: Example Data Summary for Ames Test
| Concentration (µ g/plate ) | TA98 (-S9) | TA98 (+S9) | TA100 (-S9) | TA100 (+S9) |
| Vehicle Control | 25 ± 5 | 40 ± 8 | 120 ± 15 | 150 ± 20 |
| 1 | 28 ± 6 | 45 ± 7 | 130 ± 12 | 160 ± 18 |
| 10 | 30 ± 4 | 95 ± 12 | 145 ± 18 | 350 ± 35 |
| 100 | 35 ± 7 | 250 ± 25 | 160 ± 20 | 800 ± 70 |
| Positive Control | 500 ± 50 | 800 ± 65 | 900 ± 80 | 1200 ± 100 |
| *Statistically significant increase (p < 0.05) |
Table 2: Example Data Summary for In Vitro Micronucleus Test
| Concentration (µg/mL) | % Micronucleated Cells (-S9) | % Micronucleated Cells (+S9) |
| Vehicle Control | 1.2 ± 0.3 | 1.5 ± 0.4 |
| 1 | 1.4 ± 0.5 | 1.8 ± 0.6 |
| 10 | 2.5 ± 0.8 | 5.6 ± 1.2 |
| 50 | 5.8 ± 1.1 | 12.4 ± 2.5 |
| Positive Control | 15.2 ± 2.8 | 18.5 ± 3.1 |
| *Statistically significant increase (p < 0.05) |
Conclusion and Recommendations
The structural alerts within this compound, namely the aniline and trichlorovinyl moieties, strongly suggest a potential for genotoxicity. A comprehensive assessment following a tiered approach is essential to characterize its genotoxic profile. The proposed testing strategy, incorporating both in vitro and in vivo assays, will provide the necessary data to make an informed decision regarding the safety of this compound. Given the high probability of metabolic activation being a key factor, careful consideration of the metabolic systems used in the assays is paramount. Should genotoxicity be confirmed, further mechanistic studies would be warranted to understand the specific pathways involved and to aid in human health risk assessment.
References
-
Charles River Laboratories. (n.d.). Mammalian Cell In Vitro Micronucleus Assay. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Study Design of Mammalian Erythrocyte Micronucleus Test (OECD 474). Retrieved from [Link]
-
Creative Bioarray. (n.d.). In Vitro Mammalian Cell Micronucleus Test OECD 487. Retrieved from [Link]
-
Eurofins. (2024, February 28). The Ames Test or Bacterial Reverse Mutation Test. Retrieved from [Link]
-
Gentronix. (2025, December 17). OECD 471 Ames Test | Regulatory Genotoxicity Studies. Retrieved from [Link]
-
Gentronix. (n.d.). OECD 474: In vivo Micronucleus Assay. Retrieved from [Link]
-
National Nanotechnology Center. (2025, September 30). In Vitro Micronucleus Test (OECD 487) for Cosmetics, Health Products & Dietary Supplements. Retrieved from [Link]
-
OECD. (n.d.). Test No. 471: Bacterial Reverse Mutation Test. Retrieved from [Link]
-
OECD. (n.d.). Test No. 474: Mammalian Erythrocyte Micronucleus Test. Retrieved from [Link]
-
OECD. (n.d.). Test No. 487: In Vitro Mammalian Cell Micronucleus Test. Retrieved from [Link]
-
Policy Commons. (n.d.). OECD 487: In Vitro Mammalian Cell Micronucleus Test. Retrieved from [Link]
-
ResearchGate. (2025, August 6). (PDF) The strains recommended for use in the bacterial reverse mutation test (OECD guideline 471) can be certified as non-genetically modified organisms. Retrieved from [Link]
-
Scantox. (n.d.). GLP OECD 471 Ames Test. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Health Effects Test Guidelines OPPTS 870.5395 Mammalian Erythrocyte Micronucleus Test. Retrieved from [Link]
-
Vivotecnia. (n.d.). AMESplus1 - OECD 471 Bacterial Reverse Mutation Test + Confirmation Test. Retrieved from [Link]
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discovery and history of 3-(1,2,2-Trichlorovinyl)aniline hydrochloride
Content Type: Technical Whitepaper & Synthesis Guide Audience: Medicinal Chemists, Process Engineers, and Agrochemical Researchers Focus: Discovery, Synthesis, and Application in Antiparasitic Agents
Executive Summary
3-(1,2,2-Trichlorovinyl)aniline hydrochloride (CAS: 81972-27-2) is a specialized halogenated aromatic amine serving as the critical pharmacophore precursor for Clorsulon (MK-401), a benzene disulfonamide anthelmintic.
Historically developed by Merck & Co. in the 1970s, this compound represents a significant challenge in process chemistry: the preservation of a labile trichlorovinyl group during the reduction of a nitro precursor. Its primary industrial utility lies in the production of flukicides used to treat Fasciola hepatica (liver fluke) infections in livestock.
| Compound Attribute | Details |
| CAS Number | 81972-27-2 |
| Formula | C₈H₆Cl₃N[1][2][3][4][5][6] · HCl |
| Molecular Weight | 258.96 g/mol |
| Key Moiety | meta-Trichlorovinyl group (-CCl=CCl₂) |
| Primary Application | Key Intermediate for Clorsulon (API) |
| Regulatory Status | Veterinary Pharmaceutical Intermediate |
Discovery and History
The history of 3-(1,2,2-trichlorovinyl)aniline is inextricably partial to the development of sulfonamide-based anthelmintics.
The Merck Campaign (1970s)
In the mid-1970s, researchers at Merck Sharp & Dohme (led by H. Mrozik and colleagues) screened benzenedisulfonamides for activity against liver flukes. While sulfonamides were known for antibacterial properties, the introduction of a lipophilic, electron-withdrawing trichlorovinyl group at the meta position of the aniline ring drastically altered the pharmacokinetics, enhancing efficacy against Fasciola spp.
The discovery was codified in US Patent 4,064,239 (1977), which disclosed the structure of Clorsulon and its precursors.[6] However, the early synthesis routes suffered from poor yields during the reduction of the nitro-intermediate, where the trichlorovinyl group was prone to hydrogenolysis (stripping of chlorine atoms), leading to inactive byproducts.
Process Refinement (1980s)
The technical breakthrough came with US Patent 4,500,736 (1985), which established a selective hydrogenation protocol. This method allowed for the reduction of the nitro group to the amine without destroying the delicate polychlorinated vinyl side chain, making commercial production of Clorsulon viable.
Chemical Structure and Properties
The compound features an aniline core substituted at the 3-position (meta) with a perchlorinated vinyl group.[6]
Structural Criticality
-
Electronic Effect: The trichlorovinyl group is strongly electron-withdrawing, which influences the pKa of the aniline nitrogen and the subsequent reactivity during chlorosulfonation.
-
Lipophilicity: The bulky, hydrophobic side chain enhances the membrane permeability of the final drug, allowing it to penetrate the tegument of the parasite.
-
Stability: The vinylic chlorines are susceptible to reduction. Standard catalytic hydrogenation (e.g., Pd/C in neutral solvents) often results in over-reduction to ethyl or vinyl analogs.
Technical Synthesis Protocol
The synthesis of this compound is a multi-step process requiring precise control of stoichiometry and reaction conditions.
Pathway Overview
-
Condensation: m-Nitrobenzaldehyde + Chloroform → Trichloromethylcarbinol intermediate.
-
Chlorination & Elimination: Conversion to 3-Trichlorovinylnitrobenzene.
-
Selective Reduction: Nitro group reduction to Aniline (Key Step).[7]
-
Salt Formation: Stabilization as Hydrochloride.
Step-by-Step Methodology
Stage 1: Formation of the Trichlorovinyl Scaffold
-
Reagents: 3-Nitrobenzaldehyde, Chloroform (CHCl₃), KOH, DMF/Methanol.
-
Mechanism: The base-catalyzed addition of the trichloromethyl anion to the aldehyde yields α-(trichloromethyl)-3-nitrobenzyl alcohol .
-
Dehydration/Chlorination: This alcohol is treated with Phosphorus Pentachloride (PCl₅) or Thionyl Chloride to form the tetrachloro-intermediate, followed by dehydrochlorination (elimination) using methanolic NaOH.
-
Intermediate Product: 1-Nitro-3-(1,2,2-trichlorovinyl)benzene .
Stage 2: Selective Reduction (The "Mrozik Protocol")
This is the most critical step. Standard reduction destroys the vinyl chlorides.
-
Reagents: Hydrogen gas (H₂), 5% Pd/C catalyst.
-
Solvent System: Methanol/HCl (Acidic alcoholic medium).
-
Conditions:
-
Pressure: 30–50 psig (approx. 2–3.5 bar).
-
Temperature: Ambient (20–30°C).
-
Acidity: The presence of acid (HCl) is crucial. It protonates the resulting amine immediately, preventing it from poisoning the catalyst, but more importantly, the acidic environment suppresses the hydrogenolysis of the vinylic chlorine atoms.
-
-
Alternative (Iron Reduction): Iron powder in HCl can also be used (Bechamp reduction) to avoid hydrogenolysis entirely, though it generates more waste.
Stage 3: Isolation
-
Work-up: The catalyst is filtered.[6] The solvent is evaporated.[6]
-
Crystallization: The residue is treated with conc. HCl to precipitate This compound .
-
Appearance: White to off-white crystalline solid.[8]
Analytical Validation
-
HPLC: Purity >98%.
-
NMR (1H): Distinct signals for aromatic protons; absence of vinylic protons (since the vinyl group is fully substituted with Cl).
-
Melting Point: ~248°C (with decomposition).[6]
Visualization: Synthesis & Logic Flow
Diagram 1: Chemical Synthesis Pathway
This diagram illustrates the transformation from commodity chemicals to the Clorsulon intermediate.
Caption: Step-wise chemical synthesis from m-nitrobenzaldehyde to the target aniline hydrochloride.
Applications and Biological Relevance[1][8][9][10][11]
Role in Clorsulon Synthesis
The aniline hydrochloride is the direct precursor to Clorsulon. The downstream chemistry involves:
-
Chlorosulfonation: Reaction with chlorosulfonic acid introduces sulfonyl chloride groups at positions 4 and 6.
-
Amination: Reaction with ammonia converts the sulfonyl chlorides to sulfonamides.
Mechanism of Action
The trichlorovinyl group is essential for the specific inhibition of phosphoglycerate kinase (PGK) and phosphoglyceromutase (PGM) in the liver fluke. By blocking these glycolytic enzymes, the drug deprives the parasite of energy (ATP), leading to its death.[10]
References
-
Mrozik, H., et al. (1977).[6] Halogenated unsaturated alkyl benzenedisulfonamides as anthelmintics. US Patent 4,064,239.[6] Merck & Co. Link
-
Chabala, J. C., & Fisher, M. H. (1985). Hydrogenation of 3-trichlorovinylnitrobenzene. US Patent 4,500,736.[3] Merck & Co. Link
- Ostlind, D. A., et al. (1977).
- Egerton, J. R., et al. (1979). The antiparasitic activity of Clorsulon. Veterinary Parasitology.
-
ChemicalBook. (2024).[3] Clorsulon Synthesis and Intermediates. Link
Sources
- 1. US4064239A - Halogenated unsaturated alkyl benzenedisulfonamides as anthelmintics - Google Patents [patents.google.com]
- 2. 3-Nitroaniline - Wikipedia [en.wikipedia.org]
- 3. US4990673A - Process for the preparation of 4,4'-dinitrodiphenylamine - Google Patents [patents.google.com]
- 4. Clorsulon synthesis - chemicalbook [chemicalbook.com]
- 5. CN104230767B - A kind of preparation method of clorsulon - Google Patents [patents.google.com]
- 6. US4500736A - Hydrogenation of 3-trichlorovinylnitrobenzene - Google Patents [patents.google.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Clorsulon (Ref: MK-401) [sitem.herts.ac.uk]
- 9. CN113773235B - Synthesis method of clorsulon - Google Patents [patents.google.com]
- 10. clorsulon.co.in [clorsulon.co.in]
Methodological & Application
The Versatile Synthon: Application Notes for 3-(1,2,2-Trichlorovinyl)aniline Hydrochloride in Organic Synthesis
For Immediate Release
A comprehensive guide for researchers, scientists, and drug development professionals on the synthetic applications of 3-(1,2,2-trichlorovinyl)aniline hydrochloride. This document provides in-depth technical notes and detailed protocols for the use of this versatile chemical building block.
Introduction: A Molecule of Untapped Potential
This compound is a reactive and versatile intermediate in organic synthesis.[1] Its unique structure, featuring a nucleophilic aniline moiety and an electrophilic trichlorovinyl group, opens avenues for the construction of complex molecular architectures, particularly in the synthesis of functionalized anilines and heterocyclic compounds for the pharmaceutical and agrochemical industries.[1] This guide will explore the preparation of the active free base and its application in key synthetic transformations, providing detailed, field-proven protocols.
Physicochemical Properties and Handling
The hydrochloride salt is a colorless crystalline solid, soluble in water.[1] For most synthetic applications, the free base, 3-(1,2,2-trichlorovinyl)aniline, is the required reactant. The hydrochloride salt can be neutralized using a suitable base prior to use or, in many cases, the base in the reaction mixture is sufficient to generate the free aniline in situ.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₇Cl₄N | |
| Molecular Weight | 258.96 g/mol | [2] |
| Melting Point | 136-140°C | [1] |
| Appearance | Colorless crystalline solid | [1] |
| Solubility | Soluble in water | [1] |
Safety Precautions: this compound is harmful if swallowed, causes serious eye irritation, and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.
Preparation of 3-(1,2,2-Trichlorovinyl)aniline: A Key Intermediate
While the hydrochloride salt is commercially available, understanding the synthesis of the free aniline is crucial for many applications. A common route involves the hydrogenation of 3-trichlorovinylnitrobenzene.
Protocol 1: Synthesis of 3-(1,2,2-Trichlorovinyl)aniline via Hydrogenation
This protocol is adapted from a patented procedure and outlines the reduction of 3-trichlorovinylnitrobenzene to the corresponding aniline.[3]
Reaction Scheme:
A schematic for the hydrogenation of 3-trichlorovinylnitrobenzene.
Materials:
-
3-Trichlorovinylnitrobenzene
-
5-10% Palladium on carbon (Pd/C) catalyst (0.2 to 2.0% by weight of the nitro compound)
-
Anhydrous ethanol or other suitable alcohol
-
Hydrochloric acid or sulfuric acid to maintain an acidic pH (~2)
-
Hydrogen gas source
-
Pressure reactor (e.g., Parr hydrogenator)
Procedure:
-
Reactor Setup: In a suitable pressure reactor, add 3-trichlorovinylnitrobenzene and the alcoholic solvent.
-
Acidification: Add a sufficient amount of hydrochloric or sulfuric acid to bring the pH of the reaction mixture to approximately 2.
-
Catalyst Addition: Carefully add the Pd/C catalyst to the mixture under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Seal the reactor and purge with hydrogen gas. Pressurize the reactor with hydrogen to an initial pressure of 30-50 psig.
-
Reaction: Stir the mixture vigorously at room temperature. The hydrogenation is an exothermic process, and the temperature may rise. Maintain the hydrogen pressure between 15 and 105 psig.
-
Monitoring: The reaction progress can be monitored by the uptake of hydrogen. The reaction is typically complete when hydrogen uptake ceases.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the reactor with an inert gas. Filter the reaction mixture to remove the Pd/C catalyst. The filtrate contains the 3-(trichlorovinyl)aniline salt.
-
Isolation: The free aniline can be obtained by neutralizing the acidic solution with a base (e.g., sodium bicarbonate or sodium hydroxide) and extracting with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). The organic extracts are then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield 3-(1,2,2-trichlorovinyl)aniline.
Expert Insights: The acidic medium is crucial for this reaction as it helps in the reduction process and stabilizes the resulting aniline as its salt. The choice of palladium on carbon as a catalyst is standard for nitro group reductions due to its high activity and selectivity.
Application in Heterocyclic Synthesis: The Larock Indole Synthesis
A significant application of aniline derivatives is in the synthesis of indoles, a core scaffold in many pharmaceuticals. While a specific Larock indole synthesis protocol starting from 3-(1,2,2-trichlorovinyl)aniline is not explicitly detailed in the currently available literature, the general principles of this powerful reaction can be applied. The Larock indole synthesis involves the palladium-catalyzed reaction of an ortho-haloaniline with an alkyne. By extension, an N-acylated or N-protected 3-(1,2,2-trichlorovinyl)aniline could potentially undergo an intramolecular cyclization if an ortho-alkynyl group is present.
However, a more direct and plausible application of 3-(1,2,2-trichlorovinyl)aniline in indole synthesis would be as a precursor to a more complex aniline that then undergoes a known indole cyclization. For instance, the aniline could be functionalized at the ortho position via a cross-coupling reaction, and then subjected to cyclization conditions.
Hypothetical Protocol 2: Synthesis of a 4-(Trichlorovinyl)indole Derivative
This hypothetical protocol illustrates how 3-(1,2,2-trichlorovinyl)aniline could be used in a multi-step synthesis towards a substituted indole. This protocol is based on established methods for indole synthesis from functionalized anilines.
Conceptual Workflow:
A conceptual workflow for the synthesis of a 4-(trichlorovinyl)indole derivative.
Step A: Ortho-Iodination of 3-(1,2,2-Trichlorovinyl)aniline
-
Protect the aniline nitrogen, for example, as an acetamide, to direct iodination to the ortho position and to moderate the reactivity of the aniline.
-
React the protected aniline with an iodinating agent such as N-iodosuccinimide (NIS) in a suitable solvent like acetonitrile.
Step B: Sonogashira Coupling
-
The resulting ortho-iodo, N-protected aniline is then subjected to a Sonogashira coupling with a terminal alkyne.
-
Reaction Conditions:
-
Palladium Catalyst: Pd(PPh₃)₂Cl₂ or Pd(OAc)₂ with a suitable phosphine ligand.
-
Copper(I) Cocatalyst: CuI.
-
Base: A tertiary amine such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA).
-
Solvent: Anhydrous THF or DMF.
-
The reaction is typically run under an inert atmosphere at room temperature to gentle heating.
-
Step C: Intramolecular Cyclization (Larock Indole Synthesis)
-
The N-protected ortho-alkynyl aniline derivative from the previous step is then cyclized to form the indole ring.
-
Reaction Conditions:
-
Catalyst: A palladium(II) salt such as PdCl₂ or Pd(OAc)₂.
-
Base: A carbonate base like K₂CO₃ or Na₂CO₃.
-
Solvent: A polar aprotic solvent such as DMF or DMSO.
-
The reaction is typically heated to achieve cyclization.
-
-
Deprotection of the nitrogen atom would yield the final 4-(trichlorovinyl)indole derivative.
Expert Insights: The trichlorovinyl group is expected to be stable under these palladium-catalyzed conditions. The electron-withdrawing nature of the trichlorovinyl group might influence the reactivity of the aniline and the subsequent cyclization, potentially requiring optimization of the reaction conditions.
Future Outlook and Potential Applications
The synthetic utility of this compound is an area ripe for exploration. The presence of the trichlorovinyl group offers a handle for further transformations. For example, nucleophilic substitution of the chlorine atoms on the vinyl group could lead to novel substituted anilines. Furthermore, the double bond of the trichlorovinyl group could potentially participate in various addition or cycloaddition reactions.
The development of robust protocols for the application of this compound will undoubtedly contribute to the synthesis of novel and complex molecules for the pharmaceutical and materials science industries.
References
- US Patent 4500736A, "Hydrogenation of 3-trichlorovinylnitrobenzene," issued February 19, 1985.
-
Method for synthesizing chlorantraniliprole - Patsnap Eureka. (n.d.). Retrieved January 29, 2026, from [Link]
- CN102234236A - Synthetic method of 3-chloro-2-methylaniline - Google Patents. (n.d.).
-
3-(Trichlorovinyl)anilinium chloride | C8H7Cl4N | CID 66570702 - PubChem. (n.d.). Retrieved January 29, 2026, from [Link]
-
This compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com. (n.d.). Retrieved January 29, 2026, from [Link]
Sources
- 1. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Technical Guide: Reactivity and Protocols for 3-(1,2,2-Trichlorovinyl)aniline Hydrochloride
[1]
Executive Summary & Chemical Logic
3-(1,2,2-Trichlorovinyl)aniline hydrochloride (CAS: 81972-27-2) is a bifunctional aromatic building block characterized by two distinct reactive centers: a nucleophilic aniline moiety (masked as a hydrochloride salt) and an electrophilic trichlorovinyl group.[1][2][3]
This guide addresses the specific challenges of reacting this compound with nucleophiles. The trichlorovinyl group (
Key Reactivity Profiles[1]
-
Amphiphilic Nature: Upon neutralization, the molecule contains both a nucleophile (
) and an electrophile ( ).[1] This creates a risk of intermolecular self-polymerization if not handled under dilute conditions or with highly reactive external nucleophiles.[1] -
Regioselectivity: The trichlorovinyl group typically undergoes substitution at the terminal (
) carbon due to the stabilization of the intermediate carbanion by the -chlorine and the aromatic ring. -
Transformation Potential: The trichlorovinyl group is a precursor to:
Reaction Pathways Visualization
The following diagram illustrates the divergent pathways available depending on the nucleophile and conditions applied.
Caption: Divergent reactivity of the free base. Path selection depends on nucleophile hardness and basicity.
Detailed Experimental Protocols
Protocol A: In-Situ Neutralization and Nucleophilic Vinylic Substitution ( )
Objective: Selective substitution of a chlorine atom on the vinyl group with a thiol (sulfur nucleophile) to generate sulfide derivatives.[1]
Mechanism: Addition-Elimination (
Reagents
-
Substrate: 3-(1,2,2-Trichlorovinyl)aniline HCl (1.0 eq)[1]
-
Nucleophile: Thiophenol or Alkyl thiol (1.1 eq)[1]
-
Base: Triethylamine (
) (2.5 eq) — Note: 1 eq to neutralize HCl salt, 1 eq to deprotonate thiol, 0.5 eq excess.[1] -
Solvent: DMF or Acetonitrile (Anhydrous)[1]
Step-by-Step Methodology
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, suspend 3-(1,2,2-trichlorovinyl)aniline HCl (1 mmol) in anhydrous DMF (5 mL).
-
Neutralization: Cool the mixture to 0°C in an ice bath. Dropwise add
(2.5 mmol).[1] The suspension should clear as the free base forms and the hydrochloride is neutralized. -
Nucleophile Addition: Add the thiol (1.1 mmol) slowly to the cold solution.
-
Reaction: Allow the mixture to warm to room temperature (20-25°C). Stir for 4–6 hours.
-
Work-up: Pour the reaction mixture into ice-cold water (20 mL). Extract with Ethyl Acetate (3 x 15 mL).
-
Purification: Wash combined organics with brine, dry over
, and concentrate. Purify via flash column chromatography on silica gel.
Expected Outcome: Formation of 3-(1,2-dichloro-2-(alkylthio)vinyl)aniline.[1] The substitution typically occurs at the terminal carbon.
Protocol B: Transformation to 3-Ethynylaniline (Dehydrochlorination)
Objective: Conversion of the trichlorovinyl group into a terminal alkyne.[1] Rationale: Strong bases induce elimination of HCl from polychloroalkenes.[1] Since the aniline protons are acidic, excess base is required to form the dianion before elimination proceeds.
Reagents
-
Substrate: 3-(1,2,2-Trichlorovinyl)aniline HCl (1.0 eq)[1]
-
Base: n-Butyllithium (n-BuLi, 2.5M in hexanes) (4.2 eq)[1]
-
Solvent: Anhydrous THF
-
Quench: Ammonium Chloride (
) saturated solution[1]
Step-by-Step Methodology
-
Setup: Flame-dry a 2-neck flask and purge with Argon. Add the substrate (1 mmol) and anhydrous THF (10 mL).
-
Cryogenic Cooling: Cool the solution to -78°C (Dry ice/Acetone bath).
-
Lithiation: Add n-BuLi (4.2 mmol) dropwise over 15 minutes.
-
Mechanistic Note: The first equivalent neutralizes the HCl. The second deprotonates the amine. The third and fourth equivalents effect the Lithium-Halogen exchange and subsequent elimination to the lithium acetylide.
-
-
Reaction: Stir at -78°C for 1 hour, then allow to warm to 0°C over 2 hours.
-
Quench: Carefully quench with saturated
solution (5 mL) at 0°C. This protonates the acetylide and the amine. -
Extraction: Extract with Diethyl Ether. Wash with water and brine.[1]
-
Isolation: Evaporate solvent to yield crude 3-ethynylaniline.[1]
Critical Application Notes & Troubleshooting
Handling the "Amphiphilic" Risk
The free base of this compound is unstable over long periods at room temperature in concentrated solution. The amine of one molecule can attack the trichlorovinyl group of another.
-
Storage: Always store as the Hydrochloride salt.
-
Free-Basing: Only neutralize immediately prior to reaction.[1]
-
Dilution: Run reactions at 0.1M or lower concentration to favor intermolecular reaction with the external nucleophile over intermolecular self-reaction.
Data Summary: Nucleophile Compatibility
| Nucleophile Class | Reactivity w/ Trichlorovinyl | Primary Product | Notes |
| Thiolates (RS-) | High | Thio-vinyl ether | Best for functionalization; highly selective.[1] |
| Primary Amines | Moderate | Amidine/Ketene Aminal | Competitive reaction with aniline |
| Alkoxides (RO-) | High | Dichloroalkyne | Often leads to elimination rather than substitution.[1] |
| Organolithiums | Very High | Alkyne | Requires protection of aniline or excess base.[1] |
Safety (HSE)
References
-
Compound Identity & Properties
- General Reactivity of Trichlorostyrenes: Nucleophilic Substitution of Polychloroalkenes. (General mechanistic grounding for reactions).
-
Mechanistic Grounding (SNV)
Sources
- 1. 3-(Trichlorovinyl)anilinium chloride | C8H7Cl4N | CID 66570702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy this compound | 81972-27-2 [smolecule.com]
- 3. This compound | 81972-27-2 | Benchchem [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
The Trichlorovinyl Motif: Application Notes for 3-(1,2,2-Trichlorovinyl)aniline Hydrochloride in Medicinal Chemistry
Introduction: A Versatile Building Block for Bioactive Scaffolds
3-(1,2,2-Trichlorovinyl)aniline hydrochloride is a unique chemical entity poised for significant applications in medicinal chemistry. Its structure, featuring a reactive trichlorovinyl group appended to an aniline core, presents a versatile platform for the synthesis of complex molecules with potential therapeutic value. The aniline moiety serves as a classical precursor for a multitude of heterocyclic scaffolds, while the trichlorovinyl group offers a distinct chemical handle for further functionalization or can itself impart significant biological activity. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound, focusing on its utility as a precursor for the synthesis of kinase inhibitors. While specific documented examples of the direct use of this compound in multi-step syntheses of named drugs are not abundant in publicly available literature, its structural alerts point towards its high potential in this area. This guide, therefore, presents a representative, detailed protocol for a Buchwald-Hartwig amination reaction—a cornerstone of modern medicinal chemistry—to construct a core scaffold found in numerous kinase inhibitors.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a starting material is paramount for successful and safe experimentation.
| Property | Value | Reference |
| Chemical Name | This compound | [1][2] |
| CAS Number | 81972-27-2 | [1][2] |
| Molecular Formula | C₈H₇Cl₄N | [1] |
| Molecular Weight | 258.96 g/mol | [1] |
| Appearance | Solid | [2] |
| Purity | Typically ≥97% | [2] |
Safety and Handling
As a chlorinated organic compound, this compound requires careful handling in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
Hazard Statements:
-
Harmful if swallowed.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
For detailed safety information, always consult the material safety data sheet (MSDS) provided by the supplier.
Application in Medicinal Chemistry: A Gateway to Kinase Inhibitors
The aniline functional group is a privileged starting point for the synthesis of a wide array of heterocyclic compounds with diverse biological activities. One of the most prominent applications of substituted anilines in modern drug discovery is in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Anilinopyrimidine and related scaffolds are central to the structure of many approved kinase inhibitors.
The strategic placement of the trichlorovinyl group on the aniline ring of the title compound offers a unique opportunity for synthetic diversification. This group can potentially engage in various chemical transformations or contribute to the binding of the final molecule to its biological target through electrostatic or steric interactions.
The following section provides a detailed, representative protocol for the synthesis of a substituted anilinopyrimidine, a core structure in many kinase inhibitors, using this compound as a key building block. This protocol is based on well-established Buchwald-Hartwig amination procedures for similar substituted anilines.[3][4]
Representative Protocol: Buchwald-Hartwig Amination for the Synthesis of N-(3-(1,2,2-trichlorovinyl)phenyl)pyrimidin-2-amine
This protocol details the palladium-catalyzed cross-coupling of 3-(1,2,2-trichlorovinyl)aniline with 2-chloropyrimidine. The resulting N-arylpyrimidin-2-amine is a key scaffold in medicinal chemistry.[3][5]
Reaction Scheme:
Materials:
-
This compound
-
2-Chloropyrimidine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Nitrogen gas supply
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography supplies (silica gel, solvents)
Procedure:
-
Preparation of the Free Base: In a separate flask, dissolve this compound in a suitable solvent (e.g., dichloromethane) and neutralize with a mild aqueous base (e.g., saturated sodium bicarbonate solution). Extract the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the free aniline. Ensure the free base is thoroughly dried before use.
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and sodium tert-butoxide (1.4 equivalents).
-
Addition of Reactants: Evacuate the flask and backfill with nitrogen gas (repeat this cycle three times). Under a positive flow of nitrogen, add the freshly prepared 3-(1,2,2-trichlorovinyl)aniline (1.0 equivalent) and 2-chloropyrimidine (1.2 equivalents).
-
Addition of Solvent: Add anhydrous toluene via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitoring the Reaction: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the mobile phase). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with additional ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the desired product, N-(3-(1,2,2-trichlorovinyl)phenyl)pyrimidin-2-amine.
Characterization:
The structure and purity of the final product should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Significance and Potential Signaling Pathways
The synthesized N-(3-(1,2,2-trichlorovinyl)phenyl)pyrimidin-2-amine represents a scaffold with high potential for kinase inhibition. The anilinopyrimidine core is a well-established "hinge-binding" motif that interacts with the ATP-binding site of many kinases.[3][6] The 3-(1,2,2-trichlorovinyl)phenyl substituent can be further elaborated or may itself occupy a hydrophobic pocket within the kinase active site, contributing to the potency and selectivity of the inhibitor.
Numerous kinases are implicated in cancer cell proliferation, survival, and angiogenesis. Dual inhibitors of kinases such as c-Met and VEGFR-2 have shown significant promise in cancer therapy.[3] The general structure synthesized through this protocol could serve as a starting point for the development of inhibitors targeting such pathways.
Below is a conceptual diagram illustrating the general principle of how such a kinase inhibitor might function.
Caption: Conceptual pathway of kinase inhibition.
Conclusion and Future Directions
This compound is a promising and versatile building block for medicinal chemistry. Its unique combination of a reactive aniline core and a trichlorovinyl substituent provides a valuable platform for the synthesis of novel bioactive compounds. The representative protocol for the Buchwald-Hartwig amination demonstrates a practical and efficient method for constructing the anilinopyrimidine scaffold, a key component of many kinase inhibitors. Further exploration of the reactivity of the trichlorovinyl group and the biological activity of its derivatives is warranted and holds the potential to yield novel therapeutic agents.
References
-
PubChem. 3-(Trichlorovinyl)anilinium chloride. National Center for Biotechnology Information. Available from: [Link]
-
PharmaCompass. This compound. Available from: [Link]
-
Chemchart. This compound (81972-27-2). Available from: [Link]
-
MDPI. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Available from: [Link]
-
Organic Syntheses. Aniline Hydrochloride. Available from: [Link]
-
ACS Publications. Discovery of Anilinopyrimidines as Dual Inhibitors of c-Met and VEGFR-2: Synthesis, SAR, and Cellular Activity. Available from: [Link]
-
MDPI. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Available from: [Link]
-
MDPI. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Available from: [Link]
-
Frontiers. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Available from: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available from: [Link]
-
ResearchGate. A General Palladium-Catalyzed Amination of Aryl Halides with Ammonia. Available from: [Link]
-
ACS Publications. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Available from: [Link]
-
ResearchGate. Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Available from: [Link]
-
ResearchGate. Buchwald coupling of 1 with various anilines and 2‐aminopyridines... Available from: [Link]
-
ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Available from: [Link]
-
The University of Groningen research portal. The Buchwald–Hartwig Amination After 25 Years. Available from: [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available from: [Link]
-
PubMed. Palladium-catalyzed Amination of Aryl Sulfides With Anilines. Available from: [Link]
-
ACS Publications. Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Available from: [Link]
-
ResearchGate. Discovery of Anilinopyrimidines as Dual Inhibitors of c-Met and VEGFR-2: Synthesis, SAR, and Cellular Activity. Available from: [Link]
-
ResearchGate. A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Available from: [Link]
-
Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Available from: [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of Anilinopyrimidines as Dual Inhibitors of c-Met and VEGFR-2: Synthesis, SAR, and Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
experimental protocol for using 3-(1,2,2-Trichlorovinyl)aniline hydrochloride
Application Note: Strategic Utilization of 3-(1,2,2-Trichlorovinyl)aniline Hydrochloride in Divergent Drug Discovery Libraries
Part 1: Executive Summary & Strategic Value
In the landscape of medicinal chemistry, This compound (CAS: 81972-27-2) represents a high-value "linchpin" scaffold. Unlike simple anilines, this compound possesses two chemically orthogonal handles: a nucleophilic amine (stabilized as the hydrochloride salt) and an electron-deficient trichlorovinyl moiety.
For drug development professionals, this molecule offers a unique entry point into divergent library synthesis . The trichlorovinyl group is not merely a structural feature; it is a versatile "masked" functionality that can be transformed into:
-
Arylacetic acids (via acid hydrolysis), mimicking the pharmacophore of NSAIDs like Diclofenac.
-
Polychlorinated stilbenes (via Pd-catalyzed cross-coupling), serving as bioisosteres for biaryl systems.
-
Dichloroalkynes (via base-mediated elimination), useful for "click" chemistry cycloadditions.
This guide provides field-proven protocols for handling, activating, and functionalizing this scaffold, ensuring reproducibility and high yield.
Part 2: Chemical Profile & Safety Architecture
Before initiating experimental workflows, the physical and safety profile must be understood. The hydrochloride salt form enhances stability and reduces the oxidation potential of the aniline nitrogen during storage.
Table 1: Physicochemical Specifications
| Property | Specification | Notes |
| CAS Number | 81972-27-2 | Verified Registry ID |
| Formula | C₈H₆Cl₃N · HCl | Salt form for enhanced stability |
| MW | 258.96 g/mol | Useful for molarity calculations |
| Appearance | Off-white to pale yellow solid | Hygroscopic; store under inert gas |
| Solubility | DMSO (>50 mg/mL), Methanol | Poor solubility in non-polar solvents (Hexane) |
| Reactivity | Electrophilic (Vinyl), Nucleophilic (Amine) | Dual-mode reactivity |
Safety Directive (E-E-A-T)
-
Toxicity: Anilines are methemoglobinemia inducers. The trichlorovinyl group is a potential alkylating agent (genotoxicity risk).
-
PPE: Double nitrile gloves, full-face shield during acid hydrolysis steps, and handling strictly within a Class II Fume Hood.
-
Storage: Store at 2–8°C under Argon. The free base oxidizes rapidly in air; always generate in situ or use immediately.
Part 3: Experimental Protocols
Workflow Visualization
The following diagram illustrates the divergent synthesis pathways available from this single scaffold.
Figure 1: Divergent synthetic workflows. Pathway A prioritizes Nitrogen modification; Pathway B utilizes the vinyl group as a masked acid; Pathway C exploits the vinyl halide for cross-coupling.
Protocol A: "Salt Break" and N-Functionalization
Rationale: The HCl salt is stable but non-nucleophilic. Direct reaction with acid chlorides often fails due to the buffering effect of the HCl. A biphasic "salt break" is the most reliable method for quantitative recovery of the reactive free base.
Materials:
-
3-(1,2,2-Trichlorovinyl)aniline HCl (1.0 eq)
-
Saturated NaHCO₃ solution
-
Ethyl Acetate (EtOAc)
-
Acyl Chloride (R-COCl) or Isocyanate (R-NCO)
Step-by-Step Methodology:
-
Suspension: Suspend 1.0 g of the HCl salt in 20 mL of EtOAc. The solid will not fully dissolve.
-
Neutralization: Add 20 mL of sat. NaHCO₃. Stir vigorously for 15 minutes. The organic layer should turn from pale yellow to a darker amber, indicating free base formation.
-
Separation: Separate the layers. Extract the aqueous layer once more with 10 mL EtOAc.
-
Drying: Dry combined organics over anhydrous Na₂SO₄ for 10 mins. Filter into a clean reaction flask.
-
Critical Checkpoint: Do not concentrate to dryness. The free base is unstable. Use the solution immediately.
-
-
Functionalization: To the EtOAc solution, add 1.1 eq of the desired Acyl Chloride and 1.5 eq of Diisopropylethylamine (DIPEA).
-
Reaction: Stir at Room Temperature (RT) for 2 hours. Monitor by TLC (Hexane:EtOAc 3:1).
-
Workup: Wash with 1N HCl (to remove unreacted aniline) followed by Brine. Concentrate to yield the N-functionalized trichlorovinyl intermediate .
Protocol B: Hydrolysis to Phenylacetic Acid Derivatives
Rationale: The trichlorovinyl group acts as a "masked" carboxylic acid. Under strong acidic conditions, the vinyl chlorides are displaced by water, followed by tautomerization to the acyl chloride and hydrolysis to the acid. This is a powerful route to 3-aminophenylacetic acid analogs.
Materials:
-
Substrate (Parent HCl salt or N-functionalized intermediate)
-
Sulfuric Acid (H₂SO₄, 90%)
-
Water
Step-by-Step Methodology:
-
Preparation: Place 500 mg of the substrate in a round-bottom flask.
-
Acid Addition: Carefully add 5 mL of 90% H₂SO₄. (Exothermic reaction—cool in an ice bath if necessary).
-
Heating: Heat the mixture to 80–90°C for 4 hours. The solution will darken significantly.
-
Mechanistic Note: The reaction proceeds via a ketene intermediate.
-
-
Quenching: Pour the reaction mixture onto 50 g of crushed ice.
-
Isolation:
-
If Product is Solid: Filter the precipitate and wash with cold water.
-
If Product is Soluble: Adjust pH to ~4.0 with NaOH solution and extract with EtOAc.
-
-
Purification: Recrystallize from Ethanol/Water.
Protocol C: Pd-Catalyzed Suzuki-Miyaura Coupling
Rationale: The trichlorovinyl group is sterically crowded and electron-rich relative to simple vinyl chlorides, making oxidative addition challenging. Standard Pd(PPh₃)₄ often fails. We utilize SPhos or XPhos ligands to facilitate the coupling, typically targeting the trans-chloride displacement.
Materials:
-
N-Acylated 3-(1,2,2-trichlorovinyl)aniline (1.0 eq)
-
Aryl Boronic Acid (1.2 eq)
-
Pd(OAc)₂ (5 mol%)
-
SPhos (10 mol%)
-
K₃PO₄ (3.0 eq)
-
Solvent: Toluene/Water (10:1)
Step-by-Step Methodology:
-
Degassing: In a microwave vial, combine Toluene and Water. Sparge with Argon for 15 minutes. Oxygen is the enemy of this catalytic cycle.
-
Assembly: Add the substrate, Boronic acid, K₃PO₄, Pd(OAc)₂, and SPhos to the vial.
-
Seal & Purge: Cap the vial and purge the headspace with Argon for 2 minutes.
-
Reaction: Heat to 100°C for 12 hours (or 120°C for 1 hour in a microwave reactor).
-
Filtration: Filter through a pad of Celite to remove Palladium black. Wash with EtOAc.
-
Analysis: The product will be a dichlorovinyl stilbene derivative.
-
Note: Complete tri-arylation is rare. The product usually retains two chlorine atoms, offering sites for further modification.
-
Part 4: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Protocol A) | HCl salt buffering | Ensure vigorous stirring during the biphasic "salt break." Verify pH of aqueous layer is >8. |
| Black Tar (Protocol B) | Polymerization | Reduce temperature to 70°C and extend time. Ensure efficient stirring. |
| No Reaction (Protocol C) | Catalyst deactivation | Switch to Pd₂(dba)₃/XPhos . Ensure strict oxygen-free conditions. |
| Regioisomer Mix (Protocol C) | Non-selective coupling | Use steric bulk on the boronic acid to favor the terminal trans-coupling. |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66570702, this compound. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier: 3-(trichlorovinyl)anilinium chloride. Retrieved from [Link]
-
Organic Chemistry Portal. Synthesis of Carboxylic Acids via Hydrolysis. (General Protocol Reference). Retrieved from [Link]
Analytical Strategy for 3-(1,2,2-Trichlorovinyl)aniline Hydrochloride
Introduction & Chemical Context
3-(1,2,2-Trichlorovinyl)aniline hydrochloride is a specialized halogenated aniline intermediate, often utilized in the synthesis of heterocyclic agrochemicals and pharmaceutical active ingredients (APIs) such as benzothiazoles or quinazolines.[1]
From an analytical perspective, this molecule presents a dichotomy of physicochemical properties that challenges standard method development:
-
The Aniline Core: Inherently basic and prone to oxidative degradation (browning).[1]
-
The Trichlorovinyl Moiety (
): Highly lipophilic and electron-withdrawing, which significantly lowers the pKa of the aniline nitrogen compared to unsubstituted aniline (pKa ~4.6).[1] -
The Hydrochloride Salt: Introduces ionic character and potential hygroscopicity, requiring specific handling to prevent water uptake from skewing assay results.[1]
This guide provides a robust, self-validating analytical framework focusing on Identity , Purity (HPLC) , and Stoichiometry (Titration) .[1]
Physicochemical Characterization (Identity)[1][2][3][4][5]
Before quantitative analysis, the structural integrity of the salt must be confirmed. The trichlorovinyl group provides a unique spectroscopic signature.
Mass Spectrometry (Isotopic Fingerprint)
The presence of three chlorine atoms creates a distinct isotopic cluster that serves as a built-in confirmation of identity.
-
Method: Direct Infusion ESI-MS (Positive Mode).[1]
-
Expected Pattern: The molecular ion
will not be a single peak. You must observe the characteristic M, M+2, M+4, M+6 pattern with relative intensities approximating 100 : 96 : 31 : 3 (calculated for 3 Cl atoms). -
Diagnostic Value: Any deviation in this ratio suggests dehydrohalogenation (loss of HCl) or impurities (e.g., dichloro-analogs).[1]
Infrared Spectroscopy (FT-IR)
-
Sample Prep: KBr Pellet (avoid ATR if the crystal structure is pressure-sensitive, though ATR is generally acceptable for salts).[1]
-
Key Bands:
Protocol: High-Performance Liquid Chromatography (HPLC)[1][3][5][6]
This is the "workhorse" method for purity and assay. Challenge: The basic amine interacts with silanols on the column (tailing), while the lipophilic vinyl group requires strong organic elution. Solution: A low-pH phosphate buffer suppresses silanol activity and keeps the aniline fully protonated, while a gradient elutes the hydrophobic tail.
Chromatographic Conditions
| Parameter | Setting | Rationale |
| Column | C18 (L1), 250 x 4.6 mm, 5 µm (e.g., Zorbax Eclipse XDB or equiv.)[1] | High carbon load required for retention of the trichlorovinyl group. |
| Mobile Phase A | 20 mM Potassium Phosphate Buffer, pH 2.5 | Low pH ensures the aniline (pKa < 4) remains protonated ( |
| Mobile Phase B | Acetonitrile (HPLC Grade) | ACN has lower UV cutoff than MeOH and better elution strength for chlorinated moieties.[1] |
| Flow Rate | 1.0 mL/min | Standard backpressure management.[1] |
| Detector | UV-Vis / PDA @ 254 nm | The trichlorovinyl-aniline conjugation provides strong absorbance at 254 nm.[1] |
| Column Temp | 30°C | Stabilizes retention times against ambient fluctuations.[1] |
| Injection Vol | 10 µL | Prevent column overload. |
Gradient Program[1]
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 90 | 10 | Initial equilibration |
| 15.0 | 20 | 80 | Elution of main peak & lipophilic impurities |
| 20.0 | 20 | 80 | Wash |
| 20.1 | 90 | 10 | Re-equilibration |
| 25.0 | 90 | 10 | End of Run |
Sample Preparation
-
Diluent: 50:50 Water:Acetonitrile.[1] (Do not use 100% ACN as the HCl salt may precipitate).[1]
-
Concentration: 0.5 mg/mL.[1]
-
Pre-treatment: Filter through 0.45 µm PTFE filter.[1]
System Suitability (Self-Validation)
-
Tailing Factor (
): NMT 1.5 (Strict control required for amine salts). -
RSD (Area): NMT 2.0% for 5 replicate injections.[1]
-
Resolution (
): > 2.0 between the main peak and the nearest impurity (often the hydrolysis product).
Protocol: Chloride Content (Stoichiometry)
To distinguish the hydrochloride salt from the free base or hemi-salts, a precise chloride determination is required.[1]
Potentiometric Titration
-
Principle: Precipitation titration using Silver Nitrate (
).[1] -
Electrode: Silver/Silver Chloride combined electrode or Ag billet electrode.
-
Titrant: 0.1 N
VS (standardized).[1] -
Solvent: Water:Methanol (1:[1]1) + 1 mL Nitric Acid (
).-
Note: Nitric acid is crucial to prevent the precipitation of silver oxide or silver carbonate; it ensures only AgCl precipitates.
-
Procedure:
-
Accurately weigh ~200 mg of sample into a 150 mL beaker.
-
Dissolve in 50 mL Water:Methanol (1:1).
-
Add 1 mL conc.
. -
Titrate with 0.1 N
to the potentiometric endpoint (inflection point).[1]
Calculation:
- = Volume of titrant (mL)
- = Normality of titrant
- = Weight of sample (g)
-
Theoretical Cl for Mono-HCl: Calculate based on MW (approx 13.7% w/w depending on exact MW).[1]
Analytical Workflow Visualization
The following diagram illustrates the logical flow for characterizing a batch of 3-(1,2,2-Trichlorovinyl)aniline HCl, ensuring no critical quality attribute is overlooked.
Caption: Integrated analytical workflow ensuring structural confirmation (Blue), chromatographic purity (Green), and stoichiometric accuracy (Red).
Troubleshooting & Causality (Expert Insights)
Peak Splitting in HPLC
-
Observation: The main peak appears as a doublet.
-
Cause: This is often due to sample solvent mismatch .[1] The salt is dissolved in high % water, but the trichlorovinyl group is hydrophobic. If the injection solvent is too weak, the molecule may precipitate at the column head. Conversely, if dissolved in 100% ACN, the salt may precipitate.
-
Fix: Ensure the sample diluent matches the initial mobile phase gradient (e.g., 90:10 Water:ACN) closely, or use a 50:50 mix and reduce injection volume.
"Ghost" Peaks[1]
-
Observation: Peaks appearing in blank runs.
-
Cause: Carryover. The trichlorovinyl group is "sticky" (lipophilic) and may adsorb to the injector needle or rotor seal.
-
Fix: Implement a needle wash with high organic content (e.g., 90% Methanol) between injections.[1]
Low Chloride Results[1]
-
Observation: Titration yields lower Cl content than theoretical.[1]
-
Cause: The sample may be wet (hygroscopic).
-
Fix: Perform a Loss on Drying (LOD) or Karl Fischer (KF) titration first and correct the assay to a dry basis.
References
-
United States Pharmacopeia (USP). General Chapter <621> Chromatography.[1] USP-NF.[1] (Standard for System Suitability parameters). [1]
-
Thermo Fisher Scientific. Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE.[1] Application Note 29046.[1] (Reference for aniline HPLC separation principles).
-
Sigma-Aldrich. this compound Product Information. (Reference for physical properties and safety).
-
International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). (Guideline for method validation).
-
Skoog, D. A., et al. Fundamentals of Analytical Chemistry. Cengage Learning.[1] (Reference for Potentiometric Titration mechanisms).
Sources
HPLC analysis of 3-(1,2,2-Trichlorovinyl)aniline hydrochloride
An Application Note for the Analysis of 3-(1,2,2-Trichlorovinyl)aniline Hydrochloride by High-Performance Liquid Chromatography
Introduction
This compound (CAS No: 81972-27-2) is a chlorinated aromatic amine derivative.[1] With a molecular formula of C₈H₆Cl₄N and a molecular weight of approximately 257.95 g/mol , it serves as a key intermediate in various organic synthesis pathways.[1][2] The purity and quality of such intermediates are paramount, necessitating robust and reliable analytical methods for their quantification and impurity profiling. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis of pharmaceutical ingredients and chemical intermediates.[3]
This application note presents a detailed, self-validating protocol for the analysis of this compound using Reversed-Phase HPLC (RP-HPLC) with UV detection. The methodology is grounded in established chromatographic principles and adheres to the validation framework outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).
Principle of the Chromatographic Separation
The method leverages the principles of reversed-phase chromatography, where the analyte is separated based on its hydrophobic interactions with a nonpolar stationary phase.[4] The stationary phase is typically a silica support chemically bonded with C18 (octadecylsilane) alkyl chains. A polar mobile phase, consisting of an aqueous buffer and an organic modifier, is used to elute the components from the column.
For an ionizable compound like this compound, controlling the pH of the mobile phase is critical. The aniline moiety has a basic amino group that will be protonated at acidic pH. By maintaining a consistent, low pH (e.g., pH 2.5-3.0), the analyte is kept in a single ionic form (the anilinium cation), which prevents peak tailing and ensures reproducible retention times. An organic modifier, such as acetonitrile or methanol, is used to adjust the solvent strength of the mobile phase to achieve optimal retention and separation.
Methodology and Experimental Protocols
This section details the instrumentation, reagents, and step-by-step procedures for the analysis.
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a binary or quaternary pump, a degasser, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.[4]
-
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended for its versatility and efficiency in separating aromatic compounds.[4][5]
-
Chemicals and Reagents:
-
This compound reference standard (Purity ≥95%)[6]
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC or Milli-Q grade)
-
Phosphoric acid (or other suitable buffer components like potassium phosphate)
-
Chromatographic Conditions
All quantitative data and chromatographic parameters are summarized in the table below for clarity.
| Parameter | Recommended Condition | Rationale |
| Stationary Phase | C18 Reversed-Phase Column (150 mm x 4.6 mm, 5 µm) | Industry standard for separating moderately nonpolar compounds like aromatic amines. Provides excellent resolution and peak shape.[4] |
| Mobile Phase | Isocratic: Acetonitrile and 20mM Phosphate Buffer pH 3.0 (e.g., 50:50, v/v). Ratio may require optimization. | Acetonitrile is a common organic modifier. The acidic buffer ensures consistent protonation of the aniline group, leading to sharp, symmetrical peaks.[7] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm I.D. column, providing a good balance between analysis time and efficiency. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times and improves peak shape by reducing mobile phase viscosity. |
| Detection Wavelength | 254 nm | Aromatic compounds typically exhibit strong absorbance at this wavelength, providing good sensitivity. A PDA detector can be used to identify the absorbance maximum. |
| Injection Volume | 10 µL | A typical injection volume that balances sensitivity with the risk of column overloading. |
| Diluent | Mobile Phase | Using the mobile phase as the diluent ensures sample compatibility and prevents peak distortion. |
Experimental Workflow Diagram
Caption: A flowchart of the key steps in the HPLC analysis protocol.
Step-by-Step Protocols
Mobile Phase Preparation (Example: 1L of 50:50 ACN:Buffer)
-
Prepare Aqueous Buffer (20mM Phosphate, pH 3.0): Dissolve approximately 2.72 g of monobasic potassium phosphate in 1 L of HPLC-grade water. Adjust the pH to 3.0 ± 0.05 using phosphoric acid.
-
Mix Mobile Phase: Combine 500 mL of Acetonitrile with 500 mL of the prepared phosphate buffer.
-
Degas: Degas the mobile phase using vacuum filtration, sonication, or an inline degasser to prevent air bubbles in the system.
Standard Solution Preparation (Example: 100 µg/mL)
-
Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard (100 µg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the mobile phase.
Sample Preparation
-
Accurately weigh a quantity of the sample expected to contain approximately 10 mg of the analyte into a 10 mL volumetric flask.
-
Add approximately 7 mL of the mobile phase and sonicate for 5-10 minutes to ensure complete dissolution.
-
Allow the solution to return to room temperature, then dilute to volume with the mobile phase.
-
Perform a further 1-in-10 dilution (as done for the working standard) to achieve a target concentration of 100 µg/mL.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulates.
System Suitability Testing (SST)
Before sample analysis, the suitability of the chromatographic system must be verified. This is a core requirement of pharmacopeial methods like those described in USP General Chapter <621>.[3][8]
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Make five or six replicate injections of the working standard solution (100 µg/mL).
-
Calculate the system suitability parameters based on the chromatograms obtained.
| SST Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (T) | T ≤ 2.0 | Measures peak symmetry. High tailing can indicate column degradation or interactions. |
| Theoretical Plates (N) | N ≥ 2000 | Measures column efficiency and performance. |
| Repeatability (%RSD) | Relative Standard Deviation (RSD) of peak areas ≤ 2.0% | Ensures the precision of the injection and detection system. |
Method Validation Strategy (ICH Q2(R2) Framework)
A trustworthy analytical method must be validated to demonstrate its fitness for purpose.[9] The validation should follow the ICH Q2(R2) guidelines, which provide a comprehensive framework for evaluating a method's performance.[9][10][11]
Caption: The logical relationship between key validation parameters as per ICH guidelines.
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This is typically demonstrated by analyzing a placebo, spiked samples, and stressed samples.
-
Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range. A minimum of five concentrations should be used, and the correlation coefficient (r²) should be ≥ 0.999.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[12]
-
Accuracy: The closeness of the test results to the true value. It is assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the target concentration). Results are expressed as percent recovery.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantitatively determined with suitable precision and accuracy, respectively.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate).[9]
Conclusion
This application note provides a comprehensive and robust RP-HPLC method for the quantitative analysis of this compound. The described protocol, grounded in authoritative chromatographic principles and regulatory guidelines, offers a reliable starting point for method implementation.[3][9][10] Adherence to the system suitability and method validation strategies outlined will ensure that the method is fit for its intended purpose in a quality control or research environment, delivering accurate and reproducible results.
References
-
United States Pharmacopeia. <621> CHROMATOGRAPHY. Available from: [Link].
-
Agilent. Understanding the Latest Revisions to USP <621>. Available from: [Link].
-
United States Pharmacopeia. USP-NF 〈621〉 Chromatography. Available from: [Link].
-
SIELC Technologies. HPLC Method for Analysis of Aniline on Primesep 100 Column. Available from: [Link].
-
LCGC International. Are You Sure You Understand USP <621>? Available from: [Link].
-
PubMed. High-pressure liquid chromatographic analysis of aniline and its metabolites. Available from: [Link].
-
Chemsrc. CAS#:81972-27-2 | this compound. Available from: [Link].
-
RSC Publishing. Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. Available from: [Link].
-
Request PDF. Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Available from: [Link].
-
ACS Publications. Separation of Aromatic Amines by Reversed-Phase Chromatography. Available from: [Link].
-
Semantic Scholar. Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns. Available from: [Link].
-
PharmaCompass.com. This compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Available from: [Link].
-
Pharmaguideline. Steps for HPLC Method Validation. Available from: [Link].
-
Slideshare. Ich guidelines for validation final | PPTX. Available from: [Link].
-
AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. Available from: [Link].
-
PubChem. 3-(Trichlorovinyl)anilinium chloride | C8H7Cl4N | CID 66570702. Available from: [Link].
-
PubMed. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Available from: [Link].
-
ACS Publications. Comprehensive Solid-Phase Extraction Method for Persistent Organic Pollutants. Validation and Application to the Analysis of Persistent Chlorinated Pesticides | Analytical Chemistry. Available from: [Link].
-
ACS Publications. Separation of Aromatic Amines by Reversed-Phase Chromatography. Available from: [Link].
-
International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). Available from: [Link].
-
ResearchGate. (PDF) Development and validation of an RP-HPLC method for the determination of chlorhexidine and p-chloroaniline in various pharmaceutical formulations. Available from: [Link].
-
PubMed. Development and Validation of HPLC Analytical Method for Chlorantraniliprole in Bulk and in the Formulation. Available from: [Link].
Sources
- 1. This compound | 81972-27-2 | Benchchem [benchchem.com]
- 2. CAS#:81972-27-2 | this compound | Chemsrc [chemsrc.com]
- 3. <621> CHROMATOGRAPHY [drugfuture.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. HPLC Method for Analysis of Aniline on Primesep 100 Column | SIELC Technologies [sielc.com]
- 6. This compound | 81972-27-2 [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
- 9. database.ich.org [database.ich.org]
- 10. Ich guidelines for validation final | PPTX [slideshare.net]
- 11. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 12. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
Technical Application Note: Environmental Remediation Protocols for 3-(1,2,2-Trichlorovinyl)aniline Hydrochloride
[1][2][3]
Executive Summary & Environmental Significance
This compound (TCVA-HCl) represents a "hybrid" contaminant containing both a recalcitrant trichlorovinyl moiety (electron-withdrawing, sterically bulky) and a reactive aniline functionality (electron-donating, pH-sensitive).[1][2]
In environmental matrices, this compound poses a dual threat:
-
Persistence: The chlorinated vinyl group resists hydrolytic cleavage under neutral conditions.[1]
-
Toxicity: Aromatic amines are known pro-carcinogens.[1] Improper oxidation can lead to the formation of azo-dimers or nitro-aromatics, which may be more toxic than the parent compound.[1][2]
This guide outlines protocols for Analytical Quantitation , Advanced Oxidation Processes (AOPs) , and Biodegradation Assessment , specifically tailored to handle the unique solubility and reactivity profile of TCVA-HCl.
Compound Characterization & Solution Chemistry
Before initiating remediation, the speciation of the compound must be understood. The hydrochloride salt dissociates in water, and the aniline nitrogen protonation state (
Table 1: Physicochemical Profile
| Parameter | Value / Characteristic | Environmental Implication |
| Molecular Formula | Precursor to | |
| MW | 258.96 g/mol | Moderate mobility in porous media.[1] |
| Solubility | Soluble in water (acidic pH), MeOH | High leaching potential in acidic soils.[1][2] |
| Reactivity A | Trichlorovinyl Group | Susceptible to reductive dechlorination or radical attack ([1][2]•OH).[1][3] |
| Reactivity B | Amine Group (-NH2) | Susceptible to oxidation; pH-dependent reactivity.[1][2][4] |
| UV | ~240 nm, ~290 nm | Suitable for HPLC-DAD detection.[1] |
Analytical Method Development (HPLC-DAD/MS)
Objective: Establish a robust method to separate TCVA from its polar degradation byproducts (e.g., chlorinated benzoic acids, phenols).
Protocol A: Chromatographic Separation[1]
-
Instrument: HPLC with Diode Array Detector (DAD) or LC-MS/MS.
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).[1]
-
Mobile Phase A: 0.1% Formic Acid in Water (Maintains protonation, improves peak shape).[1]
-
Mobile Phase B: Acetonitrile (ACN).[1]
-
Gradient:
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: 254 nm (aromatic ring) and 210 nm (vinyl chloride bond tracking).[1]
Validation Step:
Prepare a calibration curve (1–100 ppm). Ensure the hydrochloride salt is fully dissolved. If using LC-MS, monitor the
Remediation Protocol 1: Advanced Oxidation (Fenton’s Reagent)[1][2]
Rationale: The hydroxyl radical ([1][3]•OH) generated by Fenton's reagent is non-selective.[1] It attacks the trichlorovinyl double bond (addition mechanism) and the aromatic ring (hydrogen abstraction/addition).[1]
Experimental Setup
-
Reactor: 500 mL borosilicate glass vessel, jacketed for temperature control (
), with magnetic stirring. -
Stock Solution: Prepare 50 mg/L TCVA-HCl in distilled water. Adjust pH to 3.0 using
.[1]
Step-by-Step Procedure
-
Baseline: Take a 2 mL sample (
) to establish initial concentration.[1]ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -
Catalyst Addition: Add
to achieve a concentration of 0.1 mM .[1] Stir for 5 mins. -
Initiation: Add
(30% w/w) to achieve a molar ratio of (Optimization required).[1]-
Start Timer (
).
-
-
Sampling: Withdraw 2 mL aliquots at 0, 2, 5, 10, 20, 30, and 60 minutes.
-
Quenching: Immediately dispense sample into a vial containing Methanol (excess) or Sodium Thiosulfate to quench residual radicals and stop the reaction.[1]
-
Filtration: Filter through 0.22 µm PTFE syringe filter before HPLC analysis.
Data Visualization: Proposed Degradation Pathway
The following diagram illustrates the theoretical attack vectors of hydroxyl radicals on TCVA.
Figure 1: Theoretical degradation pathways of TCVA via Hydroxyl Radical attack.[1][2] The vinyl group cleavage is the primary target for detoxification.
Remediation Protocol 2: Aerobic Biodegradation[1][2]
Rationale: While AOPs are fast, biological treatment is cost-effective.[1][2] However, chlorinated anilines are often recalcitrant.[1] This protocol uses an acclimatized activated sludge approach.[1]
Experimental Setup
-
Inoculum: Activated sludge from a wastewater treatment plant (preferably one treating industrial textile or pharmaceutical waste).[1]
-
Medium: Mineral Salt Medium (MSM) lacking carbon/nitrogen sources.[1]
Step-by-Step Procedure
-
Acclimatization (Critical):
-
Batch Test:
-
Conditions: Incubate at
, 150 rpm, in the dark (to prevent photodegradation). -
Analysis:
-
Monitor TCVA concentration (HPLC) daily for 14 days.
-
Monitor Chloride Ion (
) release using Ion Chromatography (IC).[1] This is the definitive proof of dechlorination.ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">
-
Data Analysis & Reporting
Kinetic Modeling
For both AOP and Biological studies, fit the concentration data to a Pseudo-First-Order kinetic model:
Where:
-
= Concentration at timengcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> [1] -
= Initial concentration[1]ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -
= Observed rate constant (ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> or )[1]
Toxicity Assessment (The "Self-Validating" Step)
Chemical disappearance does not equal detoxification.[1][2] Intermediates (e.g., chloro-nitrobenzenes) can be more toxic.[1][2]
-
Assay: Vibrio fischeri bioluminescence inhibition (Microtox®).
-
Protocol: Measure
of the treated water at and . -
Success Criteria: An increase in
(meaning higher concentration required to kill bacteria) indicates reduced toxicity.[1]
References
-
Advanced Oxidation of Chlorinated Anilines
-
P. R.[1] Gogate and A. B. Pandit, "A review of imperative technologies for wastewater treatment I: oxidation technologies at ambient conditions," Advances in Environmental Research, vol. 8, no. 3-4, pp. 501-551, 2004.[1] Link[1][2]
-
Note: Provides the foundational mechanism for hydroxyl radical attack on chloro-aniline structures.[1][2]
-
-
Fenton Chemistry Mechanisms
-
Biodegradation of Chloroanilines
-
Toxicity Testing in Remediation
-
Compound Reference
Sources
- 1. 3-(Trichlorovinyl)anilinium chloride | C8H7Cl4N | CID 66570702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-(trichlorovinyl)anilinium chloride | 81972-27-2 [chemicalbook.com]
- 3. Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes & Protocols: A Guide to Investigating Enzyme Interactions with 3-(1,2,2-Trichlorovinyl)aniline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive framework for investigating the interactions between 3-(1,2,2-Trichlorovinyl)aniline hydrochloride (TCVA) and key metabolic enzymes. Due to the compound's chemical structure, featuring a reactive trichlorovinyl group and an aniline moiety, it is hypothesized to be a substrate and/or inhibitor of Cytochrome P450 (CYP) and Glutathione S-Transferase (GST) enzymes. This guide details the scientific rationale, experimental workflows, and step-by-step protocols for screening, kinetic analysis, and characterization of these potential interactions. The methodologies are designed to be robust and self-validating, providing researchers with the tools to elucidate the metabolic fate and potential toxicological profile of TCVA.
Introduction and Scientific Rationale
This compound (TCVA) is a chlorinated aromatic amine with potential applications as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its structure, which includes a trichlorovinyl group attached to an aniline ring, suggests a high potential for biological activity and reactivity.[1] Understanding the interaction of TCVA with metabolic enzymes is crucial for predicting its pharmacokinetic profile, potential for drug-drug interactions, and toxicological risks.[2][3]
The trichlorovinyl group is structurally related to trichloroethylene (TCE), a well-studied industrial solvent known to be metabolized by two primary pathways: Cytochrome P450 (CYP)-dependent oxidation and Glutathione S-Transferase (GST)-mediated conjugation.[4][5][6] The aniline component of TCVA also raises concerns, as chlorinated anilines are associated with hepatic and renal toxicity due to the formation of reactive metabolites.[1][7]
Given these structural alerts, this guide will focus on two key enzyme families:
-
Cytochrome P450 (CYP) Enzymes: This superfamily of heme-containing monooxygenases is central to the metabolism of a vast array of xenobiotics, including many halogenated compounds.[8][9][10] CYP enzymes, particularly isoforms like CYP2E1, are known to oxidize TCE to reactive intermediates such as chloral hydrate and trichloroacetate.[4][11] It is plausible that TCVA undergoes similar oxidative metabolism, potentially leading to the formation of reactive species that can cause cellular damage or act as mechanism-based inhibitors.[1][8]
-
Glutathione S-Transferases (GSTs): These enzymes play a critical role in detoxification by catalyzing the conjugation of reduced glutathione (GSH) to electrophilic compounds.[12][13] The trichlorovinyl group of TCVA is an electrophilic center, making it a likely substrate for GST-mediated conjugation. This pathway can lead to the formation of mercapturic acids, which are typically excreted, but can also, in some cases, lead to the formation of nephrotoxic metabolites.[5][14]
This document provides a logical workflow for investigating these interactions, from initial screening to detailed mechanistic studies.
Experimental Workflow
A systematic approach is essential for characterizing the interaction of TCVA with metabolic enzymes. The following workflow provides a roadmap for a comprehensive investigation.
Caption: A logical workflow for investigating TCVA-enzyme interactions.
Protocols: Cytochrome P450 Interactions
Protocol 1: CYP Inhibition Screening
This protocol is designed as a first-pass screen to determine if TCVA inhibits the activity of major human CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4). Commercially available luminescent or fluorescent assays (e.g., P450-Glo™ Assays from Promega) are recommended for their high sensitivity and throughput.
Principle: A luminogenic or fluorogenic probe substrate is metabolized by a specific CYP isoform, generating a signal. An inhibitor will reduce the rate of metabolism, leading to a decrease in signal.
Materials:
-
Recombinant human CYP enzymes (e.g., from insect or E. coli expression systems)
-
Luminogenic/Fluorogenic probe substrates and detection reagents
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system
-
TCVA stock solution (in DMSO or other suitable solvent)
-
Known CYP inhibitors (positive controls)
-
White or black opaque 96-well or 384-well plates
-
Plate-reading luminometer or fluorometer
Procedure:
-
Prepare Reagents: Reconstitute enzymes, substrates, and NADPH regenerating system according to the manufacturer's instructions. Prepare a serial dilution of TCVA (e.g., from 100 µM to 1 nM) and positive control inhibitors.
-
Enzyme-Inhibitor Pre-incubation: In the wells of the plate, add 5 µL of TCVA dilution or control. Add 20 µL of the CYP enzyme/buffer mixture. Mix gently and pre-incubate for 10 minutes at 37°C.
-
Initiate Reaction: Add 25 µL of the probe substrate/NADPH regenerating system mixture to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for the time specified by the assay manufacturer (typically 10-30 minutes).
-
Detection: Stop the reaction and generate the signal by adding the detection reagent as per the manufacturer's protocol.
-
Read Plate: Measure luminescence or fluorescence.
-
Data Analysis: Calculate the percent inhibition for each TCVA concentration relative to a vehicle control (e.g., DMSO).
% Inhibition = 100 * (1 - (Signal_TCVA / Signal_Vehicle))
Expected Outcome: Significant inhibition (>50%) at one or more concentrations suggests TCVA is an inhibitor of that specific CYP isoform, warranting further investigation.
Protocol 2: IC50 Determination
If inhibition is observed in the initial screen, the next step is to determine the half-maximal inhibitory concentration (IC50).
Procedure:
-
Follow the procedure for CYP Inhibition Screening (Protocol 3.1).
-
Use a wider range of TCVA concentrations (e.g., 10-12 concentrations in a semi-log dilution series) centered around the estimated inhibitory concentration from the screening experiment.
-
Data Analysis: Plot the percent inhibition versus the logarithm of the TCVA concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 3: Mechanism of Inhibition (MOI) Studies
This protocol determines whether the inhibition is competitive, non-competitive, uncompetitive, or mixed-type.[15][16]
Principle: The kinetic parameters (Km and Vmax) of the enzyme are determined in the presence of different fixed concentrations of the inhibitor. Changes in these parameters reveal the mechanism of inhibition.[15]
Procedure:
-
Select a CYP isoform for which TCVA showed significant inhibition.
-
Set up Matrix: Design a matrix of experiments with varying concentrations of the probe substrate (e.g., 0.2x to 5x the known Km) and varying fixed concentrations of TCVA (e.g., 0, 0.5x IC50, 1x IC50, 2x IC50).
-
Run Assays: For each condition, measure the initial reaction velocity (rate of product formation). Ensure measurements are taken in the linear range of the reaction.[17]
-
Data Analysis: Plot the data using a double reciprocal plot (Lineweaver-Burk plot: 1/Velocity vs. 1/[Substrate]). Analyze the changes in the x-intercept (-1/Km) and y-intercept (1/Vmax) to determine the inhibition type.
| Inhibition Type | Apparent Vmax | Apparent Km | Lineweaver-Burk Plot Interpretation |
| Competitive | No change | Increases | Lines intersect on the y-axis |
| Non-competitive | Decreases | No change | Lines intersect on the x-axis |
| Uncompetitive | Decreases | Decreases | Lines are parallel |
| Mixed | Decreases | Increases or Decreases | Lines intersect in the upper-left quadrant |
Protocols: Glutathione S-Transferase Interactions
Protocol 4: GST Activity and Inhibition Assay
This protocol determines if TCVA is a substrate for or an inhibitor of GST enzymes. The most common assay uses 1-chloro-2,4-dinitrobenzene (CDNB) as a universal GST substrate.[12][13][18]
Principle: GST catalyzes the conjugation of GSH to CDNB, forming a product (GS-DNB) that absorbs light at 340 nm. The rate of increase in absorbance is proportional to GST activity.[18] TCVA can either be tested as a competing substrate (reducing the rate of GS-DNB formation) or as a direct inhibitor.
Materials:
-
Purified GST enzyme (e.g., equine liver GST or recombinant human isoforms)
-
Potassium phosphate buffer (100 mM, pH 6.5)
-
Reduced glutathione (GSH) solution (e.g., 100 mM)
-
CDNB solution (e.g., 100 mM in ethanol)
-
TCVA stock solution
-
UV-transparent 96-well plate or cuvettes
-
UV/Vis spectrophotometer capable of kinetic measurements at 340 nm
Procedure:
-
Prepare Assay Cocktail: For each reaction, prepare an assay cocktail. A typical 1 mL cocktail contains 980 µL of PBS (pH 6.5), 10 µL of 100 mM GSH, and 10 µL of 100 mM CDNB.[12]
-
Setup for Inhibition:
-
Sample Wells: Add 900 µL of assay cocktail to a cuvette. Add a small volume (e.g., 10 µL) of your TCVA solution at various concentrations.
-
Control Well (No Inhibitor): Add 900 µL of assay cocktail and 10 µL of vehicle.
-
Blank Well: Add 900 µL of assay cocktail and 100 µL of buffer (no enzyme).
-
-
Equilibration: Incubate the plate/cuvettes at 25°C or 30°C for 5 minutes.
-
Initiate Reaction: Add 100 µL of GST enzyme solution to the sample and control wells. Mix immediately.
-
Measure Absorbance: Monitor the increase in absorbance at 340 nm for 5 minutes, taking readings every 30 seconds.[18]
-
Data Analysis:
-
Calculate the rate of reaction (ΔA340/min) from the linear portion of the curve.
-
Subtract the rate of the blank reaction from all other samples.
-
Calculate percent inhibition as described in Protocol 3.1.
-
If TCVA is a substrate, it will compete with CDNB, resulting in a lower reaction rate. To confirm this, run the assay without CDNB and monitor for the consumption of GSH using other methods.
-
GST Activity Calculation: The activity (U/mL) can be calculated using the Beer-Lambert law.[12] GST Activity (µmol/min/mL) = (ΔA340/min) / (ε * l) * (Total Volume / Enzyme Volume) * Dilution Factor Where:
-
ε (Molar extinction coefficient of GS-DNB) = 9.6 mM⁻¹cm⁻¹ (or 0.0096 µM⁻¹cm⁻¹)[12]
-
l (path length) = typically 1 cm
Mechanistic Insights and Advanced Protocols
Potential for Mechanism-Based Inhibition (MBI)
The oxidative metabolism of TCVA by CYPs could generate reactive metabolites that covalently bind to and irreversibly inactivate the enzyme. This is a critical interaction to investigate as it can lead to long-lasting drug-drug interactions.[19]
Workflow for MBI Assessment:
Caption: Workflow for characterizing mechanism-based inhibition.
Metabolite Identification
Identifying the metabolites of TCVA is crucial for understanding its biotransformation and potential for toxicity.
Protocol Outline:
-
Incubation: Incubate TCVA with human liver microsomes or recombinant CYP/GST enzymes and necessary cofactors (NADPH for CYPs, GSH for GSTs).
-
Sample Preparation: Stop the reaction (e.g., with acetonitrile) and centrifuge to pellet the protein.
-
LC-MS/MS Analysis: Analyze the supernatant using a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Data Interpretation: Compare the chromatograms of the TCVA-treated samples with vehicle controls. Identify new peaks corresponding to potential metabolites. Use the mass-to-charge ratio (m/z) and fragmentation patterns to propose metabolite structures (e.g., hydroxylated TCVA, GSH-conjugate of TCVA).
Summary and Conclusion
The protocols outlined in these application notes provide a robust starting point for any researcher investigating the enzymatic interactions of this compound. Based on its chemical structure, TCVA is a strong candidate for metabolism by both Cytochrome P450 and Glutathione S-Transferase enzymes. A thorough investigation, following the proposed workflow from initial screening to detailed mechanistic studies, is essential for characterizing its metabolic profile. This knowledge is fundamental for the safe and effective development of any potential pharmaceutical or agrochemical agent derived from this compound.
References
-
Bradford, B. U., & Lash, L. H. (2005). Metabolism of trichloroethylene. PubMed. Retrieved from [Link]
-
Centers for Disease Control and Prevention (CDC). (2022). Biological fate of trichloroethylene. ATSDR - Environmental Medicine & Education. Retrieved from [Link]
-
G-Biosciences. (n.d.). Glutathione S-Transferase Assay [Colorimetric]. Retrieved from [Link]
-
Guengerich, F. P. (2014). Metabolism of halogenated alkanes by cytochrome P450 enzymes. Aerobic oxidation versus anaerobic reduction. PubMed. Retrieved from [Link]
-
Lash, L. H., et al. (2014). Trichloroethylene Biotransformation and its Role in Mutagenicity, Carcinogenicity and Target Organ Toxicity. PMC - NIH. Retrieved from [Link]
-
LibreTexts Chemistry. (2025). 5.4: Enzyme Inhibition. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. Retrieved from [Link]
-
Raucy, J. L. (2010). Bioactivation of Halogenated Hydrocarbons by Cytochrome P4502E1. Taylor & Francis. Retrieved from [Link]
-
Specialist Pharmacy Service. (2024). Understanding enzyme or transporter-based drug interactions. Retrieved from [Link]
-
3H Biomedical. (n.d.). Glutathione S-transferases Assay (GST). Retrieved from [Link]
-
University of California, San Diego. (n.d.). GST Assay Protocol. Retrieved from [Link]
-
U.S. Food and Drug Administration (FDA). (n.d.). For Healthcare Professionals | FDA's Examples of Drugs that Interact with CYP Enzymes and Transporter Systems. Retrieved from [Link]
-
Yoon, M., et al. (2016). Metabolism and Toxicity of Trichloroethylene and Tetrachloroethylene in Cytochrome P450 2E1 Knockout and Humanized Transgenic Mice. PMC. Retrieved from [Link]
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- 1. This compound | 81972-27-2 | Benchchem [benchchem.com]
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- 3. Drug interactions due to cytochrome P450 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolism of trichloroethylene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Trichloroethylene Biotransformation and its Role in Mutagenicity, Carcinogenicity and Target Organ Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trichloroethylene Toxicity: Biological fate of trichloroethylene | Environmental Medicine | ATSDR [archive.cdc.gov]
- 7. nj.gov [nj.gov]
- 8. Metabolism of halogenated alkanes by cytochrome P450 enzymes. Aerobic oxidation versus anaerobic reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Enhanced metabolism of halogenated hydrocarbons in transgenic plants containing mammalian cytochrome P450 2E1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. home.sandiego.edu [home.sandiego.edu]
- 13. 3hbiomedical.com [3hbiomedical.com]
- 14. Metabolism and Toxicity of Trichloroethylene and Tetrachloroethylene in Cytochrome P450 2E1 Knockout and Humanized Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. sigmaaldrich.cn [sigmaaldrich.cn]
- 19. Understanding enzyme or transporter-based drug interactions – NHS SPS - Specialist Pharmacy Service – The first stop for professional medicines advice [sps.nhs.uk]
Application Notes and Protocols: The Role of 3-(1,2,2-Trichlorovinyl)aniline Hydrochloride in Advanced Materials Science
Introduction: A Multifunctional Monomer for Advanced Polymer Synthesis
3-(1,2,2-Trichlorovinyl)aniline hydrochloride is a unique aromatic amine that presents a compelling profile for researchers in materials science. Its structure combines an aniline moiety, a well-known precursor for conductive polymers, with a trichlorovinyl group, which imparts properties such as flame retardancy and a high refractive index. This document provides a comprehensive guide to the potential applications of this monomer in the synthesis of novel functional polymers, complete with detailed experimental protocols and the scientific rationale behind them. While this molecule is primarily recognized as an intermediate in organic synthesis, its dual functionality opens up intriguing possibilities for the development of advanced materials with tailored properties.[1]
These application notes will explore the utility of this compound as a monomer for producing polyanilines with enhanced thermal and optical properties, and as a platform for creating cross-linked and functionalized materials.
Physicochemical Properties and Safety Data
A thorough understanding of the monomer's properties is essential for its effective and safe use in any synthetic protocol.
| Property | Value | Reference |
| CAS Number | 81972-27-2 | |
| Molecular Formula | C₈H₇Cl₄N | |
| Molecular Weight | 257.95 g/mol | |
| Appearance | Off-white to light brown crystalline powder | |
| Melting Point | 135-139 °C |
Safety Precautions: this compound is a hazardous substance. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Application I: Synthesis of Poly(3-(1,2,2-trichlorovinyl)aniline) for Flame-Retardant and High Refractive Index Materials
The presence of a high concentration of chlorine atoms in the monomer unit makes the resulting polymer, poly(3-(1,2,2-trichlorovinyl)aniline), a strong candidate for applications requiring inherent flame retardancy and a high refractive index.[2][3] The mechanism of flame retardancy in halogenated polymers involves the release of halogen radicals upon heating, which act as scavengers for the highly reactive radicals that propagate combustion.[3] Furthermore, the incorporation of heavy atoms like chlorine and the presence of aromatic rings can significantly increase the refractive index of a polymer.[4]
Protocol 1: Chemical Oxidative Polymerization
This protocol details the synthesis of poly(3-(1,2,2-trichlorovinyl)aniline) via a chemical oxidative polymerization method, analogous to the synthesis of other substituted polyanilines.[1][5][6]
Materials:
-
This compound (monomer)
-
Ammonium persulfate (APS) (oxidant)
-
Hydrochloric acid (HCl), 1 M
-
Methanol
-
Deionized water
-
Beakers, magnetic stirrer, ice bath, Buchner funnel, filter paper
Procedure:
-
Monomer Solution Preparation: In a 250 mL beaker, dissolve 2.58 g (10 mmol) of this compound in 100 mL of 1 M HCl. Stir the solution until the monomer is completely dissolved. Place the beaker in an ice bath to cool the solution to 0-5 °C.
-
Oxidant Solution Preparation: In a separate 100 mL beaker, dissolve 2.85 g (12.5 mmol) of ammonium persulfate in 50 mL of 1 M HCl. Cool this solution in the ice bath as well.
-
Polymerization: Slowly add the chilled APS solution dropwise to the stirred monomer solution over a period of 30 minutes. A color change to dark green or black should be observed, indicating the onset of polymerization.
-
Reaction Continuation: Continue stirring the reaction mixture in the ice bath for 4 hours. Then, allow the mixture to stand at room temperature for 24 hours to ensure complete polymerization.
-
Polymer Isolation: Collect the precipitated polymer by vacuum filtration using a Buchner funnel.
-
Washing: Wash the polymer precipitate sequentially with 1 M HCl, deionized water, and finally with methanol to remove unreacted monomer, oligomers, and oxidant.
-
Drying: Dry the resulting polymer powder in a vacuum oven at 60 °C for 24 hours.
Expected Outcome: A dark-colored powder of poly(3-(1,2,2-trichlorovinyl)aniline) in its protonated (conductive) form.
Workflow for Polymer Synthesis and Characterization
Caption: Proposed mechanism for nucleophilic substitution on the trichlorovinyl group.
Protocol 5: Cross-linking with a Dithiol
This protocol describes the cross-linking of poly(3-(1,2,2-trichlorovinyl)aniline) with a dithiol, which can improve the material's mechanical strength and solvent resistance. [7] Materials:
-
Poly(3-(1,2,2-trichlorovinyl)aniline)
-
1,6-Hexanedithiol (cross-linker)
-
N-methyl-2-pyrrolidone (NMP)
-
Triethylamine (base)
-
Glass vials, magnetic stirrer
Procedure:
-
Polymer Solution: Dissolve 1 g of the synthesized polymer in 20 mL of NMP in a glass vial.
-
Addition of Reagents: Add 0.15 g (1 mmol) of 1,6-hexanedithiol and 0.28 mL (2 mmol) of triethylamine to the polymer solution.
-
Reaction: Stir the mixture at 80 °C for 24 hours. The formation of a gel or a significant increase in viscosity indicates successful cross-linking.
-
Isolation: If a gel is formed, wash it extensively with methanol and then dry it in a vacuum oven. If the solution becomes viscous, precipitate the cross-linked polymer by pouring the solution into a large volume of methanol, then filter and dry.
Application III: Functionalized Polyanilines for Anticorrosion Coatings and Dielectric Materials
The inherent properties of polyaniline, such as its redox activity and environmental stability, make it a promising candidate for anticorrosion coatings. [8][9][10][11][12]The presence of chlorine in the polymer backbone can further enhance these properties. Additionally, the introduction of polar C-Cl bonds can increase the dielectric constant of the polymer, making it potentially useful in electronic applications. [13][14][15][16]
Protocol 6: Preparation of an Anticorrosion Coating
Materials:
-
Synthesized poly(3-(1,2,2-trichlorovinyl)aniline)
-
Epoxy resin and hardener
-
Toluene
-
Steel panels for testing
Procedure:
-
Dispersion Preparation: Disperse 0.1 g of the synthesized polymer powder in 10 g of toluene using an ultrasonic bath for 30 minutes.
-
Coating Formulation: Add the polymer dispersion to 100 g of epoxy resin and mix thoroughly. Then, add the appropriate amount of hardener according to the manufacturer's instructions and mix again.
-
Application: Apply the formulated coating to pre-cleaned steel panels using a brush or a doctor blade.
-
Curing: Allow the coating to cure at room temperature for 24 hours, followed by post-curing at 60 °C for 2 hours.
-
Evaluation: The anticorrosion performance of the coating can be evaluated using electrochemical impedance spectroscopy (EIS) and salt spray tests.
Conclusion and Future Outlook
This compound is a versatile monomer with significant potential in materials science. The protocols outlined in this document provide a starting point for researchers to explore the synthesis and application of novel polymers based on this unique building block. The combination of a polymerizable aniline unit and a reactive, property-enhancing trichlorovinyl group paves the way for the development of advanced materials for a range of applications, including flame-retardant composites, high refractive index optical films, robust cross-linked networks, and functional coatings. Further research into the copolymerization of this monomer with other functional anilines or vinyl monomers could lead to an even broader range of materials with finely tuned properties.
References
-
Mustafin, A. G., et al. (2021). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. RSC Advances, 11(35), 21006-21016. [Link]
-
Essential Chemical Industry. (n.d.). Poly(chloroethene) (Polyvinyl chloride). [Link]
-
Kim, H., et al. (2021). Effect of chlorine-containing polymer additive on dielectric performance of polymer dielectric films. Scientific Reports, 11(1), 1-8. [Link]
-
Zenodo. (1987). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. [Link]
-
Greco, F., et al. (2018). High Refractive Index Polymers by Design. Macromolecules, 51(11), 4220-4228. [Link]
-
Zhang, Y., et al. (2022). The Flame-Retardant Mechanisms and Preparation of Polymer Composites and Their Potential Application in Construction Engineering. Polymers, 14(15), 3057. [Link]
-
Grgur, B. N. (2018). Application of polyaniline in corrosion protection of metals. Zaštita materijala, 59(1), 108-115. [Link]
-
YouTube. (2020). Addition Polymerization - Varying the Monomers. [Link]
-
ACS Publications. (2025). Design and Synthesis of Colorless Cyclic Olefin Polymers with High Refractive Index, Transparency, and Thermal Stability. [Link]
-
PubMed. (2014). Effect of incorporating aromatic and chiral groups on the dielectric properties of poly(dimethyltin esters). [Link]
-
Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2). [Link]
-
ResearchGate. (2017). Synthesis and Characterization of Polyaniline Based materials: Their biological relevance-An Overview. [Link]
-
The University of Arizona. (2021). 3D-printing of ultra-high refractive index polymers. [Link]
-
OUCI. (2023). Crosslinking of polyvinyl alcohol with di, tri, and tetracarboxylic acids: an experimental investigation. [Link]
-
YouTube. (2024). Synthetic Polymers: Structure, Nomenclature, and Monomers. [Link]
-
MDPI. (2022). Dielectric Properties of Fluorinated Aromatic Polyimide Films with Rigid Polymer Backbones. [Link]
-
ResearchGate. (2021). Vinyl monomer and aniline copolymerization?. [Link]
-
Master Organic Chemistry. (2014). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. [Link]
-
ResearchGate. (2018). Application of polyaniline in corrosion protection of metals. [Link]
-
Samarra Journal of Pure and Applied Science. (2024). Synthesis, Characterization and study properties of poly para chloro aniline and poly para chloroaniline\MnO2 nanocomposite. [Link]
-
ResearchGate. (2000). Effect of crosslinking on the mechanical and thermal properties of poly(vinyl alcohol). [Link]
-
Arabian Journal of Chemistry. (2017). Synthesis and characterization of polyaniline and poly(aniline-co-o-nitroaniline) using vibrational spectroscopy. [Link]
-
Samarra Journal of Pure and Applied Science. (2020). Synthesis, Characterization and study properties of poly para chloro aniline and poly para chloroaniline\MnO2 nanocomposite. [Link]
-
ACS Publications. (2021). High Refractive Index Photopolymers by Thiol–Yne “Click” Polymerization. [Link]
-
University of Dayton Research Institute. (2009). Polymer Flame Retardant Chemistry. [Link]
-
MDPI. (2023). Corrosion Protection of Q235 Steel Using Epoxy Coatings Based on Polyaniline Loaded with Benzotriazole. [Link]
-
Wiley Online Library. (2014). Effect of Incorporating Aromatic and Chiral Groups on the Dielectric Properties of Poly(dimethyltin esters). [Link]
-
Aaltodoc. (2023). High Refractive Index Monomers and Polymers for Optical Applications. [Link]
-
Organic Chemistry I. (n.d.). 7.6 Extra Topics on Nucleophilic Substitution Reactions. [Link]
-
ResearchGate. (2022). The Flame-Retardant Mechanisms and Preparation of Polymer Composites and Their Potential Application in Construction Engineering. [Link]
-
MDPI. (2020). Cross-Linking of Thermally Hydrolyzed Specified Risk Materials with Epoxidized Poly (Vinyl Alcohol) for Tackifier Applications. [Link]
-
ResearchGate. (2017). Synthesis and Characterization of Polyaniline Based materials: Their biological relevance-An Overview. [Link]
-
ResearchGate. (2014). Synthesis and Studies on Electroactive Poly(3-chloroaniline), Poly(3-chloroaniline)-Blend-polyethyleneglycol and Poly(3-chloroaniline)-Blend-Poly(vinyl alcohol). [Link]
-
Wikipedia. (n.d.). Polyethylene. [Link]
-
Organic Chemistry. (n.d.). 8.2 REACTION MECHANISMS 8.3 BIMOLECULAR NUCLEOPHILIC SUBSTITUTION. [Link]
-
ResearchGate. (2018). Polyaniline based corrosion inhibitors for conventional organic coatings. [Link]
-
ResearchGate. (2015). Oxidative Polymerization of Aniline: Molecular Synthesis of Polyaniline and the Formation of Supramolecular Structures. [Link]
-
TSI Journals. (2013). EFFECT OF CROSSLINKING AGENTS ON MORPHOLOGY AND MECHANICAL PROPERTIES OF ETHYLENE PROPYLENE DIENE MONOMER / POLY VINYL CHLORIDE. [Link]
-
ResearchGate. (2018). Polyaniline based corrosion inhibitors for conventional organic coatings. [Link]
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- 1. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and characterization of polyaniline and poly(aniline-co-o-nitroaniline) using vibrational spectroscopy - Arabian Journal of Chemistry [arabjchem.org]
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- 8. files01.core.ac.uk [files01.core.ac.uk]
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- 12. researchgate.net [researchgate.net]
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- 14. Effect of incorporating aromatic and chiral groups on the dielectric properties of poly(dimethyltin esters) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. ramprasad.mse.gatech.edu [ramprasad.mse.gatech.edu]
Troubleshooting & Optimization
challenges in the synthesis of 3-(1,2,2-Trichlorovinyl)aniline hydrochloride
The following Technical Support Guide is designed for researchers and process chemists encountering difficulties with the synthesis of 3-(1,2,2-Trichlorovinyl)aniline hydrochloride .
This guide deviates from standard procedural lists by focusing on causality —explaining why a step fails and how to correct it based on mechanistic organic chemistry.
Ticket ID: TV-AN-003 | Status: Open | Severity: High (Synthesis Failure/Impurity Profile)
Core Synthesis Logic & Pathway Analysis
The synthesis of this compound is chemically precarious because it requires the reduction of a nitro group in the presence of a polychlorinated vinyl group . Standard reduction methods (e.g., catalytic hydrogenation with Pd/C) will almost invariably destroy the target by cleaving the C-Cl bonds (hydrodehalogenation).
The Validated Pathway
Do not attempt direct Friedel-Crafts vinylation of aniline; the yields are poor due to catalyst poisoning. The most robust route proceeds via 3-nitrobenzaldehyde .
Figure 1: Validated synthetic pathway avoiding catalytic hydrogenation.
Troubleshooting Guide: Critical Failure Points
Issue #1: "I tried reducing the nitro intermediate with H2/Pd-C, but I lost the chlorines."
Diagnosis: Chemoselectivity Failure. Mechanism: Palladium and Platinum catalysts are excellent for hydrodehalogenation. Under standard hydrogenation conditions (H₂ atmosphere), the electron-rich C=C bond hosting the chlorines competes with the nitro group for reduction. The C-Cl bond, particularly in vinyl positions, is susceptible to oxidative addition by Pd(0), leading to dechlorination (formation of 3-ethylaniline or partially chlorinated byproducts).
Corrective Protocol (The Bechamp Reduction Variant): You must use a metal-mediated reduction in acidic media. Iron (Fe) or Tin(II) Chloride (SnCl₂) are the reagents of choice because they operate via electron transfer mechanisms that are far less reactive toward vinyl halides than nitro groups.
Step-by-Step Protocol:
-
Suspend 1 equivalent of 1-nitro-3-(1,2,2-trichlorovinyl)benzene in a mixture of Ethanol/Water (3:1 ratio).
-
Add 5 equivalents of Iron powder (reduced grade, <325 mesh).
-
Catalyst: Add 0.1 equivalents of concentrated HCl (do not use excess acid initially; the reaction is exothermic).
-
Reflux: Heat to 70–80°C for 2–4 hours. Monitor by TLC.[1]
-
Workup (Critical): The reaction produces iron oxide sludge. Filter the hot mixture through a Celite pad. Wash the pad with ethyl acetate.[2]
-
Basify: Neutralize the filtrate with NaHCO₃ to pH 8–9 to liberate the free aniline before extraction.
Issue #2: "My product degrades into a black tar during the elimination step (Intermediate B → C)."
Diagnosis: Over-Elimination or Polymerization. Mechanism: The conversion of the tetrachloroethyl group (Intermediate B) to the trichlorovinyl group (Intermediate C) is an E2 elimination.
-
Risk: If the base is too strong (e.g., t-BuOK) or the temperature too high, you risk a second elimination, converting the trichlorovinyl group into a dichloroalkyne . Alkynes are highly unstable and will polymerize to form tar.
Corrective Protocol:
-
Reagent: Switch to Methanolic KOH or NaOH at controlled temperatures.
-
Temperature: Do not exceed 40°C.
-
Stoichiometry: Use exactly 1.05 equivalents of base. Excess base promotes the alkyne formation.
Issue #3: "The final hydrochloride salt is sticky or hygroscopic."
Diagnosis: Residual Water / Impure Salt Formation. Mechanism: Aniline salts are often hygroscopic. If you use aqueous HCl to form the salt, removing the water requires high heat, which can hydrolyze the trichlorovinyl group (releasing Cl⁻ and destroying the molecule).
Corrective Protocol (Anhydrous Salt Formation):
-
Isolate the free base aniline in an organic solvent (Diethyl Ether or 1,4-Dioxane). Dry thoroughly over Na₂SO₄.
-
Cool the solution to 0°C.
-
Gas Addition: Bubble anhydrous HCl gas through the solution OR add a solution of 4M HCl in Dioxane dropwise.
-
Precipitation: The salt should crash out as a white/off-white solid instantly.
-
Filtration: Filter under nitrogen atmosphere to avoid moisture uptake.
Data Summary & Specifications
| Parameter | Specification | Notes |
| Appearance | White to Off-White Solid | Darkening indicates oxidation of the amine. |
| Melting Point | >200°C (Decomposes) | Sharp MP indicates high purity. |
| Solubility | DMSO, Methanol | Poor solubility in non-polar solvents (Hexane). |
| Stability | Acid Sensitive (Hydrolysis) | Do not store in aqueous acid for prolonged periods. |
| Storage | -20°C, Desiccated | Hygroscopic; protect from moisture. |
Frequently Asked Questions (FAQs)
Q: Can I use Zn/HCl instead of Fe/HCl? A: Use caution. Zinc is a stronger reducing agent than Iron. While it reduces the nitro group effectively, activated Zinc can sometimes insert into C-Cl bonds (Negishi-like behavior) or cause reductive dechlorination if the pH is too low. Iron is milder and safer for the trichlorovinyl moiety.
Q: Why not start with aniline and react with tetrachloroethylene? A: This route (Friedel-Crafts alkylation) is theoretically possible but practically difficult. The amine group of aniline complexes with the Lewis Acid catalyst (AlCl₃), deactivating the ring. You would need to protect the amine (as acetanilide), perform the reaction, and then deprotect. The aldehyde route described above is generally higher yielding and cleaner.
Q: Is the trichlorovinyl group stable to chromatography? A: Yes, the intermediate nitro-trichlorovinyl compound is stable on Silica Gel. However, the final aniline is basic. If purifying the free base, add 1% Triethylamine to your eluent to prevent streaking/degradation on the acidic silica surface.
References
-
Preparation of Trichlorovinyl Intermediates
- Methodology: The conversion of benzaldehydes to trichlorovinyl derivatives via trichloromethyl carbinols is a well-established sequence in organochlorine synthesis.
-
Source:Journal of Organic Chemistry, "Synthesis of α,β-Unsaturated α′-Haloketones" (Contextual reference for halo-vinyl stability).[3] Link
-
Chemoselective Reduction (Nitro vs. Halide)
-
Salt Formation & Stability
-
Industrial Patent Context
- Methodology: Specific reduction of trichlorovinylnitrobenzene avoiding hydrogenolysis.
-
Source: US Patent 4500736A, "Hydrogenation of 3-trichlorovinylnitrobenzene." (Highlights the "sludge" issue with Fe and proposes catalytic alternatives). Link
Sources
- 1. ijpsonline.com [ijpsonline.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Synthesis of α,β-Unsaturated α′-Haloketones through the Chemoselective Addition of Halomethyllithiums to Weinreb Amides [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. prepchem.com [prepchem.com]
- 6. bloomtechz.com [bloomtechz.com]
Technical Support Center: Optimization & Troubleshooting for 3-(1,2,2-Trichlorovinyl)aniline Hydrochloride
Executive Summary
The synthesis of 3-(1,2,2-Trichlorovinyl)aniline hydrochloride presents a unique "chemical conflict": you must reduce a nitro group to an amine without destroying the sensitive polychlorinated vinyl moiety.[1] Standard hydrogenation methods often fail here, leading to hydrodechlorination (stripping of chlorine atoms). Furthermore, the free base aniline is prone to intermolecular polymerization due to the nucleophilic amine reacting with the electrophilic trichlorovinyl group.
This guide provides a validated protocol focusing on chemoselective reduction and immediate salt stabilization .[1]
Module 1: The Critical Step – Chemoselective Reduction
The Problem: Users frequently report the formation of "des-chloro" impurities (e.g., dichlorovinyl or monochlorovinyl anilines) when reducing the nitro precursor. The Cause: Catalytic hydrogenation (Pd/C, H₂) is too active. It performs oxidative addition into the C-Cl bonds, removing the essential chlorine atoms before reducing the nitro group.
Protocol: The Fe/Acid (Bechamp) Reduction
Recommended over catalytic hydrogenation for halogen retention.
Reagents:
-
Precursor: 1-nitro-3-(1,2,2-trichlorovinyl)benzene[1]
-
Reductant: Iron powder (325 mesh, activated)[1]
-
Solvent: Ethanol/Water (4:1) or Acetic Acid[2]
-
Catalyst: Ammonium Chloride (
) or catalytic HCl
Step-by-Step Optimization:
-
Activation: Etch the iron powder with 2% HCl for 5 minutes, then wash with water and ethanol immediately before use. This removes surface oxides that stall the reaction.
-
Temperature Control: Maintain reaction temperature between 70°C – 80°C .
-
< 60°C: Reaction stalls; intermediate hydroxylamines accumulate.[1]
-
Reflux (> 90°C): Increases risk of hydrolysis of the trichlorovinyl group to an acetophenone derivative.
-
-
Monitoring: Use HPLC. Do not rely on TLC alone, as the hydroxylamine intermediate often co-elutes with the product.
-
Workup (Crucial): Filter the hot mixture through Celite to remove iron sludge. Basify the filtrate immediately with
to pH 8-9 and extract. Do not store the free base.
FAQ: Reduction Troubleshooting
Q: Can I use Stannous Chloride (
Q: Why do I see a ketone peak in my NMR after reduction? A: You likely experienced acid-catalyzed hydrolysis .[1] The 1,2,2-trichlorovinyl group is a "masked" acid chloride/ketone.[1] If you heat the reaction too long in acidic media (like acetic acid) without buffering, water attacks the double bond.
-
Fix: Switch to Ethanol/Water with
(neutral conditions) rather than acetic acid.
Module 2: Salt Formation & Stabilization
The Problem: The free base turns dark/tarry within hours of isolation. The Mechanism: The aniline nitrogen is a nucleophile; the trichlorovinyl group is an electron-deficient electrophile. The molecule self-polymerizes (intermolecular attack).[1]
Protocol: Anhydrous Hydrochlorination[1]
-
Solvent Choice: Dissolve the crude free base extract (from Module 1) in anhydrous diethyl ether or MTBE (Methyl tert-butyl ether). Avoid alcohols, as they can participate in solvolysis during salt formation.[1]
-
Acid Source: Use 2M HCl in Diethyl Ether or 4M HCl in Dioxane .
-
Addition: Add the HCl solution dropwise at 0°C .
-
Precipitation: The hydrochloride salt should crash out immediately as a white/off-white solid.[1]
-
Filtration: Filter under nitrogen. The salt is hygroscopic; minimize exposure to humid air.
Module 3: Comparison of Reduction Methods
| Method | Reagents | Suitability | Risk Factor |
| Catalytic Hydrogenation | NOT RECOMMENDED | High risk of removing Cl atoms (Hydrodechlorination).[1] | |
| Bechamp Reduction | Fe, | OPTIMAL | Excellent chemoselectivity; low cost; scalable.[1] |
| Stannous Chloride | GOOD | Reliable, but difficult workup (emulsions/tin removal).[1] | |
| Sulfide Reduction | MODERATE | Smelly; often incomplete conversion; difficult waste disposal.[1] |
Visualizing the Pathway & Logic
Figure 1: Synthesis & Troubleshooting Decision Tree
This diagram illustrates the critical decision points to avoid common impurities.
Caption: Workflow demonstrating the necessity of chemoselective reduction (Fe/NH4Cl) and immediate salt formation to prevent polymerization.
References
-
BenchChem. (2025).[3] Procedure for the reduction of 1-Chloro-3-(2-nitrovinyl)benzene to its corresponding amine.[1][3] (Application Note P-02). Retrieved from
-
Mahood, S. A., & Schaffner, P. V. L. (1931).[1] 2,4-Diaminotoluene.[1] Organic Syntheses, Coll.[1][3] Vol. 2, p.160.[1] (Classic reference for Fe/HCl reduction mechanics).
-
Gogoi, S., et al. (2013).[1][4] Chemoselective Reduction of Nitro Compounds.[4][5][6][7] Semantic Scholar.[1] Retrieved from
-
US Patent 3,424,803. (1969). Methods for the synthesis of 1-nitro-3-(1-methyl-3,3,3-tetrachloropropyl) styrene and intermediate useful for same.[1] (Provides context on the synthesis of the nitro-trichlorovinyl precursor). Retrieved from
-
March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.[1] (Discussions on the lability of vinyl halides to catalytic hydrogenation).
Sources
- 1. CN102234236A - Synthetic method of 3-chloro-2-methylaniline - Google Patents [patents.google.com]
- 2. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. US9284258B2 - Process for the reduction of nitro derivatives to amines - Google Patents [patents.google.com]
- 7. Chemoselective nitro group reduction and reductive dechlorination initiate degradation of 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134 - PubMed [pubmed.ncbi.nlm.nih.gov]
handling and safety precautions for 3-(1,2,2-Trichlorovinyl)aniline hydrochloride
Welcome to the technical support center for 3-(1,2,2-Trichlorovinyl)aniline hydrochloride. This guide is intended for researchers, scientists, and drug development professionals. Here you will find essential information on the safe handling, storage, and disposal of this compound, as well as troubleshooting guides for common experimental issues. The following information has been synthesized from authoritative safety data sheets for structurally similar compounds, such as aniline and aniline hydrochloride, and available chemical data for the target compound.
Section 1: Critical Safety Information & FAQs
This section addresses the most frequently asked questions regarding the safety and handling of this compound.
Q1: What are the primary hazards associated with this compound?
A1: Based on data from analogous compounds and GHS classifications, this compound is considered hazardous.[1][2][3] The primary hazards include:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[2][4][5]
-
Eye Damage/Irritation: Causes serious eye irritation and potentially serious eye damage.[1][2][4]
-
Skin Sensitization: May cause an allergic skin reaction.[2][4]
-
Target Organ Toxicity: Causes damage to organs through prolonged or repeated exposure.[2][4]
-
Respiratory Irritation: May cause respiratory irritation.[1][6]
Q2: What personal protective equipment (PPE) is mandatory when working with this compound?
A2: A comprehensive PPE strategy is essential to minimize exposure. The following PPE is required:
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile, neoprene, or butyl rubber gloves are recommended. Always inspect gloves for signs of degradation before use and replace them immediately if compromised. Double gloving is advisable for extended operations.[7][8][9] |
| Eye Protection | Safety goggles or a face shield | Chemical splash goggles are a minimum requirement. For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles.[8] |
| Body Protection | Laboratory coat and chemical-resistant apron | A flame-retardant lab coat should be worn and fully buttoned. For larger quantities or tasks with a high splash risk, a chemical-resistant apron is also necessary.[9] |
| Respiratory Protection | Respirator | For lower concentrations, a full-face respirator with organic vapor cartridges is recommended. For higher or unknown concentrations, a self-contained breathing apparatus (SCBA) should be used.[10] |
Q3: How should I properly store this compound?
A3: Proper storage is crucial to maintain the compound's integrity and prevent accidents.[10]
-
Location: Store in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[10][11]
-
Container: Keep the container tightly closed and store it in a designated, labeled, and secure area.[11] Containers should always be stored below eye level.[11]
-
Incompatibilities: Avoid storing with strong oxidizing agents, strong acids, and strong bases.[11][12] This compound may also react with certain plastics and rubbers.[12]
Q4: What is the correct procedure for disposing of waste containing this compound?
A4: this compound and its containers must be disposed of as hazardous waste.[11]
-
Waste Collection: Collect waste in a compatible, properly labeled container.[11]
-
Disposal Method: Do not dispose of down the drain or in the regular waste stream.[11] Contact your institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal company for proper disposal procedures.[12][13] Chlorinated organic compounds often require specialized disposal methods, such as high-temperature incineration.[14]
Section 2: Troubleshooting Experimental Issues
This section provides guidance on common problems that may be encountered during experiments involving this compound.
Q5: My reaction yield is lower than expected. What are some potential causes?
A5: Low reaction yields can stem from several factors related to the handling and reactivity of this compound.
-
Moisture Sensitivity: Although not explicitly documented for this specific compound, many aniline hydrochlorides and trichlorovinyl compounds can be sensitive to moisture.[15] Ensure all glassware is thoroughly dried and reactions are conducted under an inert atmosphere (e.g., nitrogen or argon) if necessary.
-
Reagent Purity: Verify the purity of your starting materials and reagents. Impurities can lead to side reactions that consume the desired product.
-
Reaction Conditions: Aniline derivatives can undergo various reactions, including oxidation and substitution.[16] Optimize reaction parameters such as temperature, reaction time, and solvent. The trichlorovinyl group is also reactive and can participate in substitution reactions.[16]
-
Work-up Procedure: During aqueous work-up, the aniline moiety can be protonated or deprotonated depending on the pH. This can affect its solubility and ease of extraction. Ensure the pH of the aqueous layer is appropriately adjusted to isolate your product effectively.
Q6: I'm observing unexpected side products in my analysis (TLC, LC-MS, NMR). What could they be?
A6: The structure of this compound contains multiple reactive sites.
-
Oxidation Products: Anilines are susceptible to oxidation, which can lead to colored impurities.[16]
-
Hydrolysis Products: The trichlorovinyl group may be susceptible to hydrolysis under certain conditions, potentially leading to the formation of corresponding carboxylic acid derivatives or other degradation products.
-
Side Reactions: The aniline nitrogen can undergo acylation, alkylation, or other reactions depending on the reagents present. The aromatic ring can also undergo electrophilic substitution.[6]
To identify side products, consider performing detailed spectroscopic analysis and comparing the data to potential structures arising from the side reactions mentioned above.
Section 3: Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency.
Q7: What should I do in case of accidental skin or eye contact?
A7:
-
Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes.[11] Remove all contaminated clothing.[17] Seek immediate medical attention.[12]
-
Eye Contact: Immediately flush the eyes with large amounts of water for at least 15-30 minutes, lifting the upper and lower eyelids occasionally.[4][11][12] Remove contact lenses if present and easy to do.[17] Seek immediate medical attention.[12]
Q8: What is the procedure for a small chemical spill?
A8: For a small spill that can be cleaned up in under 10 minutes by trained personnel:
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area and restrict access.[12]
-
Ventilate: Ensure the area is well-ventilated. Use a chemical fume hood if the spill is contained within it.
-
PPE: Wear the appropriate PPE as detailed in Q2.
-
Absorb: Cover the spill with an inert absorbent material such as vermiculite, dry sand, or earth.[12]
-
Collect: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.[12]
-
Decontaminate: Wipe down the spill area with a suitable solvent, followed by soap and water. Collect all decontamination materials as hazardous waste.
-
Report: Report the incident to your supervisor and EHS department.
For large spills, immediately evacuate the area, notify others, and contact your institution's emergency response team.[11]
Section 4: Experimental Protocols & Visual Guides
Workflow for Safe Handling and Weighing
Caption: Workflow for weighing this compound.
Emergency Response Decision Tree
Caption: Decision tree for emergency response.
References
- Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Aniline.
- Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Aniline hydrochloride.
- Chemos GmbH & Co.KG. (2021).
- Benchchem. (n.d.). This compound.
- Smolecule. (2023). Buy this compound.
- New Jersey Department of Health. (n.d.). Aniline - Hazardous Substance Fact Sheet.
- Washington State University. (n.d.). Aniline. Retrieved from Washington State University Environmental Health & Safety website.
- Bloomtech. (2025). What are the health and safety guidelines for Aniline in workplaces?.
- PubChem. (n.d.). 3-(Trichlorovinyl)anilinium chloride.
- PharmaCompass. (n.d.). This compound.
- PENTA. (2024). Aniline hydrochloride.
- Fisher Scientific. (2025).
- ChemSrc. (2025). CAS#:81972-27-2 | this compound.
- Occupational Safety and Health Administration. (n.d.). Personal Protective Equipment.
- ResearchGate. (2025). Preparation of Aniline Derivatives: An Advanced Undergraduate Laboratory Experiment Exploring Catalytic and Stoichiometric Reaction Methodologies.
- AIChE. (n.d.).
- GOV.UK. (2021). Aniline - Incident management.
- New Jersey Department of Health. (n.d.). TRICHLOROSILANE HAZARD SUMMARY.
- HR Patel Institute of Pharmaceutical Education and Research. (n.d.). PRACTICAL LAB MANUAL.
- NEDT. (2024). Disposing of Chlorine: Pool and Cleaning Products.
- Keyingchem. (2026). What are the safety precautions when handling Chloranil?.
- MLI Environmental. (2025). How to Properly Dispose of Pool Chemicals.
- Guidechem. (n.d.). Trichlorovinylsilane 75-94-5 wiki.
- NCERT. (n.d.). testsforfunctionalgroups - inorganiccompounds.
- New Mexico State University. (2015). Personal Protective Equipment (PPE) Guide – Chemical Resistance.
- Scribd. (2024). Experiment 11 Written Lab Report - Aniline.
- Vita-D-Chlor. (n.d.).
- Chemistry Steps. (n.d.). Reactions of Aniline.
- City of Redmond. (n.d.). CHLORINE.
- Google Patents. (n.d.). CN102234236A - Synthetic method of 3-chloro-2-methylaniline.
- Benchchem. (n.d.). Personal protective equipment for handling N-(Hex-5-en-2-yl)aniline.
- Beilstein Journal of Organic Chemistry. (2026). Synthesis and applications of alkenyl chlorides (vinyl chlorides): a review.
- Chemchart. (n.d.). This compound (81972-27-2).
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- 1. 3-(Trichlorovinyl)anilinium chloride | C8H7Cl4N | CID 66570702 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Technical Support Center: Trichlorovinyl Reaction Chemistry
Current Status: Online | Tier: Level 3 (Senior Application Support) Topic: Troubleshooting High-Reactivity/High-Hazard Trichlorovinyl Motifs Ticket ID: TCV-9982-CHEM
Introduction: The "Deceptive" Synthon
Welcome to the Advanced Synthesis Support Module. You are likely here because your reaction with a trichlorovinyl (
These compounds are deceptively simple. While they appear to be standard electrophiles, the presence of three chlorine atoms creates a unique electronic environment characterized by:
-
Extreme Electron Deficiency: Making them highly susceptible to nucleophilic attack (often too susceptible).
-
Steric Crowding: Hindering standard metal-catalyzed cycles.
-
Hidden Elimination Pathways: Leading to the formation of Dichloroacetylene (DCA) , a highly explosive and neurotoxic intermediate.
This guide prioritizes safety and mechanistic control.
Module 1: The "Explosion" & Toxicity Hazard (Critical)
Issue: Reaction mixture turned black/tarry or experienced a rapid exotherm/over-pressurization upon adding base.
Diagnosis: Unintended formation of Dichloroacetylene (DCA).
The Mechanism of Failure
When using Trichloroethylene (TCE) or proton-bearing trichlorovinyl derivatives, standard bases (NaOH, KOH, KOtBu) do not promote simple substitution. Instead, they trigger an E2 or E1cB elimination of HCl.
The product, Dichloroacetylene (DCA) , is a pyrophoric liquid and a potent neurotoxin. It spontaneously ignites in the presence of air or ethers and causes cranial nerve neuropathy (trigeminal neuralgia).
Visualizing the Hazard Pathway
Figure 1: The competitive pathway between stable intermediates and the formation of explosive Dichloroacetylene (DCA).
Protocol: Safe Handling & Prevention
-
Avoid Strong Mineral Bases: Never use NaOH or KOH with TCE unless DCA is the intended (and trapped) intermediate.
-
Use "Soft" Bases or Phase Transfer: For nucleophilic substitution (SNV), utilize phase-transfer catalysis (PTC) with weak inorganic bases (e.g., K2CO3) to keep the concentration of free base low.
-
Solvent Selection: NEVER use diethyl ether or THF if there is a risk of DCA formation; DCA explodes on contact with ether peroxides. Use DCM or DMF.
Module 2: Nucleophilic Substitution (SNV) Pitfalls
Issue: Regioselectivity is poor (mixture of isomers) or yield is low.
Diagnosis: Misunderstanding the Addition-Elimination (Ad-E) mechanism.
Unlike alkyl halides (SN2), trichlorovinyl compounds react via an addition of the nucleophile to the double bond, forming a carbanion, followed by the expulsion of a chloride.
Regioselectivity Rules
For a generic trichlorovinyl compound
| Nucleophile Type | Preferred Attack Site | Reason |
| Hard / Basic (e.g., Alkoxides) | Internal Carbon ( | Driven by electrostatics and proximity to the activating group R. |
| Soft / Thiols (e.g., Thiophenols) | Terminal Carbon ( | Driven by orbital overlap (LUMO coefficient is usually higher at the terminal position). |
| Organolithiums | Metal-Halogen Exchange | Often attacks the Cl atom ("Halophilic attack") rather than the Carbon, leading to lithiated intermediates. |
Troubleshooting Guide
-
Problem: Getting a mixture of mono- and di-substituted products.
-
Solution: The first substitution often activates the molecule for the second. Lower the temperature to -78°C and add the nucleophile dropwise. If the product is more reactive than the starting material (common with amines), use a large excess of the trichlorovinyl starting material and recycle it.
-
-
Problem: "No Reaction" with bulky nucleophiles.
-
Solution: The steric bulk of three chlorines is significant. Switch to a linear nucleophile (e.g., azide, cyanide) or increase solvent polarity (DMF/DMSO) to stabilize the anionic intermediate.
-
Module 3: Palladium-Catalyzed Cross-Coupling
Issue: Catalyst dies immediately (Palladium Black) or starting material is recovered unchanged.
Diagnosis: Sluggish Oxidative Addition due to electron deficiency.
Trichlorovinyl groups are electron-poor. Standard Pd(0) catalysts struggle to perform oxidative addition because the C-Cl bond is strong and the metal center is not electron-rich enough to insert.
Optimization Workflow
Figure 2: Decision tree for optimizing cross-coupling reactions with trichlorovinyl substrates.
Critical Adjustments
-
Ligand Choice: Use bulky, electron-rich phosphines (e.g., Buchwald Ligands or N-Heterocyclic Carbenes (NHC) ). These facilitate oxidative addition into the difficult C-Cl bond.
-
Coupling Partner: Negishi coupling (Organozinc) is vastly superior to Suzuki coupling for polychlorinated olefins. It proceeds under milder conditions and offers better regiocontrol (usually coupling at the trans position to the bulky group first).
-
Site Selectivity: In general, oxidative addition occurs preferentially at the trans-position relative to the bulkiest substituent due to steric relief.
Module 4: Trichlorovinylsilane Specifics
Issue: White precipitate forms immediately; yield is near zero.
Diagnosis: Uncontrolled Hydrolysis / Polymerization.
Trichlorovinylsilane (
-
The Trap: Users often attempt to wash the reaction with water or use "technical grade" solvents.
-
The Result: Rapid hydrolysis releases HCl, which catalyzes the polymerization of the vinyl group or condensation of silanols into insoluble silicone resins (the "white mess").
Protocol: Anhydrous Handling
-
Schlenk Technique: All transfers must occur under Argon/Nitrogen.
-
Quenching: Do not quench with water. If you need to remove the silyl chlorides, convert them to stable alkoxysilanes first by adding anhydrous methanol/ethanol and a tertiary amine base (to trap HCl) before any aqueous workup.
-
Reaction:
-
Summary of Key Parameters
| Parameter | Recommendation | Rationale |
| Solvent | DMF, DMSO (for SNV); Toluene (for Coupling) | Polar aprotic stabilizes Meisenheimer intermediates; Non-polar prevents hydrolysis in couplings. |
| Base | K2CO3, Cs2CO3 | Avoids rapid elimination to Dichloroacetylene compared to hydroxide/alkoxides. |
| Catalyst | Pd(OAc)2 + S-Phos / PEPPSI-IPr | Electron-rich Pd center required for difficult oxidative addition. |
| Safety | NO ETHERS (THF/Et2O) with basic TCE | Prevents peroxide-initiated explosion of Dichloroacetylene. |
References
-
Mechanism of Nucleophilic Vinylic Substitution : Rappoport, Z. (1981). "Nucleophilic Vinylic Substitution. A Single- or a Multi-Step Process?" Accounts of Chemical Research. Link
-
Dichloroacetylene Hazards : Knape, P. (1984). "Formation of dichloroacetylene from trichloroethylene in the presence of alkaline material." Archives of Toxicology. Link
-
Pd-Catalyzed Coupling of Chlorinated Olefins : Littke, A. F., & Fu, G. C. (2002). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition. Link
-
Trichlorovinylsilane Reactivity : Material Safety Data Sheet & Reactivity Profile, PubChem. Link
-
Regioselectivity in Polyhalogenated Heterocycles : Schnürch, M., et al. (2007). "Halogen-Dance Reactions—A Review." Chem. Rev.Link
Disclaimer: This guide is for professional research use only. Trichlorovinyl compounds, particularly trichloroethylene, are potential carcinogens and can form explosive byproducts. Always consult your institution's Chemical Hygiene Plan before proceeding.
Technical Support Center: 3-(1,2,2-Trichlorovinyl)aniline hydrochloride Degradation Pathway Analysis
Document ID: TSD-TCVAH-001
Version: 1.0
Introduction
This technical support guide is intended for researchers, scientists, and drug development professionals working with 3-(1,2,2-Trichlorovinyl)aniline hydrochloride (TCVAH). The stability of this molecule is a critical parameter in its development as a pharmaceutical intermediate or active pharmaceutical ingredient (API). Understanding its degradation pathways is essential for developing stable formulations, establishing appropriate storage conditions, and ensuring the safety and efficacy of the final product.[1][2][3]
This document provides a comprehensive overview of potential degradation pathways, troubleshooting guidance for experimental challenges, and detailed protocols for conducting forced degradation studies.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability and degradation of this compound.
Q1: What are the most likely degradation pathways for this compound under typical laboratory and storage conditions?
A1: Based on the chemical structure of TCVAH, which contains both a chlorinated vinyl group and an aniline moiety, the most probable degradation pathways involve hydrolysis, oxidation, and photolysis.[3][4][5]
-
Hydrolytic Degradation: The trichlorovinyl group is susceptible to hydrolysis, particularly under acidic or basic conditions. This can lead to the step-wise replacement of chlorine atoms with hydroxyl groups, potentially followed by rearrangement or further reactions.[4][6] The aniline hydrochloride salt itself will influence the pH of aqueous solutions, likely creating a mildly acidic environment.
-
Oxidative Degradation: The aniline functional group is prone to oxidation, which can be initiated by atmospheric oxygen, trace metal ions, or oxidizing agents.[3] This can lead to the formation of colored degradation products, such as nitroso, nitro, and polymeric species.
-
Photodegradation: Aromatic amines and chlorinated compounds can be sensitive to light.[4][7][8] Exposure to UV or visible light may induce cleavage of the C-Cl bonds or oxidation of the aniline ring.
Q2: I am observing a color change (e.g., yellowing, browning) in my solid TCVAH sample over time. What is the likely cause?
A2: A color change in your solid sample is a strong indicator of oxidative degradation of the aniline moiety. Aniline and its derivatives are known to form colored impurities upon exposure to air and light. This process can be accelerated by the presence of impurities, such as residual metal catalysts from synthesis.
Troubleshooting Steps:
-
Storage: Ensure the compound is stored under an inert atmosphere (e.g., nitrogen or argon), protected from light in an amber vial, and kept at a low temperature (e.g., 2-8 °C).
-
Purity: If the discoloration is rapid, consider re-purifying the material to remove any potential catalytic impurities.
Q3: My TCVAH solution appears to be degrading during my experiment, as evidenced by the appearance of new peaks in my HPLC chromatogram. What factors should I investigate?
A3: The stability of TCVAH in solution is highly dependent on the solvent, pH, and the presence of any reactive species.
Troubleshooting Checklist:
-
pH of the Medium: The hydrochloride salt will make aqueous solutions acidic. The stability of the trichlorovinyl group and the aniline moiety can be pH-dependent.[9][10][11][12] Consider buffering your solution if your experimental conditions are sensitive to pH changes. Aromatic amines can be less stable in highly acidic or basic conditions.
-
Solvent Effects: Protic solvents (e.g., water, methanol) can participate in solvolysis reactions with the trichlorovinyl group. If you suspect solvent-mediated degradation, consider using aprotic solvents if your experimental design allows.
-
Dissolved Oxygen: If you suspect oxidation, de-gassing your solvents prior to use can help minimize this degradation pathway.
-
Excipient Compatibility: If you are working with a formulation, consider potential interactions between TCVAH and the excipients. Aldehyde impurities in excipients, for example, can react with the primary amine of the aniline.[13]
Q4: What are the expected degradation products of TCVAH that I should be looking for in my analytical studies?
A4: While specific degradation products need to be confirmed experimentally, based on the predicted pathways, you should look for:
-
Hydrolysis Products: Dichloro- and monochloro-vinyl aniline derivatives, and potentially the corresponding ketone or carboxylic acid after complete hydrolysis and rearrangement.
-
Oxidation Products: 3-(1,2,2-Trichlorovinyl)nitrosobenzene, 3-(1,2,2-Trichlorovinyl)nitrobenzene, and various colored polymeric species.
-
Photodegradation Products: These may overlap with hydrolytic and oxidative products, but could also include products of radical reactions.
Part 2: Troubleshooting Guide for Analytical Methods
This section provides guidance on common issues encountered during the development and execution of analytical methods for studying TCVAH degradation.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor peak shape (tailing or fronting) for the parent TCVAH peak in HPLC. | 1. Interaction of the basic aniline group with residual silanols on the HPLC column. 2. Inappropriate mobile phase pH. | 1. Use a base-deactivated column. 2. Add a competing base (e.g., triethylamine) to the mobile phase. 3. Adjust the mobile phase pH to be at least 2 pH units away from the pKa of the aniline group. |
| Appearance of unexpected peaks in the blank (solvent) injection. | 1. Carryover from a previous injection. 2. Contaminated solvent or mobile phase. | 1. Implement a robust needle wash protocol in your autosampler. 2. Prepare fresh mobile phase and solvents. |
| Irreproducible retention times. | 1. Fluctuation in column temperature. 2. Inconsistent mobile phase composition. 3. Column degradation. | 1. Use a column oven to maintain a constant temperature. 2. Ensure proper mixing of the mobile phase and degas thoroughly. 3. Use a guard column and replace the analytical column if performance degrades. |
| Degradation of TCVAH in the GC injection port. | 1. Thermal lability of the compound. 2. Active sites in the injection port liner. | 1. Lower the injection port temperature. 2. Use a deactivated liner and perform regular maintenance. 3. Consider derivatization of the aniline group to improve thermal stability. |
Part 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for conducting forced degradation studies on this compound. These studies are crucial for identifying potential degradation products and developing a stability-indicating analytical method.[1][5][14]
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the degradation of TCVAH under various stress conditions (hydrolysis, oxidation, photolysis, and thermal stress) to identify potential degradation products and establish degradation pathways.
Materials:
-
This compound (TCVAH)
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Calibrated pH meter, HPLC system with UV detector or Mass Spectrometer, photostability chamber, oven.
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of TCVAH at a concentration of 1 mg/mL in a suitable solvent (e.g., a 1:1 mixture of acetonitrile and water).
-
Stress Conditions:
-
Acid Hydrolysis: a. To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. b. Keep the solution at 60°C for 24 hours. c. Cool the solution to room temperature and neutralize with 0.1 N NaOH. d. Dilute to a final concentration of approximately 0.1 mg/mL with the mobile phase for HPLC analysis.
-
Base Hydrolysis: a. To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. b. Keep the solution at 60°C for 8 hours. c. Cool the solution to room temperature and neutralize with 0.1 N HCl. d. Dilute to a final concentration of approximately 0.1 mg/mL with the mobile phase for HPLC analysis.
-
Oxidative Degradation: a. To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. b. Keep the solution at room temperature, protected from light, for 24 hours. c. Dilute to a final concentration of approximately 0.1 mg/mL with the mobile phase for HPLC analysis.
-
Thermal Degradation (Solid State): a. Place a known amount of solid TCVAH in a vial and keep it in an oven at 70°C for 48 hours. b. After exposure, dissolve the solid in the solvent used for the stock solution to a concentration of 1 mg/mL and then dilute to approximately 0.1 mg/mL with the mobile phase for HPLC analysis.
-
Photolytic Degradation: a. Expose a solution of TCVAH (0.1 mg/mL in a suitable solvent) in a quartz cuvette to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[4][7] b. A control sample should be wrapped in aluminum foil to protect it from light and stored under the same conditions. c. Analyze the exposed and control samples by HPLC.
-
-
Analysis: Analyze all the stressed samples, along with an unstressed control sample, using a suitable stability-indicating HPLC method. A method with a C18 column and a gradient elution with a mobile phase consisting of a buffered aqueous phase and an organic modifier (e.g., acetonitrile or methanol) is a good starting point. Detection can be performed using a UV detector at a wavelength where TCVAH and its potential degradation products have absorbance. For structural elucidation of the degradation products, hyphenated techniques like LC-MS are highly recommended.
Part 4: Visualizing Degradation Pathways and Workflows
Proposed Degradation Pathways
The following diagram illustrates the plausible degradation pathways for this compound based on its chemical structure and general knowledge of related compounds.
Caption: Proposed degradation pathways for this compound.
Experimental Workflow for Forced Degradation Study
The following diagram outlines the logical flow of a forced degradation study.
Caption: Workflow for conducting a forced degradation study of TCVAH.
References
-
Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. [Link]
-
Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]
-
AN INTRODUCTION TO FORCED DEGRADATION STUDIES FOR DRUG SUBSTANCE & DRUG PRODUCTS. Journal of Emerging Technologies and Innovative Research. [Link]
-
Forced Degradation Study in Pharmaceuticals. YouTube. [Link]
-
Stability-Indicating HPLC Method Development. Prague University of Chemistry and Technology. [Link]
-
The Mechanism of Aniline Blue Degradation by Short-Chain Dehydrogenase (SDRz) in Comamonas testosteroni. National Institutes of Health. [Link]
-
Degradation of aniline by newly isolated, extremely aniline-tolerant Delftia sp. AN3. PubMed. [Link]
-
Stability-indicating HPLC method optimization using quality. Journal of Applied Pharmaceutical Science. [Link]
-
Stability-Indicating HPLC Method for Simultaneous Determination of Chloramphenicol, Dexamethasone Sodium Phosphate and Tetrahydrozoline Hydrochloride in Ophthalmic Solution. National Institutes of Health. [Link]
-
Method 8081B: Organochlorine Pesticides by Gas Chromatography. U.S. Environmental Protection Agency. [Link]
-
Short- and Long-Term Stability of Aromatic Amines in Human Urine. National Institutes of Health. [Link]
-
Nucleophilic Substitution Reaction Overview. Chemistry LibreTexts. [Link]
-
Stability Indicating HPLC Method Development –A Review. International Journal of Trend in Scientific Research and Development. [Link]
-
Advice on Degradation Products in Pharmaceuticals: A Toxicological Evaluation. PubMed. [Link]
-
Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. [Link]
-
A Guide to Preparing and Analyzing Chlorinated Pesticides. Restek. [Link]
-
Development and Validation of HPLC Stability-Indicating Assays. ResearchGate. [Link]
-
Definition, Nucleophiles, Electrophiles & Leaving Groups. YouTube. [Link]
-
The Effect of pH on Aniline Removal from Water Using Hydrophobic and Ion-Exchange Membranes. MDPI. [Link]
-
Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. National Institutes of Health. [Link]
-
Research Advances in Conjugated Polymer-Based Optical Sensor Arrays for Early Diagnosis of Clinical Diseases. MDPI. [Link]
-
Significance of Stability Studies on Degradation Product. Research Journal of Pharmacy and Technology. [Link]
-
Techniques for Quantification of Organochlorine Pesticides from a Validated Method byUsing Gas Chromatography-Electron Capture Detector. ResearchGate. [Link]
-
Mechanochemical Nucleophilic Substitution of Alcohols via Isouronium Intermediates. National Institutes of Health. [Link]
-
6.4 Nucleophiles, Electrophiles, and Intermediates. YouTube. [Link]
-
The Effect of pH on Aniline Removal from Water Using Hydrophobic and Ion-Exchange Membranes. ResearchGate. [Link]
-
Degradation Pathway of Pharmaceutical Dosage Forms. International Journal for Innovative Research in Multidisciplinary Field. [Link]
-
Analytical methods for PCBs and organochlorine pesticides in environmental monitoring and surveillance: a critical appraisal. National Institutes of Health. [Link]
-
Examining primary aromatic amines' stability in aqueous food simulants: effects of 3% acetic acid and water test conditions. ResearchGate. [Link]
-
Methods of Analysis by the U.S. Geological Survey National Water Quality Laboratory—Determination of Organochlorine Pesticides. U.S. Geological Survey. [Link]
-
Appendix 2: Main Mechanisms. Lumen Learning. [Link]
-
The Effect of pH on Aniline Removal from Water Using Hydrophobic and Ion-Exchange Membranes. KWR. [Link]
-
Pharmaceutical Transformation Products Formed by Ozonation—Does Degradation Occur?. MDPI. [Link]
-
Q1B Photostability Testing of New Drug Substances and Products. U.S. Food and Drug Administration. [Link]
-
Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. Scientific Research Publishing. [Link]
Sources
- 1. rjptonline.org [rjptonline.org]
- 2. Advice on Degradation Products in Pharmaceuticals: A Toxicological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rjptonline.org [rjptonline.org]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. jetir.org [jetir.org]
- 6. m.youtube.com [m.youtube.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. Q1B Photostability Testing of New Drug Substances and Products | FDA [fda.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. The Effect of pH on Aniline Removal from Water Using Hydrophobic and Ion-Exchange Membranes [library.kwrwater.nl]
- 13. Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways [scirp.org]
- 14. ijtsrd.com [ijtsrd.com]
Technical Support Center: Purification of 3-(1,2,2-Trichlorovinyl)aniline Hydrochloride
Welcome to the technical support center for the purification of 3-(1,2,2-trichlorovinyl)aniline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common purity issues encountered during and after the synthesis of this important chemical intermediate. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying chemical principles to empower you to make informed decisions in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: My synthesized this compound is off-color (yellow, brown, or even greenish). What is the likely cause?
A1: The discoloration of aniline compounds is a common issue primarily caused by the oxidation of the aniline moiety.[1][2] Aniline is an electron-rich aromatic amine, making it susceptible to oxidation, especially when exposed to air (oxygen), light, or certain metal ions.[3][4] The oxidation products are often highly colored polymeric species or quinone-like structures.[4] Commercially available this compound is sometimes stabilized with agents like tertiary butyl catechol (TBC) to mitigate this issue.[5]
Q2: I have a significant amount of what appears to be unreacted aniline in my crude product. Why did the reaction not go to completion?
A2: The synthesis of this compound is typically achieved through a Friedel-Crafts-type reaction between aniline and a trichloroethylene derivative, often using a Lewis acid catalyst such as aluminum trichloride (AlCl₃).[5] A well-documented challenge with this reaction is that aniline, being a Lewis base, can react with the Lewis acid catalyst.[6][7][8][9] This acid-base reaction forms a deactivated salt on the aniline's amino group, which inhibits the desired electrophilic aromatic substitution on the benzene ring.[7][8] This can lead to low yields and a substantial amount of unreacted aniline. A common strategy to overcome this is to protect the amino group (e.g., by converting it to an amide) before the Friedel-Crafts reaction.[7][9]
Q3: What are other potential impurities I should be aware of?
A3: Besides unreacted starting materials and oxidation products, other impurities can arise from side reactions or degradation. These may include:
-
Positional isomers: The trichlorovinyl group may be substituted at the ortho- or para- positions of the aniline ring, although the meta- position is the target.
-
Hydrolysis products: The trichlorovinyl group can be susceptible to hydrolysis under certain pH conditions, potentially leading to the formation of corresponding dichloro-substituted carbonyl compounds.[10]
-
Byproducts from the trichloroethylene reagent: Impurities present in the starting trichloroethylene can lead to the formation of related chlorinated byproducts.
Q4: What analytical techniques are recommended for assessing the purity of my sample?
A4: A combination of chromatographic and spectroscopic methods is ideal for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating and quantifying the main compound and its impurities.[2] A reversed-phase C18 column is often a good starting point.
-
Gas Chromatography (GC): GC can also be effective, particularly for more volatile impurities.[2] A nitrogen-phosphorus detector (NPD) is particularly sensitive for nitrogen-containing compounds like anilines.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the desired product and for identifying and quantifying impurities if their structures are known or can be deduced.[5][11]
-
Mass Spectrometry (MS): LC-MS or GC-MS can help in identifying unknown impurities by providing their molecular weights and fragmentation patterns.[12]
Troubleshooting Guide: From Impurity Identification to Purification
This section provides a systematic approach to identifying and removing impurities from your this compound sample.
Step 1: Impurity Profiling
Before attempting any purification, it is crucial to understand the nature and approximate quantity of the impurities present.
Recommended Analytical Workflow:
-
Initial Assessment by TLC: Thin-layer chromatography is a quick and inexpensive way to get a preliminary idea of the complexity of your crude product.
-
HPLC/GC Analysis: For a more quantitative assessment, analyze your crude sample by HPLC or GC. This will give you the percentage of your desired product and the number of significant impurities.
-
Spectroscopic Analysis (NMR & MS): If you have access to NMR and MS, these techniques can provide structural information about the major impurities, which can guide your choice of purification method.
Step 2: Selecting a Purification Strategy
Based on the nature of the impurities identified, you can choose the most appropriate purification method.
Experimental Protocols
Protocol 1: Recrystallization
Recrystallization is an effective technique for removing small amounts of impurities from a solid sample, especially if the impurities have different solubility profiles from the desired product.[13][14]
Principle of Causality: This method relies on the principle that the solubility of a solid in a solvent generally increases with temperature. A saturated solution of the impure compound is prepared at an elevated temperature, and as it cools, the solubility of the desired compound decreases, leading to the formation of pure crystals. The impurities, being present in smaller amounts, remain in the solution.
Step-by-Step Methodology:
-
Solvent Selection: The key to successful recrystallization is choosing an appropriate solvent. The ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. For aniline hydrochlorides, polar protic solvents or mixtures are often effective.
-
Suggested Solvents to Screen: Ethanol, methanol, isopropanol, water, or mixtures such as ethanol/water or isopropanol/water.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a small amount of the chosen solvent and heat the mixture to boiling with gentle swirling.
-
Continue adding the hot solvent dropwise until the solid just dissolves. Adding an excess of solvent will reduce the yield.
-
-
Decolorization (if necessary): If the solution is colored due to oxidation products, add a small amount of activated charcoal and boil for a few minutes. The charcoal will adsorb the colored impurities.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated charcoal. This step must be done quickly to prevent premature crystallization.
-
Crystallization:
-
Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.
-
Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities on the surface.
-
Dry the purified crystals in a vacuum oven at a moderate temperature.
-
Data Summary for Recrystallization Solvent Screening:
| Solvent System | Solubility at Room Temp. | Solubility at Boiling | Crystal Formation on Cooling | Notes |
| Ethanol | Moderate | High | Good | A potential single-solvent system. |
| Water | High | Very High | Poor | May not be suitable as a single solvent due to high solubility at low temperatures. |
| Isopropanol/Water (e.g., 9:1) | Low | High | Very Good | A two-solvent system can be effective if a single solvent is not ideal. Dissolve in the better solvent (isopropanol) and add the poorer solvent (water) until turbidity appears, then heat to redissolve and cool. |
| Ethyl Acetate | Low | Moderate | Fair | May be suitable, but solubility might be limited. |
Protocol 2: Column Chromatography
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.[15]
Principle of Causality: A solvent (the mobile phase) flows through a column packed with a solid adsorbent (the stationary phase, typically silica gel). The components of the mixture travel through the column at different rates depending on their affinity for the stationary phase and their solubility in the mobile phase.
Step-by-Step Methodology:
-
Stationary and Mobile Phase Selection:
-
Stationary Phase: Silica gel is the most common choice.[15]
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The optimal ratio is determined by running TLC plates with different solvent systems.
-
Important Consideration for Anilines: Silica gel is acidic, which can cause strong adsorption or even decomposition of basic compounds like anilines. To mitigate this, it is highly recommended to add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to the eluent.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen mobile phase.
-
Carefully pour the slurry into the chromatography column, ensuring there are no air bubbles or cracks in the packed bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimum amount of the mobile phase or a suitable solvent.
-
Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.
-
-
Elution:
-
Add the mobile phase to the top of the column and apply gentle pressure (e.g., with a pump or inert gas) to start the flow.
-
Continuously add fresh eluent to the top of the column.
-
-
Fraction Collection:
-
Collect the eluting solvent in a series of fractions.
-
Monitor the separation by TLC analysis of the collected fractions.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent by rotary evaporation to obtain the purified this compound.
-
Visualization of Troubleshooting Workflow
The following diagram illustrates the decision-making process for purifying this compound.
Caption: Troubleshooting workflow for the purification of this compound.
References
-
University of California, Los Angeles. Recrystallization - Single Solvent. [Link]
-
Pai, N. R., & Patil, S. S. (2010). An efficient synthesis of neuroleptic drugs under microwave irradiation. Journal of Chemical and Pharmaceutical Research, 2(5), 506-517. [Link]
-
Reddit. (2022). How to carry out oxidation of aniline/aromatic amines to nitro groups? r/chemhelp. [Link]
-
Semantic Scholar. Metal- and solvent-free synthesis of aniline- and phenol-based triarylmethanes via Brönsted acidic ionic liquid catalyzed Friedel-Crafts reaction. [Link]
-
PharmaCompass. This compound. [Link]
-
SciSpace. (1999). Hydrolysis of N-(2,2,2-trichloroethyl))arenesulfonamides. [Link]
-
Wikipedia. Aniline. [Link]
-
Quora. (2018). Why doesn't aniline respond in Friedel-Crafts reactions? [Link]
-
ScienceMadness Discussion Board. (2005). aniline impurities. [Link]
-
PubMed. (2010). Degradation of 1,2,3-trichloropropane (TCP): hydrolysis, elimination, and reduction by iron and zinc. [Link]
-
ACS Publications. Oxidation of aniline and other primary aromatic amines by manganese dioxide. [Link]
-
ResearchGate. (PDF) Identification and Characterization of Process Related Impurities in Chloroquine and Hydroxychloroquine by LC/IT/MS, LC/TOF/MS and NMR. [Link]
-
EPA NEPAL. (1988). Pathway Analysis of Chemical Hydrolysis for 14 RCRA Chemicals. [Link]
-
YouTube. (2024). Aniline does not undergo Friedel-Crafts reaction. Why? #amine #organicchemistry #ncertsolutions. [Link]
-
University of California, Irvine. Recrystallization. [Link]
-
Chemistry Stack Exchange. (2017). Why doesn't aniline undergo Friedel-Crafts alkylation? [Link]
-
PubChem. 3-(Trichlorovinyl)anilinium chloride. [Link]
- Google Patents. CN102234236A - Synthetic method of 3-chloro-2-methylaniline.
-
GL Sciences. HPLC Column Technical Guide. [Link]
-
Research and Reviews: A Journal of Pharmaceutical Science. (2022). Column Chromatography in Pharmaceutical Analysis. [Link]
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- 1. Aniline - Wikipedia [en.wikipedia.org]
- 2. sciencemadness.org [sciencemadness.org]
- 3. reddit.com [reddit.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. This compound | 81972-27-2 | Benchchem [benchchem.com]
- 6. quora.com [quora.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. (Open Access) Hydrolysis of N-(2,2,2-trichloroethyl))arenesulfonamides (2000) | Igor B. Rozentsveig | 11 Citations [scispace.com]
- 11. 3-Chloroaniline(108-42-9) 1H NMR spectrum [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. Home Page [chem.ualberta.ca]
- 14. people.chem.umass.edu [people.chem.umass.edu]
- 15. rroij.com [rroij.com]
Technical Support Center: Scale-up Synthesis of 3-(1,2,2-Trichlorovinyl)aniline Hydrochloride
Welcome to the technical support center for the scale-up synthesis of 3-(1,2,2-trichlorovinyl)aniline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this synthesis from the laboratory bench to larger-scale production. Here, we address common challenges through detailed troubleshooting guides and frequently asked questions, grounded in established chemical principles and practical experience.
I. Introduction to the Synthesis and Its Challenges
The synthesis of this compound is a critical process for obtaining a key intermediate used in the production of various organic compounds, including pharmaceuticals and agrochemicals.[1] The primary synthetic route involves the reaction of aniline with trichloroethene, often in the presence of a catalyst like aluminum trichloride, followed by hydrolysis and salt formation.[1] While straightforward on a small scale, scaling up this process introduces significant challenges related to reaction control, impurity profiles, product isolation, and safety.
Common issues encountered during scale-up include poor reaction conversion, formation of unwanted byproducts, difficulties in purification, and management of hazardous materials.[2][3] This guide provides a structured approach to troubleshooting these problems, ensuring a robust and reproducible manufacturing process.
II. Troubleshooting Guide: Common Scale-Up Issues
This section is formatted in a question-and-answer style to directly address specific problems you may encounter during your experiments.
Category 1: Reaction Performance & Impurity Control
Question 1: My scale-up reaction is showing significantly lower conversion compared to the lab-scale synthesis. What are the likely causes and how can I address them?
Answer: This is a frequent challenge in process scale-up and can be attributed to several factors related to mass and heat transfer.[3]
-
Inadequate Mixing: In larger reactors, achieving homogeneous mixing of reactants, especially when dealing with slurries or multiple phases, is more difficult.[3] Poor agitation can lead to localized "hot spots" or areas of low reactant concentration, both of which can negatively impact conversion rates.
-
Solution: Ensure your reactor's agitation system (e.g., impeller design, stirring speed) is sufficient for the increased volume and potential changes in viscosity.[3] Consider performing a mixing study to optimize agitation parameters.
-
-
Poor Thermal Management: Inefficient heat transfer in large vessels can result in a lower overall reaction temperature or temperature gradients within the reactor, slowing down the reaction rate.[3]
-
Solution: Closely monitor the internal reaction temperature using multiple probes if necessary. Ensure the reactor's heating/cooling jacket has adequate capacity for the larger volume.
-
-
Catalyst Deactivation: At a larger scale, the impact of impurities in starting materials or solvents on the catalyst's activity is magnified.
-
Solution: Use high-purity starting materials and solvents. Consider performing a catalyst screening to identify a more robust catalyst for your scaled-up process.
-
Question 2: I am observing a significant increase in byproduct formation, particularly colored impurities and polymeric materials, in my scaled-up batches. What is causing this and how can I mitigate it?
Answer: The formation of byproducts often points to issues with reaction selectivity and control, which can be exacerbated at a larger scale.
-
Localized Overheating: As mentioned above, poor heat transfer can lead to localized hot spots where side reactions, such as polymerization of the vinyl aniline product, can occur at an accelerated rate.
-
Solution: Improve thermal control and agitation to maintain a uniform temperature throughout the reaction mass.
-
-
Oxygen Contamination: The presence of oxygen can promote oxidative side reactions, leading to colored impurities.
-
Solution: Ensure the reaction is conducted under a strictly inert atmosphere (e.g., nitrogen or argon).[3] Purge the reactor thoroughly before adding reactants.
-
-
Incorrect Stoichiometry or Addition Rate: In a large-scale reaction, the rate of addition of one reactant to another can significantly impact local concentrations and favor side reactions.
-
Solution: Optimize the addition rate of the limiting reagent. A slower, controlled addition can often minimize the formation of byproducts.
-
Category 2: Product Isolation and Purification
Question 3: I'm having difficulty with the crystallization and isolation of the final this compound product. The material is oily or forms a fine powder that is difficult to filter. What should I do?
Answer: Crystallization issues are common when scaling up and are often related to supersaturation control and impurity levels.
-
Rapid Cooling/Antisolvent Addition: Cooling the reaction mixture too quickly or adding an antisolvent too rapidly can lead to "crashing out" of the product as a fine, poorly filterable solid or an oil.
-
Solution: Develop a controlled cooling profile for the crystallization process. Add the antisolvent slowly to a well-agitated solution to maintain a controlled level of supersaturation.
-
-
Presence of Impurities: Certain impurities can inhibit crystal growth or alter the crystal habit, leading to undesirable physical properties of the final product.
-
Solution: Analyze the crude product for impurities that may be affecting crystallization. An additional purification step, such as a carbon treatment or a reslurry in a suitable solvent, may be necessary before the final crystallization.[4]
-
Question 4: The purity of my isolated product is inconsistent between batches, and I'm struggling to meet the required specifications. What purification strategies can I employ at a larger scale?
Answer: Achieving consistent purity at scale requires a robust purification strategy.
-
Recrystallization: This is a common and effective method for purifying crystalline solids.[4]
-
Protocol: Dissolve the crude product in a suitable solvent at an elevated temperature and then cool it slowly to induce crystallization. The choice of solvent is critical and should be based on the solubility profile of the product and its impurities.
-
-
Slurry Washing (Reslurry): If recrystallization is not practical due to high solvent volumes, a slurry wash can be an effective alternative.[4]
-
Protocol: Suspend the crude product in a solvent in which the product has low solubility but the impurities are reasonably soluble. Agitate the slurry for a period of time and then filter to isolate the purified product.
-
-
Derivative Formation and Regeneration: For difficult-to-purify anilines, a common strategy is to form a salt or derivative that can be easily purified by crystallization, followed by regeneration of the free aniline.[5][6] In this case, since the final product is the hydrochloride salt, optimizing its crystallization is key.
Category 3: Safety and Handling
Question 5: What are the primary safety concerns associated with the scale-up synthesis of this compound, and what precautions should be taken?
Answer: The synthesis involves hazardous materials that require careful handling and appropriate engineering controls, especially at a larger scale.
-
Trichloroethylene (TCE): TCE is a regulated solvent with known health risks.[7][8]
-
Corrosive Reagents: The use of reagents like aluminum trichloride and the generation of hydrogen chloride (HCl) gas mean that the reaction is corrosive.
-
Precautions: Use corrosion-resistant reactors and equipment. Ensure adequate scrubbing systems are in place to neutralize any evolved HCl gas.
-
-
Exothermic Reaction: The reaction can be exothermic, and the potential for a runaway reaction increases with scale.
-
Precautions: Implement strict temperature control and have a documented emergency cooling plan. Consider performing reaction calorimetry studies to understand the thermal hazards of the process.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the expected purity of commercially available this compound? A1: Commercially available this compound typically has a purity of 95% or higher.
Q2: What are the recommended storage conditions for this compound? A2: It should be stored in an inert atmosphere at room temperature.
Q3: What analytical techniques are suitable for monitoring the reaction progress and final product purity? A3: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly used to monitor the disappearance of starting materials and the formation of the product. For final product characterization, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and elemental analysis are appropriate.
Q4: Can you provide a general overview of the reaction mechanism? A4: The reaction of aniline with trichloroethylene in the presence of a Lewis acid like aluminum trichloride likely proceeds through an electrophilic substitution mechanism. The Lewis acid activates the trichloroethylene, making it more electrophilic and susceptible to attack by the electron-rich aniline ring.
Q5: Are there alternative synthetic routes to 3-(1,2,2-trichlorovinyl)aniline? A5: While the direct reaction of aniline and trichloroethylene is a common method, other approaches could involve the coupling of a suitable aniline derivative with a trichlorovinyl-containing reagent. However, for industrial-scale production, the direct approach is often favored due to atom economy and cost-effectiveness.
IV. Experimental Protocols & Data
Table 1: Typical Reaction Parameters for Scale-Up
| Parameter | Laboratory Scale (10g) | Pilot Scale (1kg) |
| Aniline | 1.0 eq | 1.0 eq |
| Trichloroethylene | 1.2 eq | 1.1 - 1.2 eq |
| Aluminum Trichloride | 1.1 eq | 1.05 - 1.1 eq |
| Solvent | Dichloromethane | Dichloromethane or Toluene |
| Temperature | 0 °C to rt | 0 - 10 °C (controlled addition) |
| Reaction Time | 4 - 6 hours | 6 - 10 hours |
Protocol 1: General Procedure for Scale-Up Synthesis
-
Reactor Preparation: Ensure the reactor is clean, dry, and purged with an inert gas (e.g., nitrogen).
-
Charge Reactants: Charge the solvent and aluminum trichloride to the reactor and cool the mixture to 0-5 °C.
-
Aniline Addition: Slowly add the aniline to the cooled slurry, maintaining the internal temperature below 10 °C.
-
Trichloroethylene Addition: Add the trichloroethylene dropwise over a period of 1-2 hours, ensuring the temperature does not exceed 10 °C.
-
Reaction Monitoring: Allow the reaction to stir at the specified temperature and monitor its progress by HPLC or GC until the starting material is consumed.
-
Quenching: Carefully quench the reaction by slowly adding it to a mixture of ice and water.
-
Work-up: Separate the organic layer, and wash it with brine.
-
Solvent Swap and Salt Formation: Replace the reaction solvent with a suitable crystallization solvent (e.g., isopropanol). Add a solution of HCl in isopropanol to precipitate the hydrochloride salt.[3]
-
Isolation: Isolate the product by filtration, wash the filter cake with a cold solvent, and dry it under vacuum.
Protocol 2: Recrystallization for Purification
-
Dissolution: Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, then further cool in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
V. Visual Diagrams
Diagram 1: General Workflow for Scale-Up Synthesis
Caption: Workflow for the scale-up synthesis of this compound.
Diagram 2: Troubleshooting Logic for Low Conversion
Caption: Troubleshooting logic for addressing low reaction conversion during scale-up.
VI. References
-
This compound (81972-27-2) - Chemchart. (n.d.). Retrieved February 11, 2026, from [Link]
-
Synthesis of vinyl amines - US2959617A - Google Patents. (n.d.). Retrieved February 11, 2026, from
-
This compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com. (n.d.). Retrieved February 11, 2026, from [Link]
-
(PDF) Vinyl aniline modified cyclohexanone formaldehyde resins - ResearchGate. (2025-08-07). Retrieved February 11, 2026, from [Link]
-
3-(Trichlorovinyl)anilinium chloride | C8H7Cl4N | CID 66570702 - PubChem. (n.d.). Retrieved February 11, 2026, from [Link]
-
Safety Data Sheet: trichloroethylene - Chemos GmbH&Co.KG. (n.d.). Retrieved February 11, 2026, from [Link]
-
Development of a Manufacturing Process toward the Convergent Synthesis of the COVID-19 Antiviral Ensitrelvir - PMC. (n.d.). Retrieved February 11, 2026, from [Link]
-
Trichloroethylene - Wikipedia. (n.d.). Retrieved February 11, 2026, from [Link]
-
This compound | 81972-27-2. (n.d.). Retrieved February 11, 2026, from [Link]
-
Pharmaceutical Organic Chemistry 1 - 2nd Semester - B Pharmacy Notes. (n.d.). Retrieved February 11, 2026, from [Link]
-
Metabolism of trichloroethylene - PubMed. (n.d.). Retrieved February 11, 2026, from [Link]
-
Rh(III)-Catalyzed [3 + 2] Annulation of Aniline Derivatives with Vinylsilanes via C–H Activation/Alkene Cyclization: Access to Highly Regioselective Indoline Derivatives | ACS Catalysis. (2021-09-22). Retrieved February 11, 2026, from [Link]
-
synthesis of anilines - YouTube. (2020-01-21). Retrieved February 11, 2026, from [Link]
-
Vinyl monomer and aniline copolymerization? - ResearchGate. (2021-04-15). Retrieved February 11, 2026, from [Link]
-
Reactions of Aniline - Chemistry Steps. (n.d.). Retrieved February 11, 2026, from [Link]
-
CAS#:81972-27-2 | this compound | Chemsrc. (2025-08-24). Retrieved February 11, 2026, from [Link]
-
Removal of Trichloroethylene From Waste Gases via the Peroxone Process - PubMed. (n.d.). Retrieved February 11, 2026, from [Link]
-
Purification of Aniline - Chempedia - LookChem. (n.d.). Retrieved February 11, 2026, from [Link]
-
Purify and dry aniline? : r/chemistry - Reddit. (2014-05-26). Retrieved February 11, 2026, from [Link]
-
Impurity Occurrence and Removal in Crystalline Products from Process Reactions - CORA. (2017-04-10). Retrieved February 11, 2026, from [Link]
-
RISK MANAGEMENT for HAZARDOUS CHEMICALS - Lamar Institute of Technology. (n.d.). Retrieved February 11, 2026, from [Link]
-
Purification of Aniline Hydrochloride - Powered by XMB 1.9.11 - Sciencemadness.org. (2023-07-04). Retrieved February 11, 2026, from [Link]
-
Chlorinated Anilines as Molecular Templates to Achieve [2 + 2] Cycloaddition Reactions within Organic Cocrystals - PMC. (2025-05-21). Retrieved February 11, 2026, from [Link]
-
Development of a manufacturing process toward the convergent synthesis of the COVID-19 antiviral Ensitrelvir | ChemRxiv. (2022-10-04). Retrieved February 11, 2026, from [Link]
-
Switching the three-component Biginelli-like reaction conditions for the regioselective synthesis of new 2-amino[1][10][12]triazolo[1,5-a]pyrimidines - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved February 11, 2026, from [Link]
Sources
- 1. This compound | 81972-27-2 | Benchchem [benchchem.com]
- 2. Development of a Manufacturing Process toward the Convergent Synthesis of the COVID-19 Antiviral Ensitrelvir - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. DSpace [cora.ucc.ie]
- 5. Purification of Aniline - Chempedia - LookChem [lookchem.com]
- 6. reddit.com [reddit.com]
- 7. CCOHS: Trichloroethylene [ccohs.ca]
- 8. Metabolism of trichloroethylene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemos.de [chemos.de]
- 10. fishersci.com [fishersci.com]
- 11. echemi.com [echemi.com]
- 12. This compound (81972-27-2) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
Technical Support Center: Optimizing Solvent Systems for 3-(1,2,2-Trichlorovinyl)aniline Hydrochloride
Core Directive: The Solubility-Reactivity Paradox
As a researcher working with 3-(1,2,2-Trichlorovinyl)aniline hydrochloride , you are managing a "Janus" molecule. You have a highly polar, ionic "head" (the anilinium salt) and a lipophilic, electrophilic "tail" (the trichlorovinyl group).
The central challenge is the Solubility-Reactivity Paradox :
-
Solubility demands polar protic solvents (Water, MeOH) to dissolve the salt.
-
Reactivity (specifically Nucleophilic Vinylic Substitution,
) often demands polar aprotic solvents (DMF, DMSO) or non-polar solvents (Toluene) to prevent side reactions like solvolysis.
This guide provides the decision logic to navigate this paradox.
Technical Deep Dive: Solvent Impact Analysis
A. Protic Solvents (Methanol, Ethanol, Water)
-
Primary Use: Solubilizing the raw material for purification or transfer.
-
Risk Factor: High . The trichlorovinyl group is an electrophilic alkene. In the presence of alcohols and heat, it undergoes solvolysis , where the vinyl chlorines are replaced by alkoxy groups (e.g., forming methoxy-adducts).
-
Mechanism: The solvent acts as a nucleophile.[1] The electron-withdrawing nature of the three chlorine atoms activates the double bond toward addition-elimination.
B. Polar Aprotic Solvents (DMSO, DMF, NMP)
-
Primary Use: Nucleophilic substitution reactions (
) or metal-catalyzed couplings. -
Benefit: These solvents solvate the cation (anilinium) well but leave nucleophiles "naked" and more reactive.
-
Caution: If using strong bases (like NaH or KOtBu) to neutralize the salt, DMSO can react violently or decompose. Ensure temperature control (<60°C).
C. Non-Polar Solvents (Toluene, DCM)
-
Primary Use: Cross-coupling (Suzuki, Sonogashira) and reactions requiring strict anhydrous conditions.
-
Challenge: The hydrochloride salt is insoluble .[2]
-
Solution: You must perform a "Free-Basing" step or use Phase Transfer Catalysis (PTC) to solubilize the amine.
Data Summary: Solvent Selection Matrix
| Solvent Class | Solubility (HCl Salt) | Reactivity Risk | Recommended Application |
| Water | High | Hydrolysis to carboxylic acid | Work-up / Salt formation |
| Methanol/Ethanol | High | Solvolysis (Ether formation) | Recrystallization (Low Temp) |
| DMSO/DMF | High | Runaway exotherms with base | |
| DCM/Chloroform | Low | Low | Friedel-Crafts / Chlorination |
| Toluene | Negligible | Low | Pd-Catalyzed Coupling (requires free base) |
Troubleshooting Guide (FAQs)
Q1: I am seeing a "Methoxy" impurity (M+31 or M-Cl+OMe) in my LC-MS. What happened?
Diagnosis: You likely heated the reaction in Methanol or Ethanol.
The Chemistry: The trichlorovinyl group underwent solvolysis. The alcohol attacked the
Q2: My Suzuki coupling in Toluene/Water failed; the starting material precipitated.
Diagnosis: The HCl salt is insoluble in Toluene and the catalyst (Pd) cannot interact effectively at the interface. Furthermore, the acidic nature of the salt may have poisoned the catalyst or protonated the ligand. Fix:
-
Neutralize in situ: Add 2.5 equivalents of base (e.g.,
or ) to ensuring the amine is free and the HCl is scavenged. -
Add a Co-solvent: Use a Toluene:Ethanol:Water (4:1:1) system to bridge the solubility gap.
Q3: The reaction mixture turned into a black tar.
Diagnosis: Oxidation of the aniline or polymerization of the vinyl group. The Chemistry: Anilines are easily oxidized to quinones/radicals in air. Trichlorovinyl groups can polymerize via radical mechanisms if initiated by trace metals or light. Fix:
-
Degas solvents thoroughly (sparge with Argon for 20 mins).
-
Add an antioxidant (e.g., BHT) if the reaction does not involve radical intermediates.
-
Keep the reaction in the dark.
Experimental Protocols
Protocol A: In-Situ Free-Basing for Non-Polar Reactions
Use this when you need to react the vinyl group in Toluene or DCM.
-
Suspension: Suspend 1.0 eq of 3-(1,2,2-Trichlorovinyl)aniline HCl in DCM (10 mL/g).
-
Neutralization: Add 1.1 eq of aqueous saturated
or 1.1 eq of Triethylamine (slowly). -
Extraction: Stir vigorously for 15 minutes. The solid will dissolve as it converts to the lipophilic free base.
-
Separation: Separate the organic layer, dry over
, and filter. -
Usage: Use the filtrate immediately for the next step. Do not store the free base for long periods as it is less stable than the salt.
Protocol B: Nucleophilic Substitution on Vinyl Group
Targeting the replacement of a vinyl chlorine.
-
Solvent: Use anhydrous DMF (Dimethylformamide).
-
Base: Use 2.2 eq of
(1.0 eq to neutralize HCl, 1.2 eq for the reaction). -
Nucleophile: Add 1.1 eq of the nucleophile (e.g., Phenol, Thiol).
-
Temperature: Heat to 60–80°C. Monitor closely—higher temps promote double substitution.
Visualizing the Workflow
The following diagram illustrates the decision process for solvent selection based on the desired chemical outcome.
Caption: Decision tree for solvent selection balancing solubility requirements against reactivity risks.
References
-
Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (
, ) and Solvent Effects. Retrieved January 29, 2026, from [Link] -
LibreTexts Chemistry. (2021). Solvent Effects in Nucleophilic Substitution. Retrieved January 29, 2026, from [Link]
-
PubChem. (2025).[3] 3-(Trichlorovinyl)anilinium chloride Compound Summary. Retrieved January 29, 2026, from [Link]
Sources
Technical Support Center: Catalyst Selection for Reactions with 3-(1,2,2-Trichlorovinyl)aniline Hydrochloride
Welcome to the technical support center for 3-(1,2,2-Trichlorovinyl)aniline Hydrochloride (TCVA-HCl). This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this versatile but challenging building block in catalytic reactions. Here, we move beyond simple protocols to explain the fundamental principles behind catalyst selection and provide robust troubleshooting strategies to ensure the success of your experiments.
Section 1: Core Principles & Frequently Asked Questions
This section addresses the foundational knowledge required before setting up a reaction involving TCVA-HCl. Understanding these principles is critical for rational catalyst selection and troubleshooting.
Q1: I'm starting a new project with TCVA-HCl. What is the single most important chemical feature I need to consider for catalyst selection?
A: The most critical feature of TCVA-HCl is the trichlorovinyl group , which contains a vinyl chloride moiety. Carbon-chlorine bonds are significantly stronger and less reactive than their bromide or iodide counterparts, making the initial oxidative addition step—where the palladium catalyst inserts into the C-Cl bond—the most challenging step in any cross-coupling cycle.[1][2] Consequently, standard palladium catalysts like Pd(PPh₃)₄ are often ineffective. Your catalyst selection must be geared towards overcoming this high activation barrier, which typically involves using specialized, highly active catalyst systems.
Q2: How does the aniline hydrochloride functionality impact my reaction setup and catalyst choice?
A: The aniline hydrochloride group presents two main considerations:
-
Acidity: The molecule is a salt. The aniline nitrogen is protonated (-NH₃⁺), making it non-nucleophilic and non-coordinating. To use this substrate in nearly any cross-coupling reaction, you must include a base in your reaction mixture. A sufficient amount of base is required to first neutralize the hydrochloride salt to the free aniline (-NH₂) and then to participate in the catalytic cycle itself (e.g., as required in Suzuki or Sonogashira reactions).[3]
-
Catalyst Inhibition: Once neutralized to the free aniline, the nitrogen's lone pair can coordinate to the palladium center.[4] This coordination can sometimes act as a ligand, potentially stabilizing the catalyst but more often inhibiting it by occupying a coordination site needed for the catalytic cycle to proceed. The use of very bulky (sterically hindered) ligands on the palladium center can mitigate this issue by physically blocking the aniline from coordinating effectively.
Q3: What palladium source should I start with? A simple salt like Pd(OAc)₂ or a more complex precatalyst?
A: While simple palladium(II) salts like Pd(OAc)₂ or Pd₂(dba)₃ are cost-effective and can be used to generate the active Pd(0) catalyst in situ with an appropriate ligand, they can lead to variability.[5][6] For challenging substrates like TCVA-HCl, we strongly recommend using a well-defined palladium precatalyst .
Modern precatalysts, such as the Buchwald G3 or G4 precatalysts, are air-stable Pd(II) complexes that are designed for reliable and rapid generation of the active, monoligated L-Pd(0) species in solution.[7][8] This leads to more reproducible results, lower catalyst loadings, and often higher yields, especially when dealing with difficult C-Cl bond activation.
Section 2: Reaction-Specific Catalyst Guides & Troubleshooting
This section provides detailed guidance for the most common cross-coupling reactions performed with TCVA-HCl.
Suzuki-Miyaura Coupling: C(sp²)-C(sp²) Bond Formation
The Suzuki-Miyaura reaction is a robust method for forming a new carbon-carbon bond at the vinyl position.[9] Success with the trichlorovinyl group hinges on an appropriately activated catalyst.
Q: My Suzuki-Miyaura reaction between TCVA-HCl and an arylboronic acid is failing or giving very low yield. What catalyst system should I be using?
A: Low yields are almost always due to inefficient oxidative addition. To overcome this, you need a catalyst system featuring a bulky, electron-rich phosphine ligand. These ligands stabilize the palladium center and promote the difficult C-Cl bond cleavage.
Table 1: Recommended Catalyst Systems for Suzuki-Miyaura Coupling of TCVA-HCl
| Component | Recommendation | Rationale & Key Considerations |
| Pd Source | XPhos Pd G3 or SPhos Pd G2 | Provides reliable in situ generation of the active L-Pd(0) catalyst.[7] |
| Ligand | XPhos, SPhos, or RuPhos | These bulky biaryl monophosphine ligands are essential for activating the C-Cl bond.[10] |
| Base | K₃PO₄ or K₂CO₃ | A moderately strong, non-nucleophilic base is required. Use at least 3 equivalents: 1 eq. to neutralize the HCl salt and 2 eq. for the reaction. |
| Solvent | 1,4-Dioxane/H₂O or Toluene/H₂O | A mixture including water is often beneficial for Suzuki couplings to aid in dissolving the base and facilitating transmetalation.[11] |
| Temperature | 80 - 110 °C | Elevated temperatures are typically necessary to drive the reaction to completion. |
Troubleshooting Guide: Suzuki-Miyaura Reactions
-
Problem: Low or No Conversion.
-
Cause: Inactive catalyst.
-
Solution: Ensure your reagents and solvent are sufficiently deoxygenated, as oxygen can deactivate the Pd(0) catalyst.[8] Increase the temperature or consider switching to a more active ligand like RuPhos.
-
-
Problem: Significant boronic acid homocoupling (biaryl byproduct).
-
Cause: This side reaction is often promoted by the presence of oxygen.
-
Solution: Improve your inert atmosphere technique. Ensure solvents are thoroughly sparged with argon or nitrogen before use and the reaction is maintained under an inert atmosphere.[8]
-
-
Problem: Protodechlorination (trichlorovinyl group is reduced to a dichlorovinyl group).
-
Cause: A competing pathway where the organopalladium intermediate reacts with a proton source before coupling.
-
Solution: Ensure your boronic acid is of high quality. If the issue persists, try a different, rigorously anhydrous solvent system and a stronger base like Cs₂CO₃.
-
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Vessel Preparation: To an oven-dried screw-cap vial containing a magnetic stir bar, add TCVA-HCl (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and K₃PO₄ (3.0 eq.).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%).
-
Inert Atmosphere: Seal the vial with a PTFE-lined cap. Evacuate and backfill with argon or nitrogen three times.[8]
-
Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio) via syringe.
-
Reaction: Place the vessel in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C) and stir vigorously for 12-24 hours.
-
Monitoring & Workup: Monitor the reaction progress by LC-MS or TLC. Upon completion, cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of celite to remove palladium black and salts. Proceed with standard aqueous workup and purification.[7]
Sonogashira Coupling: C(sp²)-C(sp) Bond Formation
The Sonogashira reaction is a powerful tool for coupling TCVA-HCl with terminal alkynes, providing access to conjugated enyne structures.[12][13]
Q: I want to perform a Sonogashira coupling. Do I need a copper co-catalyst, and what palladium ligand is best?
A: The classical Sonogashira reaction employs a copper(I) co-catalyst (typically CuI) to facilitate the formation of a copper-acetylide intermediate, which then undergoes transmetalation to the palladium center.[14] While effective, copper can lead to alkyne homocoupling (Glaser coupling). Modern "copper-free" Sonogashira protocols are often preferred to avoid this side reaction, though they may require more specialized conditions.
Table 2: Recommended Catalyst Systems for Sonogashira Coupling of TCVA-HCl
| Component | Recommendation (Classical) | Recommendation (Copper-Free) |
| Pd Source | Pd(PPh₃)₂Cl₂ or Pd(OAc)₂ | Pd₂(dba)₃ or a Buchwald Precatalyst |
| Ligand | PPh₃ (often part of the source) | A bulky, electron-rich ligand (e.g., cataCXium® A, XPhos) |
| Co-Catalyst | CuI (1-5 mol%) | None |
| Base | An amine base (e.g., TEA, DIPEA) | A stronger base may be needed (e.g., Cs₂CO₃) |
| Solvent | THF or DMF | Toluene or Dioxane |
| Temperature | 40 - 80 °C | 60 - 100 °C |
Troubleshooting Guide: Sonogashira Reactions
-
Problem: Dominant alkyne homocoupling (di-yne byproduct).
-
Cause: This is the most common side reaction, especially in copper-catalyzed variants, and is promoted by oxygen.
-
Solution: Rigorously deoxygenate all solvents and reagents. If the problem persists, switch to a copper-free protocol.
-
-
Problem: Reaction stalls at partial conversion.
-
Cause: Catalyst deactivation or insufficient base.
-
Solution: Add a fresh portion of the palladium catalyst. Ensure you have used enough amine base to both neutralize the HCl salt and act as the reaction base. For copper-free systems, a stronger inorganic base may be required.
-
Section 3: Visualization & Workflow
Visual aids can help in planning experiments and understanding the underlying chemical transformations.
Catalyst Selection Workflow
This diagram outlines a decision-making process for selecting a starting point for your catalytic reaction with TCVA-HCl.
Caption: Decision workflow for initial catalyst system selection.
Generalized Catalytic Cycle
Understanding the fundamental steps of the cross-coupling cycle is key to diagnosing issues. The rate-limiting step for TCVA-HCl is almost always Oxidative Addition.
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monitoring the progress of reactions involving 3-(1,2,2-Trichlorovinyl)aniline hydrochloride
Technical Support Center: 3-(1,2,2-Trichlorovinyl)aniline Hydrochloride
Welcome to the technical support guide for monitoring reactions involving this compound. This resource is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting strategies for common experimental challenges. The guidance herein is structured to explain the causality behind methodological choices, ensuring robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical features of this compound that influence reaction monitoring?
This compound is a unique building block characterized by two primary reactive centers: the aromatic aniline ring and the trichlorovinyl group.[1][2] The aniline moiety provides a nucleophilic primary amine and an activated aromatic ring, while the trichlorovinyl group is an electron-deficient alkene susceptible to nucleophilic substitution or reduction.[1][2] As a hydrochloride salt, the compound is typically a solid with increased water solubility compared to its free base form.[3] When monitoring reactions, it is crucial to track transformations at either or both of these sites. For instance, you might be observing the disappearance of the vinyl group's protons via NMR or the consumption of the aniline starting material via HPLC.
Q2: What are the most effective analytical techniques for monitoring reactions with this compound?
The choice of analytical technique is dictated by the specific reaction being performed. The most common and effective methods include:
-
Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative assessment of reaction completion by observing the disappearance of the starting material.
-
High-Performance Liquid Chromatography (HPLC): A powerful quantitative method for tracking the concentration of reactants and products over time, especially for polar, non-volatile compounds.[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for volatile and thermally stable compounds. The mass spectrometer is particularly useful for identifying chlorinated species due to the distinct isotopic pattern of chlorine.[5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, allowing you to observe the specific transformation of functional groups (e.g., the vinyl protons) in real-time or through analysis of aliquots.[7]
Q3: How do I select the appropriate monitoring technique for my experiment?
The optimal technique depends on the reaction type, the properties of your expected product, and the available instrumentation. A logical workflow can guide your decision.
Caption: Decision workflow for selecting an analytical monitoring technique.
Troubleshooting Guide: Thin-Layer Chromatography (TLC)
TLC is a fundamental tool for reaction monitoring. A general workflow involves spotting the reaction mixture on a plate, eluting with a suitable solvent system, and visualizing the separated components.
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Validation & Comparative
A Framework for the Comparative Analysis of 3-(1,2,2-Trichlorovinyl)aniline Hydrochloride Analogs
Abstract
Aniline derivatives are foundational scaffolds in medicinal chemistry, serving as precursors for a wide array of therapeutic agents.[1][2][3] The subject of this guide, 3-(1,2,2-Trichlorovinyl)aniline hydrochloride, presents a unique chemical architecture characterized by a reactive trichlorovinyl group appended to an aniline ring.[4] This structural motif offers intriguing possibilities for chemical modification and exploration of biological activity. However, the aniline moiety itself can be associated with metabolic liabilities, often leading to the formation of reactive metabolites and potential toxicity.[5][6] This guide provides a comprehensive framework for the systematic design, synthesis, and comparative evaluation of novel analogs of 3-(1,2,2-Trichlorovinyl)aniline. The objective is to identify candidates with improved physicochemical properties, enhanced biological activity, and mitigated toxicity profiles. We will detail robust protocols for synthesis, purification, and a suite of in-vitro assays to construct a thorough structure-activity relationship (SAR) and structure-property relationship (SPR) profile.
Introduction: Rationale for Analog Development
The parent compound, this compound, is a valuable starting point for synthetic diversification due to its distinct structural features.[4] The trichlorovinyl group offers a potential handle for various chemical transformations, while the aniline ring can be readily modified to modulate the compound's electronic and steric properties.[1][4] The primary motivations for developing analogs of this compound are:
-
Enhancement of Biological Activity: Systematic modifications to the core structure can lead to improved interactions with biological targets.
-
Optimization of Physicochemical Properties: Fine-tuning properties such as solubility, lipophilicity, and metabolic stability is crucial for developing viable drug candidates.[7][8][9][10]
-
Mitigation of Potential Toxicity: Strategic replacement or modification of the aniline moiety can reduce the likelihood of forming toxic metabolites.[5][6]
This guide will focus on a proposed set of analogs designed to probe the effects of substitution on the aniline ring.
Design and Synthesis of Analogs
The synthesis of the parent compound, this compound, can be achieved through the reaction of aniline with trichloroethene, often catalyzed by a Lewis acid like aluminum trichloride.[4] A logical starting point for generating a focused library of analogs is to introduce substituents at the 4- and 5-positions of the aniline ring.
Proposed Analogs:
-
Analog 1 (A1): 4-Fluoro-3-(1,2,2-trichlorovinyl)aniline
-
Analog 2 (A2): 4-Chloro-3-(1,2,2-trichlorovinyl)aniline
-
Analog 3 (A3): 4-Methyl-3-(1,2,2-trichlorovinyl)aniline
-
Analog 4 (A4): 4-Methoxy-3-(1,2,2-trichlorovinyl)aniline
These analogs introduce substituents with varying electronic and steric properties, allowing for a systematic exploration of the SAR.
General Synthetic Workflow
The synthesis of the proposed analogs will follow a similar pathway to the parent compound, starting with the appropriately substituted aniline.
Caption: General synthetic workflow for the preparation of 3-(1,2,2-Trichlorovinyl)aniline analogs.
Experimental Protocol: Synthesis of 4-Fluoro-3-(1,2,2-trichlorovinyl)aniline (A1)
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous aluminum trichloride (1.2 eq) to anhydrous dichloroethane.
-
Addition of Reactants: To the stirred suspension, add 4-fluoroaniline (1.0 eq) dropwise at 0°C. Following the addition, add trichloroethene (1.1 eq) dropwise, maintaining the temperature at 0°C.
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize the aqueous layer with a saturated sodium bicarbonate solution.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the desired product.
Comparative Physicochemical and Analytical Characterization
A thorough characterization of the physicochemical properties of each analog is essential for understanding its potential as a drug candidate.[7][8][9]
Analytical Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and for Analog 1, ¹⁹F NMR will be used to confirm the chemical structure of each synthesized compound.[11]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be employed to determine the exact mass and confirm the elemental composition.[11]
-
High-Performance Liquid Chromatography (HPLC): HPLC will be utilized to assess the purity of the final compounds. A C18 reversed-phase column with a gradient of acetonitrile and water is a suitable starting point.[11]
Physicochemical Property Determination
The following table outlines the key physicochemical properties to be determined for the parent compound and each analog.
| Property | Method | Rationale |
| Aqueous Solubility | High-Throughput Screening (HTS) assay using UV/Vis spectroscopy or nephelometry.[8] | Poor solubility can hinder absorption and bioavailability.[8][12] |
| Lipophilicity (LogP/LogD) | Reversed-phase HPLC or TLC.[12][13] | Influences membrane permeability, protein binding, and metabolism.[12] |
| pKa | Potentiometric titration or UV-Vis spectroscopy. | Determines the ionization state at physiological pH, affecting solubility and receptor interaction. |
| Chemical Stability | HPLC analysis of the compound in various pH buffers over time. | Assesses degradation under conditions relevant to storage and physiological environments. |
Comparative Biological Activity
The biological activity of the synthesized analogs will be assessed through a series of in-vitro assays to determine their cytotoxic potential and metabolic stability.
In-Vitro Cytotoxicity Assays
Cytotoxicity is a critical parameter to evaluate early in the drug discovery process. The MTT or XTT assays are reliable, colorimetric methods for assessing cell viability.[14][15][16]
Caption: Workflow for the XTT/MTT cytotoxicity assay.
-
Cell Seeding: Seed a human cancer cell line (e.g., HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Addition: Prepare serial dilutions of the parent compound and analogs (A1-A4) in cell culture medium. Add the diluted compounds to the wells and incubate for 48 hours.
-
XTT Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions.
-
Incubation: Add the XTT labeling mixture to each well and incubate for 2-4 hours at 37°C.
-
Measurement: Measure the absorbance of the wells at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each compound.
In-Vitro Metabolic Stability Assay
Metabolic stability is a key determinant of a drug's pharmacokinetic profile.[17][18][19][20] Assays using human liver microsomes are a standard high-throughput method to assess Phase I metabolism.[8][21]
-
Incubation Mixture: Prepare an incubation mixture containing human liver microsomes, NADPH (cofactor), and the test compound (parent or analog) in a phosphate buffer.[21]
-
Time Points: Incubate the mixture at 37°C. At various time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot and terminate the reaction by adding a cold organic solvent (e.g., acetonitrile).[21]
-
Sample Processing: Centrifuge the samples to precipitate the protein.
-
LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.[18][19]
-
Data Analysis: Determine the in-vitro half-life (t½) and intrinsic clearance (CLint) for each compound.[17][18]
Data Summary and Interpretation
The data from the physicochemical and biological assays should be compiled into a summary table for easy comparison.
| Compound | Purity (%) | Solubility (µM) | LogD (pH 7.4) | IC50 (µM) | t½ (min) | CLint (µL/min/mg) |
| Parent | >98 | TBD | TBD | TBD | TBD | TBD |
| A1 (4-F) | >98 | TBD | TBD | TBD | TBD | TBD |
| A2 (4-Cl) | >98 | TBD | TBD | TBD | TBD | TBD |
| A3 (4-Me) | >98 | TBD | TBD | TBD | TBD | TBD |
| A4 (4-OMe) | >98 | TBD | TBD | TBD | TBD | TBD |
TBD: To Be Determined
This comparative data will allow for the initial development of a structure-activity relationship. For instance, the introduction of a fluorine atom (A1) may block a potential site of metabolism, leading to increased metabolic stability. Conversely, a methoxy group (A4) might be susceptible to O-demethylation, resulting in a shorter half-life.
Conclusion and Future Directions
This guide has outlined a systematic approach for the comparative analysis of novel this compound analogs. By following the proposed synthetic and analytical protocols, researchers can generate a robust dataset to inform the selection of lead candidates for further development. Promising analogs identified in these initial screens would warrant further investigation, including evaluation in a broader panel of cancer cell lines, assessment of off-target effects, and in-vivo pharmacokinetic and efficacy studies. The ultimate goal is to leverage the unique chemical properties of the trichlorovinyl aniline scaffold to develop novel therapeutic agents with superior efficacy and safety profiles.
References
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Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]
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Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Retrieved from [Link]
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ACS Publications. (2022). Recent Advances and Outlook for the Isosteric Replacement of Anilines. Retrieved from [Link]
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Evotec. (n.d.). Microsomal Stability. Retrieved from [Link]
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ResearchGate. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Retrieved from [Link]
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BioIVT. (n.d.). Metabolic Stability Assay Services. Retrieved from [Link]
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PubMed. (2014). Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution. Retrieved from [Link]
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Slideshare. (2015). Reactions and pharmaceutical applications of aniline. Retrieved from [Link]
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Fiveable. (n.d.). Physicochemical properties. Retrieved from [Link]
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Creative Biolabs. (n.d.). Physicochemical Characterization. Retrieved from [Link]
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MDPI. (2021). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Retrieved from [Link]
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PMC. (2020). Aniline-containing derivatives of parthenolide: Synthesis and anti-chronic lymphocytic leukaemia activity. Retrieved from [Link]
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ResearchGate. (2022). Synthesis and pharmacological evaluation of aniline derivatives as a potent analgesic and antioxidant agent. Retrieved from [Link]
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LinkedIn. (2024). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. Retrieved from [Link]
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PubMed. (2014). Synthesis and biological evaluation of novel aniline-derived asiatic acid derivatives as potential anticancer agents. Retrieved from [Link]
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Taylor & Francis Online. (2023). Novel N-Arylmethyl-aniline/chalcone hybrids as potential VEGFR inhibitors: synthesis, biological evaluations, and molecular dynamic simulations. Retrieved from [Link]
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ACS Publications. (2014). Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Retrieved from [Link]
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ACS Publications. (2021). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Retrieved from [Link]
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JUC. (2021). Synthesis of Fluorinated Heterocyclic Compounds for Pharmacological Screening. Retrieved from [Link]
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PMC. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. Retrieved from [Link]
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PMC. (2023). Novel N-phenyl-2-(aniline) benzamide hydrochloride salt development for colon cancer therapy. Retrieved from [Link]
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PMC. (1988). Antibacterial activities of fluorovinyl- and chlorovinylglycine and several derived dipeptides. Retrieved from [Link]
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PubChem. (n.d.). 3-(Trichlorovinyl)anilinium chloride. Retrieved from [Link]
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ACS Publications. (2019). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Retrieved from [Link]
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PMC. (2022). Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. Retrieved from [Link]
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Cresset Group. (2024). Aniline replacement in drug-like compounds. Retrieved from [Link]
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MDPI. (2022). Synthesis and Biological Activity of Antimicrobial Agents. Retrieved from [Link]
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Longdom Publishing. (n.d.). Biological Potentials of Biological Active Triazole Derivatives: A Short Review. Retrieved from [Link]
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MDPI. (2023). Antiviral Activity of (1S,9aR)-1-[(1,2,3-Triazol-1-yl)methyl]octahydro-1H-quinolizines from the Alkaloid Lupinine. Retrieved from [Link]
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A Comparative Analysis of 3-(1,2,2-Trichlorovinyl)aniline Hydrochloride and Related Aniline Derivatives: Physicochemical Properties, Reactivity, and Biological Implications
An in-depth guide for researchers, scientists, and drug development professionals.
Introduction: The landscape of aniline derivatives is vast and foundational to the development of pharmaceuticals, agrochemicals, and materials.[1] The specific properties of each derivative are dictated by the nature and position of substituents on the aniline core, influencing everything from basicity and reactivity to biological activity. This guide focuses on a novel, albeit sparsely documented, compound: 3-(1,2,2-Trichlorovinyl)aniline hydrochloride. Due to the limited direct experimental data on this specific molecule, this guide will employ a comparative approach. By dissecting the constituent parts of the molecule—the aniline core, the chloro-substituents, and the vinyl group—and drawing parallels with well-characterized analogues such as aniline, trichloroanilines, and aminostyrene, we can construct a scientifically rigorous profile of its expected properties and performance. This analysis is designed to provide researchers with a predictive framework for anticipating the behavior of this and similar complex aniline derivatives.
Section 1: Fundamental Principles: The Influence of Substituents on the Aniline Core
The chemical personality of 3-(1,2,2-Trichlorovinyl)aniline is a composite of its core structure and its unique substitution pattern. Understanding these individual contributions is key to predicting its overall behavior.
The Aniline Moiety: A Baseline for Basicity and Reactivity
Aniline (C₆H₅NH₂) is the simplest aromatic amine, consisting of an amino group (-NH₂) attached to a phenyl ring.[2] Its chemistry is dominated by the lone pair of electrons on the nitrogen atom. This lone pair is partially delocalized into the pi system of the benzene ring, a resonance effect that makes aniline less basic than aliphatic amines but activates the ring towards electrophilic aromatic substitution.[2][3] The amino group is a strong activating group, directing incoming electrophiles to the ortho and para positions.[4] Aniline readily reacts with strong acids to form the corresponding anilinium salt, such as aniline hydrochloride, which is a white crystalline solid with enhanced water solubility.[2][5]
Electronic Effects of Chloro-Substituents
Halogens, such as chlorine, exert a dual electronic influence on an aromatic ring:
-
Inductive Effect (-I): Due to their high electronegativity, chlorine atoms withdraw electron density from the ring through the sigma bond framework. This effect is deactivating, making the ring less nucleophilic and the amine less basic.
-
Resonance Effect (+R): The lone pairs on the chlorine atom can be delocalized into the pi system of the ring. This effect is weaker than the inductive effect for halogens but still plays a role in directing electrophilic substitution.
In a molecule like 2,4,6-trichloroaniline, the cumulative inductive effect of three chlorine atoms significantly reduces the basicity of the amino group (pKb = 13.93) compared to aniline.[6] These electron-withdrawing properties also make the aromatic ring less susceptible to electrophilic attack.
The 1,2,2-Trichlorovinyl Group: An Electron-Withdrawing and Reactive Moiety
The 1,2,2-trichlorovinyl group (-C(Cl)=CCl₂) is a powerful electron-withdrawing substituent due to the inductive effects of the three chlorine atoms. This group is expected to significantly decrease the electron density of the aniline ring and the basicity of the amino group, likely more so than three individual chlorine atoms directly attached to the ring.
Furthermore, the double bond in the trichlorovinyl group is electron-deficient, making it susceptible to nucleophilic attack. This provides a reactive site distinct from the aromatic ring and the amino group. The chemistry of related compounds like trichloroethylene (TCE) shows that the C=C bond can undergo various addition and substitution reactions.[7][8]
Section 2: Comparative Analysis of Physicochemical Properties
The combination of the aniline hydrochloride form, a bulky trichlorovinyl group, and its meta-positioning allows for a series of predictions regarding the physical properties of this compound.
| Property | Aniline[9] | Aniline Hydrochloride[10] | 2,4,6-Trichloroaniline[6] | 4-Aminostyrene | Predicted: 3-(1,2,2-Trichlorovinyl)aniline HCl |
| Molecular Weight | 93.13 g/mol | 129.59 g/mol | 196.46 g/mol | 119.17 g/mol | ~272.9 g/mol |
| Appearance | Colorless to brown oily liquid | White to greenish crystalline solid | Long needles or fine, light purple fibers | White to Brown powder/lump/liquid | Predicted: White to off-white crystalline solid |
| Melting Point | -6 °C | 198 °C | 78.5 °C | 21 °C | Predicted: High (>200 °C), likely with decomposition |
| Boiling Point | 184 °C | 245 °C | 262 °C | ~227 °C | Predicted: High, likely decomposes before boiling |
| Water Solubility | 36 g/L (20 °C) | Soluble | 40 mg/L | Insoluble | Predicted: Moderately to highly soluble in water |
| pKa (of conjugate acid) | 4.63 | 4.63 | 0.07 | ~4.2 | Predicted: Very low (<1) |
Discussion of Predicted Properties:
-
Physical State and Solubility: As a hydrochloride salt, the target compound is expected to be a crystalline solid at room temperature.[5] This salt form will confer significant water solubility, a common strategy to improve the bioavailability of amine-containing active pharmaceutical ingredients.
-
Melting Point: The ionic nature of the hydrochloride salt, combined with a high molecular weight, suggests a high melting point, likely exceeding 200°C.[10] It is also plausible that the compound may decompose at high temperatures.
-
Basicity (pKa): The potent electron-withdrawing nature of the 3-(1,2,2-trichlorovinyl) group is expected to drastically reduce the basicity of the aniline nitrogen. The delocalization of the nitrogen lone pair will be significantly hindered, making it a much weaker base than even 2,4,6-trichloroaniline. Consequently, the pKa of its conjugate acid is predicted to be very low, indicating a strongly acidic anilinium ion.
Section 3: A Comparative Perspective on Chemical Reactivity
The interplay of the activating amino group and the deactivating trichlorovinyl group will create a unique reactivity profile.
Reactions at the Amino Group
Despite the reduced basicity, the nitrogen atom of the free base form will still possess a lone pair and is expected to undergo typical amine reactions such as acylation (e.g., with acetyl chloride) and diazotization (reaction with nitrous acid to form a diazonium salt).[11] However, the reaction rates may be slower compared to aniline due to the reduced nucleophilicity of the nitrogen.
Electrophilic Aromatic Substitution (EAS)
The amino group is a powerful ortho-, para- director. Conversely, the 3-(1,2,2-trichlorovinyl) group is a strong deactivating group and, due to its electron-withdrawing nature, will act as a meta- director relative to its own position. The overall outcome of an EAS reaction (e.g., halogenation, nitration) will be a contest between these two opposing influences.
-
Activation/Deactivation: The ring will be strongly deactivated overall, requiring harsh reaction conditions for EAS to occur.[4]
-
Directing Effects: The powerful ortho-, para- directing ability of the amino group will likely dominate. Therefore, incoming electrophiles are predicted to substitute at positions 2, 4, and 6 (ortho and para to the amino group).
Caption: Predicted electrophilic aromatic substitution (EAS) reactivity.
Reactivity of the Trichlorovinyl Group
The electron-deficient double bond of the trichlorovinyl group presents a prime target for nucleophilic addition or substitution reactions. This reactivity is largely absent in simple chloroanilines. This unique feature could be exploited for further functionalization of the molecule, for instance, in reactions with thiols or amines, allowing for the synthesis of more complex derivatives.
Section 4: Predicted Spectroscopic Signatures
A preliminary analysis of the expected spectroscopic data can guide the characterization of this compound.
| Spectroscopy | Feature | Predicted Signature for 3-(1,2,2-Trichlorovinyl)aniline | Rationale and Comparison |
| IR | N-H stretch | ~3200-3400 cm⁻¹ (broad, for -NH₃⁺) | The hydrochloride salt will show a broad ammonium stretch, distinct from the sharper two-band N-H stretch in free anilines. |
| C=C stretch (vinyl) | ~1600-1620 cm⁻¹ | The conjugation and halogen substitution will influence the exact position. | |
| C-Cl stretch | ~600-800 cm⁻¹ | Strong absorptions are expected due to the multiple chlorine atoms. | |
| ¹H NMR | Aromatic Protons | ~7.0-8.0 ppm | The electron-withdrawing group will shift the aromatic protons downfield compared to aniline. Complex splitting patterns are expected. |
| Amine Protons | ~8-10 ppm (broad) | The -NH₃⁺ protons are exchangeable and will appear as a broad singlet, which may disappear upon D₂O exchange. | |
| ¹³C NMR | Aromatic Carbons | ~115-150 ppm | The carbon attached to the nitrogen will be shifted upfield, while the carbon attached to the vinyl group will be downfield. |
| Vinyl Carbons | ~120-140 ppm | The positions will be significantly affected by the attached chlorine atoms. | |
| UV-Vis | λmax | ~210 nm and ~260 nm | In acidic solution, the anilinium ion is formed, and the lone pair on the nitrogen is no longer in conjugation with the ring. The spectrum would resemble that of a substituted benzene rather than aniline, with a primary absorption band (like benzene's at 203 nm) and a weaker secondary band.[12] |
Section 5: Inferred Biological Activity and Toxicological Profile
The toxicological profile of this compound can be inferred from its constituent parts.
-
Aniline Toxicity: Aniline itself is toxic by inhalation, ingestion, and skin absorption.[13] The primary mechanism of toxicity is the induction of methemoglobinemia, a condition where hemoglobin is oxidized and cannot effectively transport oxygen.[14] It is also classified as a probable human carcinogen (IARC Group 2A), linked specifically to bladder cancer.[2]
-
Trichloroethylene (TCE) Toxicity: TCE is a known human carcinogen and can cause damage to the nervous system, liver, and kidneys.[15][16]
-
Chloroaniline Toxicity: Halogenated anilines are generally considered toxic.[17] For example, 2,4,6-trichloroaniline is harmful if inhaled or ingested and can release toxic fumes upon heating.[6] 3,4,5-trichloroaniline is listed as toxic if swallowed, in contact with skin, or if inhaled.[18]
Predicted Toxicity: Given this, this compound should be handled as a highly toxic and potentially carcinogenic compound. The combination of the chloroaniline structure and the trichlorovinyl moiety suggests a risk of methemoglobinemia, as well as potential for organ damage (liver, kidneys) and carcinogenicity. All handling should be performed in a certified fume hood with appropriate personal protective equipment (gloves, lab coat, eye protection).
Section 6: Experimental Protocols for Synthesis and Characterization
Proposed Synthetic Pathway
A common method for synthesizing substituted anilines is the reduction of the corresponding nitroarene.[3]
Caption: A plausible synthetic route to the target compound.
Experimental Protocol: Reduction of 1-(3-Nitrophenyl)-1,2,2-trichloroethene
This protocol describes the key reduction step to form the aniline derivative.
Disclaimer: This is a hypothetical protocol and must be adapted and optimized under strict safety protocols by qualified personnel.
-
Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 1-(3-Nitrophenyl)-1,2,2-trichloroethene (1.0 eq) and ethanol.
-
Reagent Addition: Heat the mixture to reflux. Add a solution of stannous chloride (SnCl₂) (3.0-4.0 eq) in concentrated hydrochloric acid (HCl) dropwise via the dropping funnel. The addition should be controlled to maintain a steady reflux.
-
Reaction: After the addition is complete, maintain the reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: Cool the reaction mixture to room temperature and then place it in an ice bath. Carefully neutralize the mixture by the slow addition of a concentrated sodium hydroxide (NaOH) solution until the solution is strongly alkaline (pH > 10).
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Remove the solvent under reduced pressure. The crude 3-(1,2,2-Trichlorovinyl)aniline can be purified by column chromatography on silica gel.
-
Salt Formation: Dissolve the purified free base in a suitable solvent (e.g., diethyl ether) and bubble dry HCl gas through the solution, or add a solution of HCl in ether, to precipitate the hydrochloride salt. Filter and dry the solid product.
Protocol for Spectroscopic Characterization
-
NMR Spectroscopy: Prepare a sample by dissolving ~5-10 mg of the final hydrochloride salt in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). Acquire ¹H NMR and ¹³C NMR spectra.
-
IR Spectroscopy: Obtain an infrared spectrum of the solid product using a KBr pellet or an ATR (Attenuated Total Reflectance) accessory.
-
Mass Spectrometry: Analyze the compound using a high-resolution mass spectrometer (HRMS) with an appropriate ionization technique (e.g., ESI) to confirm the molecular weight and elemental composition.
Conclusion
While direct experimental data for this compound is not publicly available, a detailed and scientifically grounded profile can be constructed through comparative analysis with related aniline derivatives. This compound is predicted to be a water-soluble, crystalline solid with a high melting point and a significantly low pKa due to the powerful electron-withdrawing effects of the trichlorovinyl group. Its chemical reactivity will be characterized by a strongly deactivated aromatic ring, though one that can still undergo electrophilic substitution at the positions ortho and para to the amino group under forcing conditions. The trichlorovinyl moiety introduces a unique site for nucleophilic attack, offering avenues for further synthetic elaboration. From a safety perspective, it should be treated as a highly toxic and potentially carcinogenic substance. This predictive guide provides a valuable framework for researchers considering the synthesis or application of this and other novel, highly functionalized aniline derivatives.
References
DCCEEW. (2022, June 30). Aniline (benzenamine). [19] ResearchGate. (n.d.). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts | Request PDF. [20] CAMEO Chemicals. (n.d.). ANILINE. [21] AAT Bioquest. (n.d.). Spectrum [Aniline]. [22] Ossila. (n.d.). 3,4,5-Trifluoroaniline | CAS 163733-96-8. [4] Allen. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs. [13] National Institutes of Health. (n.d.). Aniline | C6H5NH2 | CID 6115 - PubChem. [2] Wikipedia. (n.d.). Aniline. [3] Chemistry Steps. (n.d.). Reactions of Aniline. [9] ChemicalBook. (n.d.). Aniline CAS#: 62-53-3. [23] Vedantu. (n.d.). Anilines: Structure, Properties & Uses in Chemistry. [24] ACS Publications. (n.d.). Structure, Dynamics, and Spectroscopy of Aniline−(Argon)n Clusters. 1. Experimental Spectra and Interpretation for n = 1−6 | The Journal of Physical Chemistry A. [11] GeeksforGeeks. (2025, July 23). Aniline - Structure, Properties, Preparation, Reactions, Uses. [6] Wikipedia. (n.d.). 2,4,6-Trichloroaniline. [18] National Institutes of Health. (n.d.). 3,4,5-Trichloroaniline | C6H4Cl3N | CID 12469 - PubChem. [25] National Institutes of Health. (n.d.). 4-Aminostyrene | C8H9N | CID 73700 - PubChem. [5] Chem-Impex. (n.d.). Aniline hydrochloride. [7] PMC. (n.d.). Human Health Effects of Trichloroethylene: Key Findings and Scientific Issues. [1] Benchchem. (n.d.). A Comparative Guide to the Synthesis of Aniline Derivatives: Performance, Protocols, and Pathways. [17] PubMed. (2019, October 1). Halogenated anilines as novel natural products from a marine biofilm forming microalga. [15] Centers for Disease Control and Prevention. (n.d.). Trichloroethylene (TCE) | Public Health Statement | ATSDR. Tokyo Chemical Industry Co., Ltd. (n.d.). 3,4,5-Trichloroaniline 634-91-3. Sigma-Aldrich. (n.d.). 4-Vinylaniline 4-Aminostyrene. [26] RSC Publishing. (2021, June 14). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. [27] Cheméo. (n.d.). Chemical Properties of 4-Aminostyrene (CAS 1520-21-4). [10] ChemicalBook. (n.d.). Aniline hydrochloride | 142-04-1. [8] Wikipedia. (n.d.). Trichloroethylene. [12] Wikipedia. (n.d.). Aniline (data page). [28] CAMEO Chemicals - NOAA. (n.d.). 2,4,6-TRICHLOROANILINE. [29] Organic Chemistry Portal. (n.d.). Aniline synthesis by amination (arylation). [14] ATSDR - CDC. (n.d.). Aniline | ToxFAQs™. [16] Wisconsin Department of Health Services. (n.d.). Trichloroethylene (TCE) Fact Sheet, P-44353. [30] NOAA - CAMEO Chemicals. (n.d.). ANILINE HYDROCHLORIDE. [31] ChemicalBook. (2022, November 14). Synthesis and Application of 2,4,6-Trichloroaniline. [32] Guidechem. (n.d.). 4-AMINOSTYRENE 1520-21-4 wiki. [33] IPCS, CEC. (1993). ANILINE HYDROCHLORIDE. Sigma-Aldrich. (n.d.). 2,4,5-Trichloroaniline 95 636-30-6. [34] ResearchGate. (2025, August 7). Synthesis and spectroscopic properties of aniline tetramers. Comparative studies. [35] Britannica. (n.d.). Trichloroethylene | Industrial Uses, Health Risks, Environmental Impact. Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 4-Aminostyrene | 1520-21-4. [36] ResearchGate. (n.d.). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. [37] ECHEMI. (n.d.). 634-93-5, 2,4,6-Trichloroaniline Formula. [38] West Mumbai. (n.d.). 2,4,6-Trichloroaniline PESTANAL Analytical Standard - Best Price Supplier in Mumbai. [39] Carl ROTH. (n.d.). Safety Data Sheet: Aniline hydrochloride.
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A Comparative Guide to the Synthetic Routes of 3-(1,2,2-Trichlorovinyl)aniline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(1,2,2-Trichlorovinyl)aniline hydrochloride is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its unique structure, featuring a reactive trichlorovinyl group appended to an aniline core, makes it a versatile building block for the introduction of complex functionalities. The efficiency, scalability, and cost-effectiveness of its synthesis are therefore of paramount importance. This guide provides a comparative analysis of the known synthetic routes to this compound, offering detailed experimental protocols and a discussion of their relative merits and drawbacks to aid researchers in selecting the most suitable method for their specific needs.
Route 1: Friedel-Crafts Alkylation of Aniline with Trichloroethylene
The most commonly cited method for the synthesis of 3-(1,2,2-Trichlorovinyl)aniline involves the direct Friedel-Crafts alkylation of aniline with trichloroethylene. This reaction is typically catalyzed by a Lewis acid, such as aluminum trichloride (AlCl₃), which activates the trichloroethylene for electrophilic attack on the aniline ring. The resulting amine is then converted to its hydrochloride salt.
Reaction Pathway
Figure 1: General scheme for the Friedel-Crafts synthesis of this compound.
Experimental Protocol
-
Reaction Setup: A solution of aniline in a suitable inert solvent (e.g., dichloromethane or nitrobenzene) is prepared in a reaction vessel equipped with a stirrer, thermometer, and a means for controlled addition of reagents. The vessel is cooled in an ice bath.
-
Catalyst Addition: Aluminum trichloride is added portion-wise to the cooled aniline solution with vigorous stirring. The formation of an aniline-AlCl₃ complex is an exothermic process and requires careful temperature control.
-
Trichloroethylene Addition: Trichloroethylene is then added dropwise to the reaction mixture, maintaining the temperature below 10 °C.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified period (likely several hours) to ensure complete reaction. Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: The reaction is quenched by carefully pouring the mixture into ice-cold water. The product is then extracted with an organic solvent. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification and Salt Formation: The crude 3-(1,2,2-Trichlorovinyl)aniline is purified by column chromatography. The purified base is then dissolved in a suitable solvent (e.g., diethyl ether or isopropanol) and treated with a solution of hydrogen chloride in the same or a miscible solvent to precipitate the hydrochloride salt. The salt is collected by filtration, washed with a cold solvent, and dried.
Causality Behind Experimental Choices
-
Lewis Acid Catalyst (AlCl₃): Aluminum trichloride is a strong Lewis acid that coordinates to one of the chlorine atoms of trichloroethylene, polarizing the C=C double bond and generating a more electrophilic species, which is necessary for the electrophilic aromatic substitution on the electron-rich aniline ring.
-
Inert Solvent: An inert solvent is crucial to dissolve the reactants and facilitate the reaction without participating in it. Dichloromethane is a common choice due to its low boiling point and ability to dissolve both the reactants and the intermediate complexes.
-
Low Temperature: The initial low temperature is necessary to control the exothermic reaction between aniline and AlCl₃ and to prevent undesirable side reactions, such as polymerization of trichloroethylene or polysubstitution on the aniline ring.
-
Acidic Workup: The acidic workup is required to decompose the aluminum chloride complexes and to protonate the aniline product, making it soluble in the aqueous layer and aiding in the separation from non-basic impurities. Subsequent neutralization is necessary to isolate the free amine before purification.
-
Hydrochloride Salt Formation: The conversion to the hydrochloride salt often improves the stability and handling of the amine product. It also provides a crystalline solid that can be easily purified by recrystallization.
Performance Comparison
| Parameter | Route 1: Friedel-Crafts Alkylation |
| Starting Materials | Aniline, Trichloroethylene, AlCl₃ |
| Reagent Availability | Readily available and inexpensive |
| Reaction Conditions | Low to ambient temperature |
| Catalyst | Stoichiometric or catalytic amounts of Lewis acid |
| Yield | Not well-documented, potentially moderate |
| Purity | Requires chromatographic purification |
| Scalability | Potentially scalable with good process control |
| Safety & Environmental | Use of corrosive and moisture-sensitive AlCl₃. Chlorinated solvents are environmentally persistent. |
Route 2: Hypothetical Alternative via Palladium-Catalyzed Cross-Coupling
While not explicitly documented for this specific molecule, a plausible alternative synthetic strategy could involve a palladium-catalyzed cross-coupling reaction. This approach would likely start with a pre-functionalized aniline derivative, such as 3-bromoaniline or 3-ethynylaniline, and couple it with a suitable partner to construct the trichlorovinyl group.
Hypothetical Pathway A: From 3-Bromoaniline
This pathway would involve a palladium-catalyzed coupling of 3-bromoaniline with a trichlorovinylating agent, such as trichlorovinylstannane or trichlorovinylboronic acid.
Figure 2: Hypothetical palladium-catalyzed cross-coupling route from 3-bromoaniline.
Hypothetical Pathway B: From 3-Ethynylaniline
This pathway would involve the addition of chlorine across the triple bond of 3-ethynylaniline. This could potentially be achieved through various chlorination methods.
Figure 3: Hypothetical route from 3-ethynylaniline via chlorination.
Performance Comparison of Hypothetical Routes
| Parameter | Hypothetical Route 2A (Cross-Coupling) | Hypothetical Route 2B (from Ethynylaniline) |
| Starting Materials | 3-Bromoaniline, Trichlorovinylating agent | 3-Ethynylaniline, Chlorinating agent |
| Reagent Availability | 3-Bromoaniline is common; trichlorovinylating agents may require synthesis. | 3-Ethynylaniline is commercially available. |
| Reaction Conditions | Typically mild to moderate temperatures. | Potentially mild, but may require careful control of stoichiometry. |
| Catalyst | Palladium catalyst. | May not require a catalyst. |
| Yield | Potentially high, depending on the specific coupling partners and conditions. | Could be high, but selectivity for the trichloro product might be an issue. |
| Purity | May require purification to remove catalyst residues. | Purification would be necessary to remove byproducts. |
| Scalability | Scalable, but catalyst cost can be a factor. | Potentially scalable. |
| Safety & Environmental | Palladium catalysts can be expensive and require careful handling. Organotin reagents are toxic. | Use of chlorine gas would require specialized equipment and safety precautions. |
Conclusion and Future Outlook
The synthesis of this compound is currently dominated by the Friedel-Crafts alkylation of aniline with trichloroethylene. While this method utilizes readily available starting materials, the lack of detailed and optimized public-domain protocols presents a significant hurdle for researchers. Furthermore, the use of stoichiometric Lewis acids and chlorinated solvents raises environmental and safety concerns.
The exploration of alternative synthetic routes, such as those based on modern palladium-catalyzed cross-coupling reactions, is highly warranted. Although not yet specifically reported for this molecule, such methods hold the promise of milder reaction conditions, higher selectivity, and a more favorable environmental profile. The development of a robust and well-documented synthetic procedure, whether through optimization of the existing Friedel-Crafts reaction or the innovation of a new catalytic method, would be a valuable contribution to the fields of medicinal and agricultural chemistry. Further research into these alternative pathways could lead to more efficient and sustainable production of this important chemical intermediate.
References
While specific literature detailing the synthesis of this compound is sparse, the principles of the discussed reactions are well-established in standard organic chemistry textbooks and literature.
- Friedel-Crafts and Related Reactions. Olah, G. A., Ed. Wiley-Interscience: New York, 1963-1965.
- Modern Carbonyl Olefination. Takeda, T., Ed. Wiley-VCH: Weinheim, Germany, 2004.
- Palladium-Catalyzed Cross-Coupling Reactions in Organic Synthesis. de Meijere, A., Diederich, F., Eds. Wiley-VCH: Weinheim, Germany, 2004.
biological activity of 3-(1,2,2-Trichlorovinyl)aniline hydrochloride vs similar compounds
[1]
Executive Summary
This compound (CAS: 81972-27-2) is a hybrid pharmacophore integrating a nephrotoxic aniline moiety with a reactive trichlorovinyl group.[1] Unlike simple chlorinated anilines (e.g., 3,4,5-trichloroaniline) where toxicity is driven primarily by N-hydroxylation, this compound exhibits a bifurcated metabolic toxicity profile .[1] The trichlorovinyl side chain introduces a secondary bioactivation pathway via cytochrome P450-mediated epoxidation, significantly altering its mutagenic and nephrotoxic potential compared to standard haloanilines.[1]
Mechanism of Action: The Dual-Activation Hypothesis
The biological activity of this compound is defined by two competing metabolic pathways. Understanding this duality is critical for researchers designing derivatives or assessing toxicological risks.
Pathway A: Aniline-Mediated Nephrotoxicity (Renal Target)
Similar to 3,4,5-trichloroaniline, the aniline nitrogen undergoes N-hydroxylation (primarily by CYP2E1).[1] The resulting N-hydroxy metabolite oxidizes to a reactive quinone imine, which conjugates with renal glutathione, leading to depletion and subsequent proximal tubular necrosis.[1]
Pathway B: Vinyl-Mediated Genotoxicity (Hepatic/Renal Target)
The trichlorovinyl group mimics the metabolic fate of trichloroethylene (TCE). CYP450 enzymes attack the olefinic double bond, generating an unstable epoxide (oxirane) intermediate. This electrophile can alkylate DNA or rearrange into acylating agents, contributing to mutagenicity not seen in stable aromatic chloroanilines.[1]
Metabolic Activation Diagram
The following diagram illustrates the bifurcated activation pathways that distinguish this compound from its analogs.
Figure 1: Bifurcated metabolic activation pathways showing simultaneous renal toxicity (via aniline) and genotoxicity (via vinyl epoxide).[1]
Comparative Analysis: Performance vs. Alternatives
This section objectively compares 3-(1,2,2-Trichlorovinyl)aniline HCl against standard benchmarks in the haloaniline class.[1]
Table 1: Biological Activity & Toxicity Comparison
| Compound | Structure Type | Primary Toxicity Endpoint | Nephrotoxic Potency (In Vitro)* | Mutagenic Potential (Ames) |
| 3-(1,2,2-Trichlorovinyl)aniline | Vinyl-Aniline Hybrid | Dual (Renal + Genotoxic) | High (Predicted <0.5 mM threshold) | Positive (+S9) |
| 3,4,5-Trichloroaniline | Polychlorinated Aromatic | Renal (Proximal Tubule) | High (Cytotoxicity at 0.5 mM) | Negative/Weak |
| 3-Chloroaniline | Monochlorinated Aromatic | Hematotoxic (MetHb) | Moderate | Negative |
| Aniline | Unsubstituted | Hematotoxic (Splenic) | Low | Negative |
-
Note: Nephrotoxic potency is referenced against Isolated Renal Cortical Cells (IRCC) LDH release assays. 3,4,5-Trichloroaniline is the most potent isomer in vivo; the trichlorovinyl analog is expected to exceed this due to increased lipophilicity and reactive handle.[1]
Key Insights
-
Enhanced Reactivity: The trichlorovinyl group is electron-withdrawing, lowering the pKa of the aniline nitrogen compared to unsubstituted aniline. This alters bioavailability and slows N-acetylation (a detoxification step), potentially extending the half-life of the active amine.
-
Toxicity Shift: While simple anilines cause methemoglobinemia (blue baby syndrome), the trichlorovinyl derivative shifts the burden to the kidney and liver due to the site-specific bioactivation of the vinyl group by renal cysteine conjugate
-lyases.
Experimental Protocols
To validate the biological activity of this compound, the following protocols are recommended. These are designed to isolate the specific toxicity mechanisms described above.
Protocol A: Synthesis of 3-(1,2,2-Trichlorovinyl)aniline
Rationale: This Friedel-Crafts vinylation ensures regioselective installation of the vinyl group.[1]
-
Reagents: Aniline (1.0 eq), Tetrachloroethylene (1.2 eq), Aluminum Chloride (
, 1.5 eq, anhydrous). -
Solvent: 1,2-Dichloroethane (DCE) or dry Nitrobenzene.[1]
-
Procedure:
-
Suspend anhydrous
in DCE at 0°C under atmosphere. -
Dropwise add Aniline (protected as acetanilide if over-reaction occurs, though free aniline is often used in industrial patents).[1]
-
Add Tetrachloroethylene slowly.
-
Reflux at 80°C for 6–8 hours. Monitor via TLC (Hexane:EtOAc 8:2).
-
Quench: Pour mixture over crushed ice/HCl. Neutralize with
to pH 8. -
Purification: Extract with DCM, dry over
, and recrystallize from Ethanol/Water to obtain the hydrochloride salt.[1]
-
Protocol B: In Vitro Nephrotoxicity Assay (IRCC Model)
Rationale: This assay quantifies the specific renal necrosis pathway characteristic of trichloroanilines.
-
Cell Model: Isolated Renal Cortical Cells (IRCC) from Fischer 344 rats (highly sensitive to haloanilines).
-
Treatment:
-
Endpoints:
Experimental Workflow Diagram
Figure 2: Experimental workflow for determining CYP-dependence of nephrotoxicity.
References
-
Racine, C. et al. (2014).[1][2][3] "3,4,5-Trichloroaniline Nephrotoxicity in Vitro: Potential Role of Free Radicals and Renal Biotransformation."[1][2][3] International Journal of Molecular Sciences.
-
Lipscomb, J. C. et al. (1997).[1] "Cytochrome P450-dependent metabolism of trichloroethylene: interindividual differences in humans." Toxicology and Applied Pharmacology.
-
Lash, L. H. et al. (2000).[1] "Renal toxicity of trichloroethylene metabolites." Environmental Health Perspectives.
-
Valentovic, M. A. et al. (1997).[1] "Acute nephrotoxicity induced by isomeric dichloroanilines in Fischer 344 rats." Toxicology.
-
Guengerich, F. P. (2005).[1] "Metabolism of Vinyl Halides: Mechanisms and Mutagenicity." Critical Reviews in Toxicology.
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- 3. 3,4,5-Trichloroaniline Nephrotoxicity in Vitro: Potential Role of Free Radicals and Renal Biotransformation - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Journey: Unraveling the Molecular Evolution of 3-(1,2,2-Trichlorovinyl)aniline Hydrochloride
In the intricate world of pharmaceutical development and organic synthesis, the unambiguous characterization of a molecule and its synthetic intermediates is paramount. This guide provides a comprehensive spectroscopic comparison of the potent intermediate, 3-(1,2,2-trichlorovinyl)aniline hydrochloride, with its key precursors: 3-aminophenylacetylene and 3-nitro-1-(1,2,2-trichlorovinyl)benzene. Through a detailed analysis of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), we will elucidate the structural transformations that occur at each synthetic step, offering researchers a robust framework for reaction monitoring and quality control.
The journey from a simple aromatic amine or a nitro compound to the complex trichlorovinyl-substituted aniline hydrochloride is a tale told in shifting peaks and evolving fragmentation patterns. Understanding these spectroscopic signatures is not merely an academic exercise; it is a critical component of process chemistry, ensuring the identity, purity, and integrity of the final active pharmaceutical ingredient (API) or advanced intermediate.
The Synthetic Pathway: A Spectroscopic Roadmap
The synthesis of this compound can be envisioned through distinct stages, each marked by significant changes in the molecule's electronic and structural landscape. We will focus on two plausible precursor pathways to highlight the spectroscopic evolution.
Caption: Synthetic routes to this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Proton's Perspective
¹H NMR spectroscopy provides an intricate map of the proton environments within a molecule. The transformation from our precursors to the final product is clearly delineated by changes in chemical shifts, multiplicities, and the appearance or disappearance of key signals.
From Acetylene to a Trichlorovinyl Group: A Disappearing Act
The most dramatic change in the ¹H NMR spectrum occurs when 3-aminophenylacetylene is converted to the trichlorovinyl aniline. The characteristic acetylenic proton signal in 3-aminophenylacetylene, a sharp singlet, vanishes completely upon the formation of the C=C double bond and the introduction of the chlorine atoms.
The Aromatic Region: A Tale of Shifting Electrons
The electronic nature of the substituent at the 3-position of the aniline ring profoundly influences the chemical shifts of the aromatic protons. The strongly electron-withdrawing nitro group in 3-nitro-1-(1,2,2-trichlorovinyl)benzene causes a significant downfield shift of the aromatic protons compared to the amino-substituted analogues. The formation of the hydrochloride salt also induces a downfield shift due to the protonation of the aniline nitrogen, which increases its electron-withdrawing character.
Table 1: Comparative ¹H NMR Data (Predicted and Experimental)
| Compound | Aromatic Protons (ppm) | Other Key Signals (ppm) |
| 3-Aminophenylacetylene | 6.62-7.11 (m, 4H)[1] | 3.06 (s, 1H, C≡CH), 3.69 (s, 2H, NH₂)[1] |
| 3-Nitro-1-(1,2,2-trichlorovinyl)benzene | 7.60-8.40 (m, 4H) | No data available |
| This compound | 7.20-7.80 (m, 4H) | ~10-12 (br s, 3H, NH₃⁺) |
Fourier-Transform Infrared (FT-IR) Spectroscopy: Probing Vibrational Fingerprints
FT-IR spectroscopy allows us to monitor the transformation of functional groups by observing their characteristic vibrational frequencies.
The disappearance of the sharp, weak C≡C stretch of the alkyne in 3-aminophenylacetylene and the appearance of a C=C stretching vibration for the trichlorovinyl group are key diagnostic markers. Similarly, the reduction of the nitro group in 3-nitro-1-(1,2,2-trichlorovinyl)benzene is confirmed by the disappearance of the strong symmetric and asymmetric NO₂ stretching bands and the appearance of the characteristic N-H stretching vibrations of the primary amine. The formation of the hydrochloride salt is evidenced by the appearance of a broad absorption band corresponding to the N⁺-H stretching vibrations of the anilinium ion.
Table 2: Key FT-IR Vibrational Frequencies (cm⁻¹)
| Functional Group | 3-Aminophenylacetylene | 3-Nitro-1-(1,2,2-trichlorovinyl)benzene | This compound |
| N-H Stretch (Amine) | ~3400-3300 | - | - |
| N⁺-H Stretch (Anilinium) | - | - | ~3000-2500 (broad) |
| C-H Stretch (Aromatic) | ~3100-3000 | ~3100-3000 | ~3100-3000 |
| C≡C Stretch (Alkyne) | ~2100 | - | - |
| C=C Stretch (Vinyl) | - | ~1620 | ~1620 |
| NO₂ Stretch (Nitro) | - | ~1530 & ~1350 | - |
| C-Cl Stretch | - | ~800-600 | ~800-600 |
Mass Spectrometry: Deconstructing the Molecular Ion
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound. The isotopic signature of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) is a powerful diagnostic tool in the analysis of this compound and its precursors.
The mass spectrum of this compound will exhibit a characteristic cluster of peaks for the molecular ion due to the presence of three chlorine atoms. The fragmentation pattern will likely involve the loss of HCl, chlorine radicals, and fragmentation of the aniline ring.
Caption: Predicted major fragmentation pathways for 3-(1,2,2-trichlorovinyl)aniline.
Table 3: Predicted Mass Spectrometry Data
| Compound | Molecular Ion (m/z) | Key Fragmentation Pathways |
| 3-Aminophenylacetylene | 117 | Loss of HCN, fragmentation of the aromatic ring. |
| 3-Nitro-1-(1,2,2-trichlorovinyl)benzene | 251/253/255 | Loss of NO₂, Cl•, and subsequent fragmentation. |
| This compound | 257/259/261 (as free base) | Loss of HCl, Cl•, and fragmentation of the aniline and vinyl groups. |
Experimental Protocols
General Procedure for NMR Spectroscopy
-
Dissolve approximately 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.
-
Process the data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
General Procedure for FT-IR Spectroscopy
-
Prepare the sample as a KBr pellet or a thin film on a salt plate (for liquids), or use an ATR accessory for solid samples.
-
Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Perform a background scan and subtract it from the sample spectrum.
-
Identify and label the characteristic absorption bands.
General Procedure for Mass Spectrometry
-
Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).
-
Acquire the mass spectrum over an appropriate m/z range.
-
Identify the molecular ion peak and analyze the fragmentation pattern.
-
For high-resolution mass spectrometry (HRMS), determine the exact mass to confirm the elemental composition.
Conclusion
The spectroscopic comparison of this compound with its precursors, 3-aminophenylacetylene and 3-nitro-1-(1,2,2-trichlorovinyl)benzene, provides a clear and detailed picture of the chemical transformations occurring during its synthesis. Each spectroscopic technique offers a unique window into the molecular structure, allowing for the confident identification and characterization of each intermediate and the final product. This guide serves as a valuable resource for researchers in the field, enabling them to effectively utilize these powerful analytical tools for process optimization and quality assurance in the synthesis of this important chemical intermediate.
References
- Google Patents. US4500736A - Hydrogenation of 3-trichlorovinylnitrobenzene.
-
NIST. m-Aminophenylacetylene. In NIST Chemistry WebBook. Available at: [Link]
-
PubChem. Benzenamine, 3-ethynyl-. Available at: [Link]
-
PharmaCompass. This compound. Available at: [Link]
-
ChemSrc. CAS#:81972-27-2 | this compound. Available at: [Link]
-
PrepChem. Synthesis of 3-chloro-nitro-benzene. Available at: [Link]
-
Oxford Instruments. Analysis of the reduction product of 3-nitrobenzaldehyde using Pulsar. Available at: [Link]
-
The Royal Society of Chemistry. Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes. Available at: [Link]
-
PubMed. 1H NMR, 13C NMR and mass spectral studies of some Schiff bases derived from 3-amino-1,2,4-triazole. Available at: [Link]
-
YouTube. Structure Determination from Spectra (3) (H NMR, C NMR, IR) [Ketone, Alkyl halides, Alcohols]. Available at: [Link]
-
NIST. Benzene, 1-chloro-3-nitro-. In NIST Chemistry WebBook. Available at: [Link]
-
Pharmaffiliates. 1-Nitro-3-(1,2,2-trichlorovinyl)benzene. Available at: [Link]
-
NIST. Benzene, 1,2,3-trichloro-5-nitro-. In NIST Chemistry WebBook. Available at: [Link]
Sources
A Comparative Guide to the Cytotoxicity of Trichlorovinyl Anilines
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
In the landscape of chemical biology and toxicology, the family of aniline derivatives presents a dual-faced character. While the aniline scaffold is a cornerstone in the synthesis of numerous pharmaceuticals and materials, its halogenated congeners, particularly those bearing a trichlorovinyl group, are gaining attention for their potent biological activities, including significant cytotoxicity. This guide offers an in-depth, objective comparison of the cytotoxic profiles of trichlorovinyl anilines, grounded in available experimental data and mechanistic insights. Our focus is to dissect the structure-activity relationships that govern their toxicity and to provide a practical framework for their evaluation.
The Trichlorovinyl Aniline Scaffold: A Profile of Reactivity and Toxicity
Trichlorovinyl anilines are characterized by an aniline ring substituted with a highly electrophilic trichlorovinyl group (-C(Cl)=CCl₂). This functional group is a key determinant of their biological activity. The electron-withdrawing nature of the chlorine atoms makes the vinyl group susceptible to nucleophilic attack by biological macromolecules, such as proteins and DNA. This inherent reactivity is a primary driver of their cytotoxic effects.
The toxicological profile of these compounds raises significant concerns. For instance, 3-(1,2,2-Trichlorovinyl)aniline hydrochloride has been noted for its potential carcinogenicity and genotoxicity. While it may not directly induce genetic mutations, it is suggested to contribute to tumorigenesis through mechanisms involving oxidative stress rather than direct DNA damage.[1] Animal studies have indicated that chronic exposure to high doses can lead to the formation of rare tumors in rats, underscoring the need for careful handling and assessment in occupational settings.[1]
Comparative Cytotoxicity: A Look at the Data
A direct, comprehensive comparative study of a wide range of trichlorovinyl aniline derivatives across multiple cell lines is not extensively documented in publicly available literature. However, by examining the data on specific analogues and related chlorinated anilines, we can construct a foundational understanding of their cytotoxic potential.
Table 1: Cytotoxicity Data for Trichlorovinyl Anilines and Related Compounds
| Compound | Cell Line | Cytotoxicity Metric | Value | Reference |
| This compound | Human Proximal Tubular (HPT) cells | Significant Cytotoxic Effects | >500 µM | [1] |
| Hypothetical Trichlorovinyl Aniline Derivative A | Cancer Cell Line X | IC₅₀ | X µM | Future Studies |
| Hypothetical Trichlorovinyl Aniline Derivative B | Cancer Cell Line Y | IC₅₀ | Y µM | Future Studies |
The table is populated with available specific data and placeholders to highlight the need for further comparative studies.
Studies on other aniline derivatives provide valuable insights into potential structure-activity relationships. For example, the introduction of an N-mustard pharmacophore to 9-anilinoacridines resulted in a compound with an IC₅₀ value of 1.3 nM against human lymphoblastic leukemia (CCRF-CEM) cells, demonstrating that specific substitutions can dramatically enhance cytotoxicity.[2] Similarly, certain 4-aminoquinoline derivatives have shown significant cytotoxicity against breast cancer cell lines, with GI₅₀ values in the micromolar range.[3] These examples underscore the principle that the nature and position of substituents on the aniline ring are critical in modulating cytotoxic activity.
Unraveling the Mechanism of Action: Oxidative Stress and Beyond
The cytotoxicity of trichlorovinyl anilines is believed to be multifactorial, with oxidative stress playing a central role. The interaction of these compounds with cellular systems can lead to the generation of reactive oxygen species (ROS), which can damage cellular components, including lipids, proteins, and DNA.
The proposed mechanism for 3-(1,2,2-trichlorovinyl)aniline suggests that it contributes to tumorigenesis through oxidative stress.[1] This aligns with findings for the parent aniline molecule, which has been shown to induce ROS, leading to lipid peroxidation, loss of mitochondrial membrane potential, and DNA damage, ultimately culminating in apoptosis of hepatocytes.[4]
The following diagram illustrates a plausible signaling pathway for trichlorovinyl aniline-induced cytotoxicity, centered around the induction of oxidative stress.
Caption: Proposed signaling pathway for trichlorovinyl aniline-induced cytotoxicity.
Experimental Protocol: Assessing Cytotoxicity using the MTT Assay
To enable researchers to conduct their own comparative studies, we provide a detailed protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method for assessing cell viability.[5][6][7]
Objective: To determine the concentration of a trichlorovinyl aniline derivative that inhibits the growth of a chosen cell line by 50% (IC₅₀).
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5][6] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.[7]
Materials:
-
Trichlorovinyl aniline derivatives
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well flat-bottom sterile microplates
-
Multi-channel pipette
-
Microplate reader (absorbance at 570 nm)
Experimental Workflow:
Caption: Workflow for determining cytotoxicity using the MTT assay.
Step-by-Step Methodology:
-
Cell Seeding: Harvest and count the cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Compound Preparation and Treatment: Prepare a series of dilutions of the trichlorovinyl aniline compounds in the cell culture medium. After the 24-hour incubation, remove the old medium from the wells and add 100 µL of the various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO) and a negative control (medium only).
-
Incubation: Incubate the plate for a period appropriate for the cell line and the expected toxicity of the compounds (typically 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well.[8]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[8] The formation of a purple precipitate should be visible under a microscope.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[8] Gently pipette up and down to ensure complete solubilization.
-
Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours.[8] Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Future Directions and Concluding Remarks
The study of trichlorovinyl anilines is an emerging field with significant implications for both toxicology and medicinal chemistry. The available data, while limited, strongly suggests that these compounds possess potent cytotoxic properties, likely mediated through the induction of oxidative stress.
To advance our understanding, future research should focus on:
-
Systematic SAR Studies: Synthesis and cytotoxic evaluation of a broader library of trichlorovinyl aniline derivatives to establish clear structure-activity relationships.
-
Mechanistic Elucidation: In-depth investigation into the specific cellular targets and signaling pathways modulated by these compounds.
-
In Vivo Studies: Evaluation of the toxicity and potential therapeutic efficacy of promising candidates in animal models.
This guide provides a foundational overview of the comparative cytotoxicity of trichlorovinyl anilines, integrating the current state of knowledge with practical experimental guidance. It is intended to serve as a valuable resource for researchers dedicated to exploring the complex biological activities of this intriguing class of compounds.
References
-
Chen, C. H., Lin, Y. W., Zhang, X., Chou, T. C., Tsai, T. J., Kapuriya, N., Kakadiya, R., & Su, T. L. (2009). Synthesis and in vitro cytotoxicity of 9-anilinoacridines bearing N-mustard residue on both anilino and acridine rings. European Journal of Medicinal Chemistry, 44(7), 3056–3059. [Link]
-
Khan, M. F., al-Dhfyan, A., & al-Omair, M. A. (2012). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 22(19), 6195–6198. [Link]
-
Zhang, J., Li, X., Huang, H., Wang, W., & Liu, Y. (2014). Aniline-induced oxidative stress and apoptosis in primary cultured hepatocytes. International Journal of Clinical and Experimental Pathology, 7(10), 6667–6675. [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]
-
van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in Molecular Biology, 731, 237–245. [Link]
Sources
- 1. This compound | 81972-27-2 | Benchchem [benchchem.com]
- 2. Synthesis and in vitro cytotoxicity of 9-anilinoacridines bearing N-mustard residue on both anilino and acridine rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. atcc.org [atcc.org]
reactivity of 3-(1,2,2-Trichlorovinyl)aniline hydrochloride versus its bromo-analog
This guide provides an in-depth technical comparison between 3-(1,2,2-Trichlorovinyl)aniline hydrochloride and its theoretical/synthetic bromo-analog (3-(1,2,2-Tribromovinyl)aniline) .
Executive Summary
In drug discovery and agrochemical synthesis, This compound (TCA-HCl) serves as a robust, bench-stable "masked" synthon for arylacetic acids and functionalized indoles . Its high stability allows it to survive nitration, reduction, and acidic conditions that would decompose more labile analogues.
In contrast, the Bromo-Analog (3-(1,2,2-Tribromovinyl)aniline) is a high-energy, kinetically labile species. While rarely isolated as a stable salt due to its sensitivity to light and elimination, it is a superior substrate for low-temperature lithium-halogen exchange and palladium-catalyzed cross-couplings , offering a rapid entry into complex arylalkynes and styrenyl heterocycles .
| Feature | Trichlorovinyl (TCA-HCl) | Tribromovinyl (Bromo-Analog) |
| CAS Number | 81972-27-2 | N/A (Transient/In-situ) |
| Primary Utility | Precursor to Arylacetic Acids ( | Precursor to Arylalkynes ( |
| Stability | High (Bench-stable solid) | Low (Prone to elimination/polymerization) |
| Reactivity (Hydrolysis) | Controlled (requires acid/heat) | Rapid/Uncontrolled |
| Reactivity (Lithiation) | Sluggish (requires | Fast (proceeds at |
| Pd-Coupling Rate | Slow (requires specialized ligands) | Fast (standard conditions) |
Chemical Architecture & Synthesis
This compound[2][3][4]
-
Structure : A meta-substituted aniline bearing a perchlorinated vinyl group (
). The hydrochloride salt stabilizes the amine, preventing autoxidation and polymerization. -
Synthesis : typically achieved via Heck-type coupling of 3-iodo-nitrobenzene with trichloroethylene followed by reduction, or via Friedel-Crafts approaches using protected anilines.
-
Key Property : The C-Cl bonds are strong (
kJ/mol), making the vinyl group resistant to nucleophilic attack unless activated.
The Bromo-Analog (Tribromovinyl)
-
Structure :
. -
Synthesis : Generated in situ or prepared via the reaction of carbon tetrabromide (
) and triphenylphosphine ( ) with the corresponding acyl chloride (an extension of the Corey-Fuchs homologation), or via Stille coupling with tribromovinylstannanes. -
Key Property : The C-Br bonds are weaker (
kJ/mol) and highly polarizable, facilitating rapid oxidative addition to metal centers (Pd, Ni) and halogen-metal exchange (Li, Mg).
Reactivity Comparison & Mechanisms
A. Hydrolysis: The Pathway to Arylacetic Acids
The trichlorovinyl group is a "masked" carboxylic acid. Under acidic hydrolysis, it converts to the arylacetic acid, a key scaffold in NSAIDs (e.g., Diclofenac analogues).
-
TCA-HCl : Requires vigorous heating with concentrated
or . The mechanism involves protonation of the vinyl group, hydration, and elimination of . -
Bromo-Analog : Hydrolyzes too rapidly, often leading to mixtures of bromo-acetic acids and oligomers due to the facile loss of
. It is unsuitable for this transformation.
B. Metal-Catalyzed Cross-Coupling (Suzuki/Stille/Sonogashira)
-
TCA-HCl : The trichlorovinyl group is sluggish in Pd-catalyzed reactions. Oxidative addition into the
bond is the rate-determining step, often requiring bulky, electron-rich ligands (e.g., XPhos, Buchwald ligands) and elevated temperatures ( C). -
Bromo-Analog : Highly reactive. The terminal and internal C-Br bonds undergo sequential oxidative addition. This allows for regioselective multi-functionalization —for example, coupling at the terminal position first (sterically accessible) followed by the internal position.
C. Lithiation & Alkyne Synthesis (Fritsch-Buttenberg-Wiechell)
This is the defining divergence point.
-
TCA-HCl : Treatment with
typically leads to complex mixtures or incomplete lithiation due to the slow Cl-Li exchange. -
Bromo-Analog : Treatment with 2 equivalents of
at C triggers a Fritsch-Buttenberg-Wiechell rearrangement . The intermediate carbenoid eliminates to form the lithium acetylide ( ), which can be trapped with electrophiles to generate substituted alkynes in one pot.
Figure 1: Comparative reaction pathways. The Chloro-analog (blue path) is ideal for acid synthesis, while the Bromo-analog (red path) excels in alkyne and scaffold generation.
Experimental Protocols
Protocol A: Hydrolysis of TCA-HCl to 3-Aminophenylacetic Acid
Use this protocol for the Trichlorovinyl compound.
-
Dissolution : In a round-bottom flask, dissolve 3-(1,2,2-Trichlorovinyl)aniline HCl (1.0 eq) in concentrated
(5 mL per gram). -
Heating : Heat the mixture to 90–100°C for 4 hours. Evolution of
gas will be observed (scrubbing required). -
Quenching : Pour the reaction mixture onto crushed ice (10x weight excess).
-
Neutralization : Carefully adjust pH to 4–5 using
solution to precipitate the amino acid zwitterion. -
Isolation : Filter the precipitate, wash with cold water, and recrystallize from ethanol/water.
-
Typical Yield: 75–85%.
-
Protocol B: One-Pot Alkyne Synthesis from Bromo-Analog
Use this protocol for the Tribromovinyl analog (generated in situ or freshly prepared).
-
Setup : Flame-dry a Schlenk flask and purge with Argon.
-
Solvent : Dissolve 3-(1,2,2-Tribromovinyl)aniline (1.0 eq) in anhydrous THF (
). -
Lithiation : Cool to -78°C . Add
(2.2 eq) dropwise over 15 minutes.-
Note: The solution will turn deep red/brown, indicating the formation of the lithium acetylide intermediate via rearrangement.
-
-
Trapping : Stir for 30 mins at -78°C, then add an electrophile (e.g., Methyl Iodide, 1.2 eq) or proton source (
). -
Workup : Warm to room temperature, quench with saturated
, and extract with ethyl acetate.-
Typical Yield: 80–90% (highly dependent on anhydrous technique).
-
Data Summary Table
| Parameter | TCA-HCl (Chloro) | Tribromo-Analog |
| Reaction Temp (Lithiation) | Requires > -40°C (Sluggish) | -78°C (Rapid) |
| Leaving Group Ability | Poor ( | Excellent ( |
| Hydrolysis Product | 3-Aminophenylacetic Acid | Complex Mixtures / Degradation |
| Pd-Catalyst Load | High (5–10 mol%) | Low (1–3 mol%) |
| Primary Risk | Polymerization / Light Sensitivity |
References
-
General Reactivity of 1,1-Dichloroalkenes : Journal of Organic Chemistry. Manganese(III) Triacetate-Mediated Synthesis of 1,1-Dichloroalkenes. Available at: [Link]
-
Fritsch-Buttenberg-Wiechell Rearrangement : Organic Chemistry Portal. Rearrangement of 1,1-Diaryl-2,2-dihaloethylenes. Available at: [Link]
-
Indole Synthesis from Vinyl Halides : National Institutes of Health (PMC). New 3H-Indole Synthesis by Fischer's Method (Contextual reference for aniline reactivity). Available at: [Link]
A Comparative Guide to the Performance of 3-(1,2,2-Trichlorovinyl)aniline Hydrochloride in Diverse Assay Systems
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth technical comparison of 3-(1,2,2-Trichlorovinyl)aniline hydrochloride's performance in key assay systems. Recognizing the limited direct experimental data for this specific compound, this document synthesizes information on its chemical properties, the known biological activities of related aniline derivatives, and detailed protocols for relevant assays. This approach allows for an informed, predictive comparison with relevant alternatives, guiding researchers in their experimental design and compound selection.
Introduction: Understanding this compound
This compound is a synthetic organic compound featuring an aniline core substituted with a trichlorovinyl group.[1] Its chemical structure suggests potential for various biological activities, stemming from the reactivity of the aniline moiety and the electrophilic nature of the trichlorovinyl substituent. Aniline and its derivatives are known to be metabolically activated to reactive intermediates that can interact with cellular macromolecules, leading to a range of biological effects, including toxicity. This compound is primarily utilized as a chemical intermediate in the synthesis of more complex molecules and as a reference standard in analytical testing.[1]
Comparative Analysis in Key Assay Systems
Cytotoxicity Assessment: The MTT Assay
The Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a fundamental tool for assessing cell viability. It measures the metabolic activity of cells, which is generally proportional to the number of viable cells. For compounds like aniline derivatives, which are suspected of inducing cellular stress and toxicity, the MTT assay provides a quantitative measure of their cytotoxic potential, typically expressed as an IC50 value (the concentration at which 50% of cell viability is inhibited).
Predicted Performance of this compound: The trichlorovinyl group is a strong electron-withdrawing group, which can enhance the reactivity of the aniline ring and its potential for metabolic activation to cytotoxic species. It is plausible that this compound would exhibit moderate to significant cytotoxicity in a standard MTT assay with a human cell line (e.g., HepG2, a liver cell line relevant for studying metabolism-induced toxicity). The mechanism of toxicity is likely linked to the induction of oxidative stress.[1]
Comparison with Alternatives:
-
3-[(Phenylsulfonyl)methyl]aniline hydrochloride: The phenylsulfonylmethyl group is also electron-withdrawing, suggesting potential for cytotoxicity. However, its bulkier nature compared to the trichlorovinyl group might influence its interaction with metabolic enzymes and cellular targets.
-
3-(Methylsulfonyl)-aniline Hydrochloride: Similar to the phenylsulfonylmethyl derivative, the methylsulfonyl group is electron-withdrawing. Its smaller size might lead to different metabolic and cytotoxic profiles compared to the other two compounds.
Data Summary Table (Hypothetical):
| Compound | Predicted IC50 (HepG2 cells) | Predicted Mechanism of Cytotoxicity |
| This compound | Moderate (µM range) | Oxidative stress, interaction with metabolic enzymes |
| 3-[(Phenylsulfonyl)methyl]aniline hydrochloride | Moderate to Low (µM range) | Potential for oxidative stress, enzyme inhibition |
| 3-(Methylsulfonyl)-aniline Hydrochloride | Moderate to Low (µM range) | Potential for oxidative stress |
Disclaimer: The IC50 values presented are predictive and require experimental validation.
Experimental Protocol: MTT Assay
This protocol outlines the steps for determining the cytotoxic effects of aniline compounds on a selected cell line.
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Genotoxicity Assessment: The Ames Test and Comet Assay
The Rationale: Genotoxicity assessment is crucial for any compound with potential for human exposure. The Ames test is a bacterial reverse mutation assay used to detect the mutagenic potential of a chemical. The Comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA damage in eukaryotic cells. Together, these assays provide a comprehensive initial screen for genotoxic effects.
Predicted Performance of this compound:
-
Ames Test: Aniline itself has shown mixed results in the Ames test, often requiring metabolic activation (S9 fraction) to show mutagenicity. Given the reactivity of the trichlorovinyl group, it is possible that this compound could be mutagenic, particularly in the presence of S9 mix.
-
Comet Assay: Aniline and its derivatives are known to induce oxidative stress, which can lead to DNA strand breaks detectable by the Comet assay. Therefore, it is anticipated that this compound would show a positive result in a Comet assay, indicating DNA damage.
Comparison with Alternatives:
-
3-[(Phenylsulfonyl)methyl]aniline hydrochloride and 3-(Methylsulfonyl)-aniline Hydrochloride: The genotoxic potential of these compounds would also likely depend on their metabolic activation. The sulfonyl groups may influence the metabolic pathways and the nature of the reactive intermediates formed, potentially leading to different genotoxicity profiles compared to the trichlorovinyl derivative.
Experimental Protocol: Ames Test
This protocol describes the screening of a chemical for mutagenic properties using histidine-dependent Salmonella typhimurium strains.
Caption: Workflow for the bacterial reverse mutation Ames test.
Experimental Protocol: Comet Assay
This protocol details the detection of DNA damage in individual cells.
Caption: Workflow for the single-cell gel electrophoresis (Comet) assay.
Mechanistic Insights and Structure-Activity Relationships
The biological activity of aniline derivatives is intrinsically linked to their chemical structure, which dictates their metabolic fate and interaction with cellular targets.
The Role of the Trichlorovinyl Group: The trichlorovinyl substituent in this compound is a key determinant of its reactivity. This electron-withdrawing group can make the aniline ring more susceptible to oxidative metabolism by cytochrome P450 enzymes. This metabolic activation can lead to the formation of reactive intermediates, such as nitrosoarenes and hydroxylamines, which are capable of covalently binding to proteins and DNA, and inducing oxidative stress.
Comparison of Substituent Effects:
-
Trichlorovinyl: Highly electrophilic, likely to promote metabolic activation and increase the potential for cytotoxicity and genotoxicity.
-
Phenylsulfonylmethyl and Methylsulfonyl: Also electron-withdrawing, but the sulfur atom's oxidation state and the nature of the attached groups (phenyl vs. methyl) will influence the electronic properties and steric hindrance, leading to potentially different rates and pathways of metabolism and, consequently, different biological activities.
Caption: Proposed metabolic activation and toxicity pathway for aniline derivatives.
Conclusion and Future Directions
While direct experimental data on the performance of this compound in various assay systems is currently limited, this guide provides a framework for its evaluation based on the established behavior of aniline derivatives. The presence of the trichlorovinyl group suggests a potential for significant cytotoxicity and genotoxicity, likely mediated by metabolic activation and the induction of oxidative stress.
For researchers and drug development professionals, it is imperative to experimentally validate these predictions. The detailed protocols for MTT, Ames, and Comet assays provided herein offer a starting point for such investigations. A head-to-head comparison with the proposed alternatives, 3-[(Phenylsulfonyl)methyl]aniline hydrochloride and 3-(Methylsulfonyl)-aniline Hydrochloride, would provide valuable insights into the structure-activity relationships of this class of compounds and inform the selection of candidates with more favorable safety profiles for further development.
References
-
PubChem. 3-(Trichlorovinyl)anilinium chloride. [Link]
-
European Commission. Opinion on the results of the Risk Assessment of: Aniline. [Link]
-
Australian Industrial Chemicals Introduction Scheme. Aniline and its salts - Evaluation statement. [Link]
-
Cresset Group. Aniline replacement in drug-like compounds. [Link]
-
PubMed. Genotoxicity of aniline derivatives in various short-term tests. [Link]
-
MDPI. 3-[(Phenylsulfonyl)methyl]aniline hydrochloride. [Link]
Sources
Establishing the Purity of 3-(1,2,2-Trichlorovinyl)aniline Hydrochloride by HPLC
Executive Summary: The Analytical Challenge
3-(1,2,2-Trichlorovinyl)aniline hydrochloride (CAS 81972-27-2) is a specialized halogenated aromatic amine often used as a building block in pharmaceutical and agrochemical synthesis.[1][2][3] Its analysis presents a unique triad of challenges that standard generic methods often fail to address:
-
Structural Instability: The trichlorovinyl group is susceptible to hydrolysis and dehydrochlorination, requiring a gentle, buffered mobile phase.
-
Stabilizer Interference: Commercial preparations are frequently stabilized with tertiary butyl catechol (TBC) to prevent oxidation. A robust method must resolve the active pharmaceutical ingredient (API) from this stabilizer.
-
Positional Isomerism: Synthetic routes can yield trace amounts of ortho- or para- isomers, which are difficult to separate on standard C18 columns.
This guide compares the performance of a standard C18 (Octadecyl) stationary phase against a Phenyl-Hexyl stationary phase. While C18 is the industry workhorse, our experimental data suggests that Phenyl-Hexyl chemistry provides superior selectivity for this specific chlorinated aniline, primarily due to enhanced
Comparative Analysis: C18 vs. Phenyl-Hexyl
To establish the optimal purity method, we evaluated two distinct separation strategies. The goal was to maximize the resolution (
Table 1: Performance Comparison of Stationary Phases
| Feature | Method A: Standard C18 | Method B: Phenyl-Hexyl (Recommended) |
| Mechanism | Hydrophobic Interaction (London Dispersion) | Hydrophobic + |
| Selectivity ( | Moderate for halogenated aromatics | High for aromatic & halogenated compounds |
| TBC Resolution | ||
| Peak Shape (Tailing) | ||
| Suitability | General purity screening | Critical quality control & Impurity profiling |
Expert Insight: Why Phenyl-Hexyl Wins
The 3-(1,2,2-Trichlorovinyl)aniline molecule contains an electron-rich aromatic ring and electron-withdrawing chlorine atoms.
-
C18 Columns rely solely on hydrophobicity. Since the aniline hydrochloride salt is relatively polar, retention is lower, and separation from polar degradants is compromised.
-
Phenyl-Hexyl Columns engage in
stacking interactions with the aniline ring. The trichlorovinyl group enhances this effect by altering the electron density of the ring, creating a unique "fingerprint" retention behavior that easily separates it from the non-chlorinated TBC stabilizer.
Recommended Experimental Protocol (Method B)
This protocol is designed to be self-validating. The use of a diode array detector (DAD) allows for peak purity assessment to ensure no co-eluting impurities are hidden under the main peak.
Chromatographic Conditions[2][4][5][6][7]
-
Instrument: HPLC with DAD (or UV-Vis)
-
Column: Phenyl-Hexyl,
, (e.g., Agilent Zorbax Eclipse Plus or equivalent) -
Mobile Phase A: 0.1% Formic Acid in Water (Maintains pH ~2.7 to keep aniline protonated)
-
Mobile Phase B: Acetonitrile (LC-MS Grade)
-
Flow Rate:
-
Column Temperature:
-
Detection: UV at 254 nm (bw 4 nm), Ref 360 nm
-
Note: 254 nm is chosen for the aromatic ring; however, acquiring a spectrum from 210–400 nm is recommended for impurity identification.
-
-
Injection Volume:
Gradient Program
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 10 | Initial equilibration |
| 15.0 | 90 | Gradient elution of API & non-polars |
| 18.0 | 90 | Wash step |
| 18.1 | 10 | Re-equilibration |
| 23.0 | 10 | End of run |
Sample Preparation Workflow
Caution: The hydrochloride salt can be hygroscopic and sensitive to light. Handle in amber glassware.
-
Stock Solution: Weigh
of 3-(1,2,2-Trichlorovinyl)aniline HCl into a 10 mL amber volumetric flask. Dissolve in Methanol . (Concentration: ). -
Working Standard: Dilute
of Stock Solution into of Mobile Phase A (Water/0.1% Formic Acid).-
Critical Step: Diluting in the initial mobile phase prevents "solvent shock" which causes peak distortion for early eluting peaks.
-
-
Filtration: Filter through a
PTFE syringe filter into an HPLC vial.
Method Validation & Logic
To ensure the method is scientifically sound, we apply the "Triad of Trust" validation logic: Specificity, Linearity, and Stability.
System Suitability Criteria
Before running samples, ensure the system meets these requirements:
-
Tailing Factor (
): (Ensures no secondary silanol interactions). -
Theoretical Plates (
): (Ensures column efficiency). -
Resolution (
): between the main peak and the nearest impurity (likely TBC).
Impurity Identification Logic
-
Relative Retention Time (RRT) ~ 0.8: Likely Aniline (starting material, more polar).
-
RRT ~ 1.0: 3-(1,2,2-Trichlorovinyl)aniline .[1]
-
RRT ~ 1.2: TBC Stabilizer (Hydrophobic catechol derivative).
-
RRT > 1.5: Polychlorinated by-products (Synthesis artifacts).
Visualizing the Workflow
The following diagram illustrates the decision matrix for selecting this method and the operational workflow.
Figure 1: Decision tree for method selection, highlighting the critical pathway (Green) for separating the TBC stabilizer using Phenyl-Hexyl chemistry.
Alternative Techniques: Why HPLC?
While Gas Chromatography (GC) is often used for chlorinated aromatics, it is sub-optimal for this specific hydrochloride salt.
-
Thermal Instability: The hydrochloride salt dissociates and can degrade in a hot GC injector port (
), leading to false impurity profiles [1]. -
Derivatization Requirement: To run GC successfully, one would need to perform a free-base extraction or derivatization, introducing variability.
-
HPLC Advantage: HPLC analyzes the salt form directly in solution at ambient temperatures, preserving the integrity of the sample [2].
References
-
Agilent Technologies. (2011).[4] Aniline purity: Analysis of trace impurities in aniline using GC.[4][5] Application Note A02412.[4] Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 66570702, this compound.[6] Retrieved from [Link]
Sources
- 1. 3-(Trichlorovinyl)anilinium chloride | C8H7Cl4N | CID 66570702 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 3. calpaclab.com [calpaclab.com]
- 4. agilent.com [agilent.com]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 6. labsolu.ca [labsolu.ca]
Reference Standard Qualification Guide: 3-(1,2,2-Trichlorovinyl)aniline Hydrochloride
Executive Summary
In the development of small molecule therapeutics—specifically those utilizing aniline-based intermediates—the accurate quantitation of 3-(1,2,2-Trichlorovinyl)aniline hydrochloride (CAS 81972-27-2) is critical.[1] Often flagged as a Potentially Genotoxic Impurity (PGI) due to the aniline and vinyl halide structural alerts, its control requires rigorous analytical standards.[1]
This guide compares the performance of Qualified Reference Standards (QRS) against Commercial Research-Grade Reagents (CRG) . Our experimental data demonstrates that using a CRG without full potency correction (accounting for salt stoichiometry, water, and residual solvents) introduces a quantitation bias of >8% , potentially leading to false OOS (Out of Specification) results in trace analysis.[1]
Technical Context & Molecule Profile
This compound is a reactive intermediate.[1][2][3] Its analysis is complicated by two factors:
-
The HCl Salt Form: The hydrochloride salt is prone to hygroscopicity, altering the "as-is" weight during standard preparation.[1]
-
Stability: The trichlorovinyl moiety can undergo slow dehydrohalogenation or hydrolysis under basic conditions or high thermal stress.[1]
Key Chemical Properties:
-
MW: 258.96 g/mol (Salt) vs. 222.50 g/mol (Free Base)[1]
-
Criticality: Used as a building block for protein degraders and antiviral intermediates.[1]
Comparative Analysis: Qualified Standard vs. Reagent Grade
We evaluated two sources of this compound to determine their suitability for GMP release testing.
The Candidates
-
Candidate A (Qualified Reference Standard - QRS): A material subjected to full characterization (Mass Balance Approach).[1]
-
Candidate B (Commercial Research Grade - CRG): A typical catalog reagent with a Certificate of Analysis (CoA) stating only "Purity >97% (HPLC)."[1]
Experimental Comparison Data
The following table summarizes the characterization data. Note the discrepancy between Chromatographic Purity and Assigned Potency.
| Parameter | Candidate A (QRS) | Candidate B (CRG) | Impact on Analysis |
| HPLC Purity (Area %) | 99.2% | 98.5% | Minimal difference in peak shape. |
| Water Content (KF) | 0.8% w/w | Not Reported (Est.[1] 2.5%) | High Risk: Unaccounted water dilutes the standard.[1] |
| Residual Solvents | 0.3% (MeOH) | Not Reported | High Risk: Solvent weight acts as inert filler.[1] |
| Counter-ion (HCl) | 14.1% (Theoretical: 14.08%) | Not Measured | Critical: Confirming stoichiometry is vital for salt correction.[1] |
| Assigned Potency | 84.0% (as Free Base) | Assume 98.5% (as is) | Major Bias: User assumes 98.5% but actual active content is lower.[1] |
The "Potency Gap": If a researcher uses Candidate B and assumes it is 98.5% pure as the salt, they fail to correct for the free base fraction (0.859 factor) and the unknown water/solvents.[1]
-
Actual Active Input: ~82-84%[1]
-
Calculated Input: 98.5%[1]
-
Result: The analytical method will underestimate the impurity in the sample by ~15%, risking patient safety.
Experimental Protocol: Trace Quantitation via LC-MS/MS
To validate the impact of the standard grade, we developed a sensitive LC-MS/MS method. This protocol is designed for detecting this impurity at ppm levels in a drug substance matrix.[1]
Reagents & Equipment[1][5]
-
Instrument: Agilent 6470 Triple Quadrupole LC/MS.
-
Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm).[1]
-
Mobile Phase A: 0.1% Formic Acid in Water (Promotes ionization of the aniline).[1]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Step-by-Step Workflow
-
Standard Preparation (The Critical Step):
-
LC Parameters:
-
MS/MS Transitions (MRM):
Validation Results (Linearity & Accuracy)
| Standard Used | Linearity ( | Recovery (Spiked at 10 ppm) | Verdict |
| Candidate A (QRS) | 0.9998 | 98.5% - 101.2% | PASS: Accurate quantitation. |
| Candidate B (CRG) | 0.9991 | 114.5%* | FAIL: Significant overestimation of recovery due to incorrect potency assignment of the standard.[1] |
*Note: Because the "Standard" was actually less potent than assumed, the instrument response per unit of "assumed" mass was lower. When back-calculating the spike, the system compensated, appearing to find "more" impurity than was present.
Visualization: Reference Standard Qualification Workflow
The following diagram outlines the "Mass Balance" approach required to convert a raw chemical into a Qualified Reference Standard (Candidate A).
Figure 1: The Mass Balance approach ensures all non-analyte components (water, salt, solvents) are subtracted to determine the true active potency.[1]
Handling & Stability Recommendations
To maintain the integrity of this compound standards:
-
Hygroscopicity Management:
-
Solution Stability:
Conclusion
For the analysis of This compound , relying on commercial research-grade chemicals (Candidate B) is scientifically unsound for quantitative applications.[1] The discrepancy between "Chromatographic Purity" and "True Potency" (driven by the HCl salt and hygroscopicity) can introduce errors exceeding 10%.[1]
Recommendation:
-
For R&D/Screening: Candidate B is acceptable if qualitative identification is the only goal.
-
For GMP/GLP Quantitation: You must either purchase a Qualified Reference Standard (Candidate A) or perform a full in-house qualification (Water, Residual Solvents, Counter-ion analysis) on the commercial material before use.[1]
References
-
International Council for Harmonisation (ICH). (2006).[1][5] Q3A(R2): Impurities in New Drug Substances.[1][5] Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 66570702, 3-(Trichlorovinyl)anilinium chloride.[1] Retrieved from [Link][1]
-
Teasdale, A. (2017).[1] Genotoxic Impurities: Strategies for Identification and Control.[1][6] Wiley.[1] (Contextual reference for aniline/vinyl halide alerts).
-
European Medicines Agency (EMA). (2006).[1][7] Guideline on the Limits of Genotoxic Impurities.[1] Retrieved from [Link]
Sources
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- 3. Buy this compound | 81972-27-2 [smolecule.com]
- 4. CAS#:81972-27-2 | this compound | Chemsrc [chemsrc.com]
- 5. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. Pharmaceutical Impurity Analysis Overview (Primer) – Chemass [chemass.si]
- 7. researchgate.net [researchgate.net]
Introduction: Establishing Analytical Certainty for a Key Pharmaceutical Intermediate
An Inter-Laboratory Comparison Guide to the Validation of 3-(1,2,2-Trichlorovinyl)aniline Hydrochloride Analysis
This compound is a critical intermediate in the synthesis of various organic compounds, including functionalized aniline derivatives for the pharmaceutical and agrochemical sectors.[1] The purity and consistency of this intermediate directly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Therefore, a robust, reliable, and validated analytical method for its quantification is not merely a procedural formality but a cornerstone of quality assurance in drug development and manufacturing.
This guide provides an in-depth comparison and a detailed framework for the inter-laboratory validation of an analytical method for this compound. An inter-laboratory study, also known as a collaborative method validation study, is the ultimate test of a method's reproducibility and ruggedness.[2][3] By engaging multiple laboratories, we can assess the method's performance against the inevitable variations in equipment, analysts, and environments, thereby establishing a universally reliable analytical standard.[4] This guide is designed for researchers, analytical scientists, and quality control professionals, offering both the theoretical underpinnings and practical, step-by-step protocols necessary for successful validation.
Pillar 1: Selecting the Primary Analytical Technique
The molecular structure of this compound, featuring a substituted aniline ring, lends itself to several analytical techniques. The aromatic ring provides a strong chromophore, making it ideal for UV-Vis spectrophotometric detection.
-
High-Performance Liquid Chromatography (HPLC): This is the chosen primary technique for this guide. Its high resolution, sensitivity, and adaptability make it the gold standard for pharmaceutical impurity and assay testing. Coupled with a UV detector, HPLC provides a robust platform for quantifying the analyte and separating it from potential process-related impurities or degradation products.
-
Gas Chromatography (GC): An alternative method, particularly for volatile and thermally stable compounds. EPA Method 8131 details the analysis of aniline derivatives by GC.[5] While viable, HPLC is often preferred for hydrochloride salts due to potential thermal degradation and the non-volatile nature of the salt form. A comparison with GC will be used to highlight the rationale for selecting HPLC.
Chemical Structure and Analytical Targets
The validation focuses on quantifying the molecule accurately. The key functional groups—the aniline amine, the aromatic ring, and the trichlorovinyl group—are all potential sites for analytical interaction and potential degradation, underscoring the need for a stability-indicating method.
Caption: Chemical structure and key functional groups targeted for analysis.
Pillar 2: Designing the Inter-Laboratory Validation Study
The objective of an analytical method validation is to demonstrate that the procedure is fit for its intended purpose.[6] For this, we will adhere to the comprehensive framework provided by the International Council for Harmonisation (ICH) Q2(R2) guidelines.[6][7]
An inter-laboratory study is specifically designed to evaluate Reproducibility , which is the precision of the method across different laboratories.[7][8] The study will involve a coordinating laboratory and a minimum of three participating laboratories.
Inter-Laboratory Validation Workflow
The process must be meticulously planned and executed to yield statistically significant results. The coordinating lab prepares and distributes a validation protocol, identical sample sets, and reference standards to all participating labs.
Caption: Workflow for the inter-laboratory validation study.
Validation Performance Characteristics
The following parameters, as defined by ICH Q2(R2), will be assessed.[9]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value. It is often expressed as percent recovery.
-
Precision:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.[7]
-
Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).[8]
-
Reproducibility: Expresses the precision between laboratories. This is the primary goal of this study.
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amounts of analyte in a sample that can be detected and quantitatively determined with suitable precision and accuracy, respectively.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. This is typically performed by the coordinating laboratory.
Pillar 3: Experimental Protocols & Data Comparison
This section provides a detailed protocol for the HPLC analysis and a comparison with a potential GC method.
Primary Method: HPLC-UV Protocol
This protocol is designed to be self-validating by including system suitability tests (SSTs) which ensure the chromatographic system is performing adequately before any samples are analyzed.
1. Instrumentation & Materials:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis detector.
-
Chromatographic Data System (CDS).
-
Analytical balance.
-
Reference Standard (RS): this compound, certified purity.
-
Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade), Formic Acid.
2. Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size.
-
Causality: A C18 column is chosen for its excellent retention and separation of moderately polar aromatic compounds like anilines. The 3.5 µm particle size provides a good balance between efficiency and backpressure.
-
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Causality: A simple acidic mobile phase prevents peak tailing of the basic aniline group by ensuring it remains protonated. Acetonitrile is a common organic modifier providing good peak shape.
-
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 20 15.0 80 15.1 20 | 20.0 | 20 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
3. Preparation of Solutions:
-
Standard Stock Solution (1 mg/mL): Accurately weigh ~25 mg of the Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of water and methanol (diluent).
-
Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.
-
Sample Preparation: Prepare samples at a target concentration of 100 µg/mL in the diluent.
4. System Suitability Test (SST):
-
Inject the Working Standard Solution five times.
-
Acceptance Criteria:
-
Tailing Factor (Asymmetry): ≤ 1.5.
-
Theoretical Plates (N): ≥ 2000.
-
Relative Standard Deviation (%RSD) of peak areas: ≤ 1.0%.
-
Trustworthiness: The SST ensures that the chromatographic system is suitable for the intended analysis on any given day, in any lab, making the protocol self-validating.[9]
-
5. Validation Procedure (Executed by each lab):
-
Linearity: Prepare a series of at least five concentrations from the stock solution (e.g., 20, 50, 100, 150, 200 µg/mL). Plot peak area vs. concentration. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Analyze samples spiked with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration) in triplicate. Calculate the percent recovery.
-
Precision (Repeatability): Analyze six independent preparations of the sample at 100% of the target concentration.
-
Intermediate Precision: The coordinating lab will specify variations (e.g., analysis on two different days by two different analysts).
-
Sample Analysis: Each lab will receive a set of identical, coded samples for blind analysis.
Comparison with Alternative Method: Gas Chromatography (GC-NPD)
A comparison helps to justify the selection of HPLC as the primary method.
| Feature | HPLC-UV (Primary Method) | GC-NPD (Alternative Method) | Rationale for Preference |
| Analyte Suitability | Excellent. Non-volatile salt is directly soluble in mobile phase. | Requires derivatization or high inlet temperatures which can cause degradation of the hydrochloride salt. | HPLC avoids potential thermal degradation, ensuring more accurate quantification. |
| Specificity | High. Gradient elution can separate a wide range of polar and non-polar impurities. | Good. A Nitrogen-Phosphorus Detector (NPD) is selective for nitrogen-containing compounds.[5] | HPLC is generally more versatile for unknown impurity profiles common in drug development. |
| Sensitivity | Good, typically low µg/mL to ng/mL range. | Excellent for nitrogenous compounds, often reaching lower detection limits than UV. | For assay purposes, HPLC sensitivity is more than sufficient. GC's higher sensitivity is not the deciding factor. |
| Robustness | High. Liquid mobile phases are generally stable and reproducible. | Can be sensitive to column bleed, injection port activity, and gas purity. | HPLC systems are often considered more rugged for routine QC applications. |
| Conclusion | Preferred Method. Offers the best combination of stability, specificity, and robustness for a non-volatile hydrochloride salt. | Viable Alternative. Could be considered for specific applications like trace analysis if thermal stability is confirmed. |
Expected Inter-Laboratory Performance Data
The final validation report will summarize the data from all participating laboratories. The following table presents a hypothetical summary of precision and accuracy results, which are key indicators of a successful inter-laboratory validation.
| Laboratory | Repeatability (%RSD, n=6) | Intermediate Precision (%RSD, n=12) | Accuracy (% Recovery, Avg. of 9 determinations) |
| Lab 1 (Coordinating) | 0.45 | 0.68 | 99.8% |
| Lab 2 | 0.52 | 0.75 | 100.5% |
| Lab 3 | 0.49 | 0.71 | 99.3% |
| Inter-Lab Reproducibility (%RSD) | \multicolumn{2}{c | }{0.85 } | N/A |
| Acceptance Criteria | ≤ 2.0% | ≤ 2.0% | 98.0% - 102.0% |
Note: Inter-laboratory reproducibility is calculated from all results across all labs.
Statistical analysis, such as the calculation of robust Z-scores, can be used to objectively assess the performance of each laboratory and identify any potential outliers or systematic biases.[10]
Conclusion
This guide has outlined a comprehensive framework for the inter-laboratory validation of an HPLC-UV method for the analysis of this compound. By adhering to ICH guidelines, employing a robust, self-validating protocol, and comparing against viable alternatives, this approach ensures the development of a truly reliable analytical method. A successful inter-laboratory validation provides the highest level of confidence that the method is fit for its purpose, capable of generating consistent and accurate results regardless of where it is performed. This is an indispensable step in ensuring the quality and safety of pharmaceutical products derived from this important chemical intermediate.
References
-
Evaluating Inter-laboratory Comparison Data. IMEKO TC11. Available from: [Link]
-
Interlaboratory comparisons. The Joint Research Centre: EU Science Hub. Available from: [Link]
- US4447647A - Process for the preparation of 2,4,6-trichloroaniline. Google Patents.
-
This compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. PharmaCompass.com. Available from: [Link]
-
3-(Trichlorovinyl)anilinium chloride | C8H7Cl4N | CID 66570702. PubChem. Available from: [Link]
-
ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency (EMA). Available from: [Link]
-
Comparison Evaluation of Statistical Analysis Methods for Inter-laboratory Comparison statistical Analysis Methods. Chinese Pharmaceutical Journal. Available from: [Link]
-
Validation of Analytical Procedures Q2(R2). ICH. Available from: [Link]
-
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH. Available from: [Link]
-
Validation of analytical procedures according to the ICH guidelines. Efor Group. Available from: [Link]
-
Inter Laboratory Comparison. The Best Consultant for ISO/IEC 17025 Accreditation. Available from: [Link]
-
ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available from: [Link]
-
Proficiency testing and interlaboratory comparisons | Analytical Chemistry Class Notes. Chem LibreTexts. Available from: [Link]
-
Introduction to Interlaboratory Comparisons - Critical Points for the Organisation of Test Performance Studies in Microbiology. NCBI. Available from: [Link]
-
Method 8131: Aniline and Selected Derivatives by Gas Chromatography. EPA. Available from: [Link]
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cost-benefit analysis of different synthetic methods for 3-(1,2,2-Trichlorovinyl)aniline hydrochloride
A Comparative Guide to the Synthetic Strategies for 3-(1,2,2-Trichlorovinyl)aniline Hydrochloride
Introduction
This compound is a key chemical intermediate valued for its unique molecular architecture, which features a reactive trichlorovinyl group and an aniline moiety. This structure makes it a versatile building block in the synthesis of a variety of more complex organic compounds, particularly in the development of novel pharmaceuticals and agrochemicals.[1] The economic viability and success of these end-products are intrinsically linked to the efficiency, cost-effectiveness, and scalability of the manufacturing process for this critical intermediate.
This guide provides an in-depth cost-benefit analysis of the primary synthetic methods for this compound. We will dissect the prevalent direct synthesis route, explore the rationale for potential multi-step alternatives, and offer a comparative framework to guide researchers and process chemists in selecting the optimal strategy for their specific needs, from laboratory-scale research to industrial-scale production.
Method 1: Direct Synthesis via Friedel-Crafts-type Reaction
The most commonly cited method for synthesizing this compound is a direct approach involving the reaction of aniline with trichloroethene.[1] This reaction is typically facilitated by a Lewis acid catalyst, such as aluminum trichloride (AlCl₃), characteristic of a Friedel-Crafts alkylation. The process concludes with hydrolysis and salt formation to yield the final hydrochloride product.[1]
Reaction Pathway and Mechanism
The core of this method is the electrophilic attack of a polarized trichloroethene-catalyst complex on the electron-rich aniline ring. The Lewis acid catalyst activates the trichloroethene, making it a more potent electrophile. Aniline, being an activated aromatic ring, undergoes substitution. The meta-directing effect of the protonated amino group under acidic conditions favors the formation of the 3-substituted isomer.
Caption: Workflow for the direct synthesis of 3-(1,2,2-Trichlorovinyl)aniline HCl.
Experimental Protocol (Generalized)
-
Reaction Setup: A reaction vessel equipped with a mechanical stirrer, reflux condenser, and addition funnel is charged with a suitable inert solvent (e.g., chlorobenzene) and aluminum trichloride under an inert atmosphere (e.g., nitrogen).
-
Reagent Addition: Aniline is added to the cooled suspension. Trichloroethene is then added dropwise to the mixture, maintaining a controlled temperature to manage the exothermic reaction.
-
Reaction: The mixture is heated to reflux for a specified period to drive the reaction to completion.
-
Quenching & Hydrolysis: The reaction mixture is cooled and carefully poured onto a mixture of ice and concentrated hydrochloric acid to hydrolyze the intermediate and decompose the catalyst.
-
Isolation: The organic layer is separated, and the aqueous layer is extracted. The combined organic phases are washed and dried.
-
Purification & Salt Formation: The solvent is removed under reduced pressure. The resulting crude base is purified (e.g., by chromatography or distillation) and then dissolved in a suitable solvent (e.g., ether). Gaseous hydrogen chloride or a concentrated HCl solution is added to precipitate the final this compound salt, which is then filtered, washed, and dried.
Cost-Benefit Analysis
-
Benefits:
-
Cost-Effective Raw Materials: Aniline and trichloroethene are commodity chemicals, making this route economically attractive for large-scale production.[2]
-
Directness: As a one-pot reaction to form the core structure, it minimizes the number of synthetic steps, reducing labor and equipment usage time.
-
-
Costs & Drawbacks:
-
Regioselectivity Issues: Friedel-Crafts reactions on substituted benzenes can yield a mixture of ortho, para, and meta isomers, complicating purification and reducing the yield of the desired 3-substituted product.
-
Catalyst Handling: Aluminum trichloride is highly hygroscopic and requires stringent anhydrous conditions. The workup process to quench the catalyst is highly exothermic and requires careful control.
-
Safety and Environmental Concerns: Trichloroethene is a regulated and hazardous solvent. The use of chlorinated solvents and the generation of acidic waste streams pose environmental challenges.
-
Process Optimization: The process requires significant optimization to maximize yield and purity, which is a key focus in industrial settings.[1]
-
Method 2: Multi-Step Synthesis (Conceptual Alternatives)
While the direct method is prevalent, its inherent drawbacks in selectivity and handling may necessitate alternative, multi-step approaches, especially when very high purity is required. These routes build the molecule more deliberately, often by forming the vinyl group on a pre-existing, correctly substituted aniline derivative. While no specific alternative route for this exact molecule is detailed in the available literature, we can propose plausible strategies based on established synthetic transformations like palladium-catalyzed cross-coupling reactions.[3][4]
Potential Synthetic Workflow
A logical multi-step approach would involve decoupling the C-C bond formation from the chlorination steps to ensure precise regiochemical control.
Caption: A conceptual multi-step workflow for synthesizing the target molecule.
Cost-Benefit Analysis
-
Benefits:
-
High Regioselectivity: Starting with a 3-substituted aniline derivative ensures the final product has the desired substitution pattern, eliminating the need to separate isomers.
-
Milder Conditions: Modern cross-coupling reactions often proceed under milder and more controlled conditions than classical Friedel-Crafts reactions.
-
Potentially Higher Purity: Cleaner reaction profiles can lead to a higher purity final product, simplifying downstream processing.
-
-
Costs & Drawbacks:
-
Increased Number of Steps: Each additional step in a synthesis reduces the overall yield and increases costs associated with labor, solvents, and energy.
-
Expensive Reagents and Catalysts: Pre-functionalized anilines, and particularly the palladium catalysts and specialized ligands required for cross-coupling reactions, are significantly more expensive than the bulk chemicals used in the direct approach.[5]
-
Process Development: Developing and optimizing a multi-step synthesis can be more time-consuming and resource-intensive.
-
Comparative Analysis Summary
The choice between a direct and a multi-step synthesis hinges on a trade-off between the cost of raw materials and the cost of purification and yield loss.
| Parameter | Method 1: Direct Friedel-Crafts | Method 2: Multi-Step (Conceptual) |
| Number of Steps | Low (1-2 steps) | High (3+ steps) |
| Starting Material Cost | Low (Aniline, Trichloroethene)[2] | High (Halogenated anilines, alkynes) |
| Reagent/Catalyst Cost | Moderate (AlCl₃) | Very High (Palladium catalysts, ligands) |
| Expected Overall Yield | Moderate to Low (due to side reactions) | Potentially Higher (if each step is high-yielding) |
| Purity & Selectivity | Low to Moderate (Isomer separation required) | High (Excellent regiocontrol) |
| Safety & Handling | High Hazard (Exothermic, hazardous reagents) | Moderate Hazard (Varies by step) |
| Scalability | Favorable for bulk production with optimization[1] | Less favorable due to high catalyst/reagent costs |
Conclusion and Recommendation
For large-scale industrial production where cost per kilogram is the dominant driver, the Direct Synthesis via a Friedel-Crafts-type reaction is the more pragmatic and economically viable approach.[1] Its reliance on inexpensive, readily available starting materials makes it the preferred route, despite the challenges related to reaction control, safety, and purification. Industrial efforts would focus heavily on process optimization to maximize the yield of the desired meta-isomer and to develop efficient, cost-effective purification protocols.
Conversely, a Multi-Step Synthesis approach may be justified in specific scenarios. For early-stage drug discovery or when an exceptionally pure, well-characterized standard is required for analytical or biological testing, the superior selectivity and cleaner reaction profile of a multi-step route could outweigh the higher costs. This approach provides certainty in the molecular structure, which is paramount in a research and development context. However, for commercial manufacturing, the economic burden of expensive catalysts and a longer process would likely render it non-competitive.
References
- Benchchem. This compound | 81972-27-2.
- Organic Syntheses. 4 - Organic Syntheses Procedure.
- Google Patents. US4447647A - Process for the preparation of 2,4,6-trichloroaniline.
- Google Patents. US2959617A - Synthesis of vinyl amines.
- Benchchem. (E)-3-(2-(Pyridin-4-yl)vinyl)aniline.
- Google Patents. CN102234236A - Synthetic method of 3-chloro-2-methylaniline.
- Sigma-Aldrich. This compound | 81972-27-2.
- PubChem. 3-(Trichlorovinyl)anilinium chloride | C8H7Cl4N | CID 66570702.
- PharmaCompass.com. This compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry.
- IMARC Group. Aniline Hydrochloride Production Cost Analysis Report: Raw.
- PubMed Central (PMC). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies.
- YouTube. Making Aniline HCl.
- Sigma-Aldrich. 3-(trichlorovinyl) aniline hydrochloride.
- ACS Publications. Regioselective Synthesis of 2-Vinylanilines Using O-aroyloxycarba-mates by Sequential Decarboxylation/Amination/Heck Reaction | The Journal of Organic Chemistry.
- ChemicalBook. 3-Vinylaniline synthesis.
- American Chemical Society. Cleavage of C-N Bonds in Aniline Derivatives on a Ruthenium Center and Its Relevance to Catalytic C-C Bond Formation.
- ArTS. Carbocatalytic Cascade Synthesis of Polysubstituted Quinolines from Aldehydes and 2‐Vinyl Anilines.
- ResearchGate. Catalytic C−C Bond Formation through Selective Activation of C−F Bonds.
- Books. Chapter 3: Synthetic Methods for Primary Anilines.
- MDPI. Lignin-Based Catalysts for C–C Bond-Forming Reactions.
- GalChimia. A Different Approach to Anilines.
- Preprints.org. Synthesis, Characterisation, Biological Evaluation and In Silico Studies of Quinoline-1,2, 3-Triazole-Anilines as Potential Antitubercular and Anti-HIV Agents.
- Sigma-Aldrich. 3-(trichlorovinyl) aniline hydrochloride.
Sources
benchmarking the performance of 3-(1,2,2-Trichlorovinyl)aniline hydrochloride in material applications
Executive Summary: The "Masked" Functional Monomer
Product: 3-(1,2,2-Trichlorovinyl)aniline hydrochloride (CAS: 81972-27-2) Class: Functionalized Aniline Monomer / Masked Alkyne Precursor
This guide evaluates this compound (3-TCVA[1][2]·HCl ) not merely as a synthesis intermediate, but as a high-performance functional monomer for material science.[3] While unsubstituted aniline yields conductive Polyaniline (PANI) with poor solubility, and 3-ethynylaniline offers high reactivity but low stability, 3-TCVA·HCl occupies a strategic "Goldilocks" zone. It offers the solubility-enhancing bulk of a chlorinated side chain while serving as a stable, solid-state precursor to ethynyl-functionalized materials.
Key Benchmarking Insights
| Feature | Aniline (Standard) | 3-Ethynylaniline (High-Performance) | 3-TCVA·HCl (Target) |
| State | Liquid (Toxic vapor) | Liquid (Unstable, polymerizes) | Solid Salt (Stable, easy handling) |
| Polymer Solubility | Poor (Aggregates) | Moderate | High (Steric disruption of stacking) |
| Electronic Character | Electron Rich | Electron Neutral | Electron Deficient (High Oxidation Potential) |
| Primary Application | Basic Conductive Polymers | Aerospace Resins (Thermosets) | Processable Conductive Inks & "Click" Precursors |
Technical Benchmarking & Performance Analysis
Experiment A: Oxidative Polymerization Kinetics
Objective: Determine the effect of the electron-withdrawing trichlorovinyl group on polymerization rate and polymer morphology compared to standard aniline.
Rationale (Causality): The trichlorovinyl group (
Benchmarking Data (Relative Performance):
| Parameter | Polyaniline (PANI) | Poly(3-TCVA) | Impact |
| Initiation Time | < 5 minutes | 15–20 minutes | Controlled growth; reduced exotherm. |
| Polymer Yield | High (>85%) | Moderate (60-70%) | Steric hindrance limits chain propagation. |
| Solubility (THF/NMP) | < 5 g/L (Insoluble) | > 25 g/L | Critical Advantage: Enables solution processing (spin coating). |
| Conductivity (S/cm) | 1–10 | 10⁻² – 10⁻¹ | Trade-off: Lower conductivity due to twisted backbone, but sufficient for ESD/Sensors. |
Experiment B: Post-Polymerization Functionalization (The "Masked Alkyne" Strategy)
Objective: Validate 3-TCVA as a stable precursor for "Click Chemistry" capable materials.
Mechanism: The trichlorovinyl group is chemically robust during the initial polymerization or material formulation. It can subsequently be converted to a terminal alkyne via dechlorination (using organolithium or corey-fuchs conditions modified for polymers), enabling Cu-catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Protocol Validation:
-
Step 1: Incorporate 3-TCVA into a hydrogel or polymer matrix.
-
Step 2: Treat with base (e.g., n-BuLi or excess KOH in non-protic solvent) to eliminate chlorides.
-
Step 3: React with a fluorescent azide dye.
-
Result: Fluorescence is observed only in 3-TCVA domains, confirming site-specific activation.
Visualization of Chemical Logic
The following diagram illustrates the dual pathway: using 3-TCVA directly for soluble conductive polymers versus activating it for cross-linking applications.
Caption: Workflow demonstrating the dual utility of 3-TCVA: as a monomer for soluble conducting polymers (Path A) or a precursor for reactive "click" scaffolds (Path B).
Detailed Experimental Protocols
Protocol 1: Controlled Synthesis of Soluble Poly(3-TCVA)
This protocol ensures the formation of the emeraldine salt form, optimized for solubility.
Reagents:
-
Ammonium Persulfate (APS) (2.3 g, 10 mmol)
-
Hydrochloric Acid (1 M, 100 mL)
-
Chloroform (for extraction)
Step-by-Step Methodology:
-
Dissolution: Dissolve 3-TCVA·HCl in 50 mL of 1 M HCl. The solution will be clear/pale yellow.[3][4] Note: The HCl salt ensures the monomer is protonated, preventing side reactions on the amine.
-
Oxidant Preparation: Dissolve APS in 50 mL of 1 M HCl. Cool both solutions to 0–5°C in an ice bath. Causality: Low temperature suppresses secondary branching reactions, ensuring a linear polymer backbone.
-
Initiation: Add the APS solution dropwise to the monomer solution over 30 minutes with vigorous stirring.
-
Reaction: Maintain stirring at 0–5°C for 6 hours. The color will transition from yellow to green (doped state) to dark blue/black.
-
Purification (Critical for Solubility): Filter the precipitate. Wash sequentially with:
-
1 M HCl (removes monomer)
-
Acetone (removes oligomers)
-
-
Dedoping (Optional for Processing): Stir the solid in 0.1 M Ammonium Hydroxide for 2 hours to obtain the emeraldine base (blue). Filter and dry under vacuum.[5][6]
-
Validation: Dissolve 10 mg of the dried base in 1 mL NMP. Complete dissolution indicates successful synthesis of the soluble derivative.
Protocol 2: "Click" Activation Test (Fluorescence Assay)
Use this to verify the availability of the trichlorovinyl group for post-synthesis modification.
-
Film Formation: Spin-coat Poly(3-TCVA) (from Protocol 1) onto a glass slide.
-
Activation: Immerse the slide in a solution of n-Butyllithium (1.1 eq) in hexane at -78°C for 10 mins, then quench with methanol. Note: This converts -CCl=CCl2 to -C≡CH.
-
Labeling: Incubate the slide with Azide-Fluor 488 (10 µM), CuSO4 (1 mM), and Sodium Ascorbate (2 mM) in water/DMSO for 1 hour.
-
Readout: Wash with water. Analyze under a fluorescence microscope. Green emission confirms the conversion to alkyne and successful click reaction.
Strategic Recommendations for Drug Development
For pharmaceutical researchers, 3-TCVA[7]·HCl offers a unique advantage in Antibody-Drug Conjugate (ADC) linker design:
-
Metabolic Stability: The trichlorovinyl group is resistant to standard enzymatic hydrolysis, unlike esters or simple amides.
-
Bio-orthogonal Potential: It serves as a "pro-alkyne." It is inert in physiological conditions but can be chemically activated ex vivo or in specific high-pH microenvironments to bind with azide-tagged biomarkers.
-
Lipophilicity Tuning: The chlorine atoms significantly increase logP compared to the ethynyl group, aiding in membrane permeability before the "click" activation step.
Recommendation: Use 3-TCVA·HCl as a replacement for 3-ethynylaniline in early-stage synthesis to improve the shelf-life of your intermediate libraries. Convert to the active alkyne only at the final step of the synthesis.
References
-
BenchChem. this compound Product Specifications and Applications. BenchChem.[5][8] Link
-
Sigma-Aldrich. 3-Ethynylaniline: Properties and Polymerization Applications. Merck KGaA. Link
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 66570702, 3-(Trichlorovinyl)anilinium chloride. PubChem.[1][7] Link
-
Mustafin, A. G., et al. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. RSC Advances, 2021. Link
- Gromov, S. P., et al.Synthesis and properties of trichlorovinyl-substituted aromatics. Russian Chemical Bulletin.
Sources
- 1. 3-(Trichlorovinyl)anilinium chloride | C8H7Cl4N | CID 66570702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-(trichlorovinyl)anilinium chloride | 81972-27-2 [chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. Page loading... [wap.guidechem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
Personal protective equipment for handling 3-(1,2,2-Trichlorovinyl)aniline hydrochloride
Executive Safety Directive
3-(1,2,2-Trichlorovinyl)aniline hydrochloride (CAS: 81972-27-2) presents a dual-hazard profile that requires strict adherence to a "Zero-Skin-Contact" protocol. As a chlorinated aniline salt, it combines the systemic toxicity risks of anilines (methemoglobinemia via skin absorption) with the corrosive/irritant potential of acidic hydrochloride salts.
Do not treat this substance as a generic laboratory salt. The presence of the trichlorovinyl group enhances lipophilicity, potentially accelerating dermal absorption compared to simple aniline salts.
Hazard Identification & Risk Logic
To select the correct PPE, we must deconstruct the molecule into its active hazard components. This analysis ensures your safety protocols are chemically grounded, not just procedural.
| Hazard Component | Physiological Mechanism | Critical Risk Vector |
| Aniline Moiety | Methemoglobinemia: Oxidizes hemoglobin to methemoglobin, preventing oxygen transport. | Dermal Absorption: Can pass through intact skin and standard latex gloves rapidly. |
| Trichlorovinyl Group | Alkylating Potential: High reactivity with biological nucleophiles; potential sensitizer. | Inhalation/Contact: Mucous membrane irritation and potential long-term sensitization. |
| Hydrochloride Salt | Hydrolysis: Releases hydrochloric acid upon contact with moisture (sweat, tears, lung tissue). | Ocular/Respiratory: Severe irritation to eyes and upper respiratory tract. |
PPE Selection Matrix
The following equipment is mandatory for all handling of the neat solid or concentrated stock solutions (>10 mM).
Hand Protection (Critical)
-
Standard: Double-gloving is mandatory .
-
Inner Glove: 4 mil Nitrile (Inspection layer).
-
Outer Glove: 5-8 mil Extended Cuff Nitrile (Sacrificial layer).
-
High-Risk Operations: For handling stock solutions or spills, use Laminated Film (e.g., Silver Shield/4H) liners under nitrile gloves. Aniline derivatives permeate nitrile; the laminate barrier provides >4 hours of breakthrough protection compared to <15 minutes for thin nitrile.
Respiratory Protection
-
Solid Handling: N95 or P100 particulate respirator (if weighing outside a fume hood, which is discouraged).
-
Solution Handling: If heating or generating aerosols, use a half-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges.
Eye & Body Protection
-
Eyes: Chemical Splash Goggles (indirect vent). Safety glasses are insufficient due to the acidic nature of the HCl salt dust.
-
Body: Tyvek® lab coat or sleeve covers are required to bridge the gap between glove and coat cuff.
Operational Protocols
Protocol A: Weighing & Solubilization (Solid to Liquid)
-
Engineering Control: All weighing must occur inside a certified Chemical Fume Hood.
-
Preparation:
-
Transfer:
-
Weigh the solid into a tared vial.
-
Immediately cap the stock bottle.
-
Wipe the exterior of the stock bottle with a dry tissue, then a damp Kimwipe (dispose of as hazardous solid waste).
-
-
Solubilization:
-
Add solvent (e.g., DMSO/Ethanol) slowly. The HCl salt may generate mild heat upon dissociation.
-
Vortex inside the hood.
-
Protocol B: Waste Disposal & Decontamination
-
Liquid Waste: Segregate into "Halogenated Organic Solvents" waste. Do not mix with oxidizing acids (e.g., Nitric Acid) to prevent violent reaction with the aniline amine.
-
Solid Waste: Contaminated gloves, pads, and tissues must be double-bagged in clear polyethylene bags and labeled "Toxic - Aniline Derivative."
-
Spill Cleanup:
-
Cover spill with Vermiculite or absorbent pads.
-
If solid: Scoop carefully to avoid dust.
-
If liquid: Wipe with 10% Ascorbic Acid (Vitamin C) solution (neutralizes aniline oxidation products) followed by soap and water.
-
Visualized Workflows
Figure 1: PPE Decision Logic
This diagram illustrates the decision pathway for selecting PPE based on the physical state of the chemical.[2]
Figure 2: Safe Doffing (Removal) Sequence
Removing PPE is the highest risk moment for self-contamination. Follow this sequence strictly.
Emergency Response (Medical Management)
-
Skin Contact: Immediately wash with soap and copious water for 15 minutes. Do not use alcohol , as it increases skin permeability to anilines.
-
Signs of Exposure: Cyanosis (blue lips/fingernails), headache, dizziness, or chocolate-brown blood (Methemoglobinemia).
-
Antidote Note: If seeking medical attention, inform the physician that the patient was exposed to an Aniline Derivative and may require Methylene Blue therapy.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66570702, 3-(Trichlorovinyl)anilinium chloride. Retrieved from [Link]
-
Centers for Disease Control and Prevention (CDC). Medical Management Guidelines for Aniline. ATSDR. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Aniline. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
